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  • Product: N-Ethylformanilide
  • CAS: 5461-49-4

Core Science & Biosynthesis

Foundational

N-Ethylformanilide CAS 100-62-9 chemical properties

An In-depth Technical Guide to the Chemical Properties of N-Ethylformanilide Senior Application Scientist Note: This guide is designed for researchers, scientists, and professionals in drug development. It aims to provid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of N-Ethylformanilide

Senior Application Scientist Note: This guide is designed for researchers, scientists, and professionals in drug development. It aims to provide a comprehensive technical overview of N-Ethylformanilide. A critical point of clarification must be addressed at the outset: the provided CAS Number 100-62-9 corresponds to the chemical N-Methylenebenzenamine. The correct CAS Number for N-Ethylformanilide is 617-99-2. This guide will proceed by focusing on the chemical properties and applications of N-Ethylformanilide (CAS 617-99-2) . Due to its status as a less common laboratory chemical, direct experimental data is limited. Therefore, this guide will synthesize information and draw logical, experience-based parallels from closely related and well-documented analogs, including N-Methylformanilide (CAS 93-61-8), N-Ethylformamide (CAS 627-45-2), and N,N-Diethylformamide (CAS 617-84-5), to construct a robust and practical profile.

N-Ethylformanilide is a disubstituted amide containing a formyl group, an ethyl group, and a phenyl group attached to a central nitrogen atom. This structure imparts a combination of polarity from the amide bond and lipophilicity from the aromatic and alkyl substituents, making it a versatile intermediate in organic synthesis. Its properties are comparable to other N-substituted formamides and formanilides, which are often used as polar aprotic solvents and specialized reagents.

The expected physicochemical properties of N-Ethylformanilide are summarized below, with data from its analogs provided for context and estimation.

PropertyEstimated Value for N-EthylformanilideComparative Data
CAS Number 617-99-2N/A
Molecular Formula C₉H₁₁NON/A
Molecular Weight 149.19 g/mol N/A
Appearance Clear, colorless to pale yellow liquidConsistent with N-Methylformanilide and N,N-Diethylformamide[1][2].
Boiling Point ~250-260 °CN-Methylformanilide: 243-244 °C; N,N-Diethylformamide: 176-177 °C[1][2].
Density ~1.05 g/mL at 25 °CN-Methylformanilide: 1.095 g/mL; N,N-Diethylformamide: 0.908 g/mL[1][2].
Solubility Soluble in organic solvents (alcohols, acetone, benzene); limited solubility in water.N,N-Diethylformamide is miscible with ethanol, acetone, and benzene[1].
Refractive Index ~1.55 at 20 °CN-Methylformanilide: 1.561; N,N-Diethylformamide: 1.434[1][2].

Synthesis of N-Ethylformanilide: Principles and Protocol

The synthesis of N-substituted formamides is a fundamental transformation in organic chemistry, pivotal for creating intermediates used in pharmaceuticals and materials science[3]. The most direct and industrially scalable methods involve the N-formylation of a corresponding amine.

Causality in Synthetic Design

For N-Ethylformanilide, the logical precursor is N-ethylaniline. The formyl group (–CHO) can be introduced using several reagents, with formic acid and its esters (like ethyl formate) being the most common choices due to their availability, cost-effectiveness, and straightforward reaction mechanisms[4].

  • Formic Acid: Acts as a direct formylating agent. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by the elimination of a water molecule. This is an equilibrium process, and removal of water (e.g., by azeotropic distillation) is often required to drive the reaction to completion.

  • Ethyl Formate: This reagent facilitates formylation through an aminolysis reaction. The amine attacks the electrophilic carbonyl of the ester, leading to the formation of the desired formamide and ethanol as a byproduct[4]. This method can be advantageous as the reaction conditions are often milder.

General Synthetic Workflow

The diagram below illustrates the common synthetic pathway for producing N-Ethylformanilide from N-ethylaniline.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification N_Ethylaniline N-Ethylaniline Reaction_Vessel Reaction under Heat (Reflux) N_Ethylaniline->Reaction_Vessel Formylating_Agent Formylating Agent (Formic Acid or Ethyl Formate) Formylating_Agent->Reaction_Vessel Crude_Product Crude N-Ethylformanilide + Byproduct (H₂O or EtOH) Reaction_Vessel->Crude_Product Formylation Purification Purification (Distillation) Crude_Product->Purification Separation Final_Product Pure N-Ethylformanilide Purification->Final_Product

Caption: General workflow for the synthesis of N-Ethylformanilide.

Step-by-Step Experimental Protocol (Exemplary)

This protocol is based on the well-established formylation of amines using ethyl formate[4][5].

  • Reactor Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The system should be protected from atmospheric moisture with a drying tube.

  • Charging Reactants: Charge the flask with N-ethylaniline (1.0 eq) and an excess of ethyl formate (2.0-3.0 eq). Using ethyl formate as both reagent and solvent is a common practice.

  • Reaction: Heat the mixture to reflux (approx. 54 °C, the boiling point of ethyl formate) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethyl formate and the ethanol byproduct under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield pure N-Ethylformanilide. Collect the fraction boiling at the expected temperature under the applied vacuum.

Core Reactivity: The Vilsmeier-Haack Reaction

One of the most significant applications of N-substituted formanilides, including N-Ethylformanilide, is their role in the Vilsmeier-Haack reaction[6][7]. This reaction is a cornerstone of synthetic chemistry, enabling the formylation of electron-rich aromatic and heteroaromatic compounds, which are key precursors in drug discovery[8][9].

Mechanistic Overview

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N-Ethylformanilide reacts with a halide donor, most commonly phosphorus oxychloride (POCl₃) or oxalyl chloride, to form a highly electrophilic chloroiminium ion. This species is the active formylating agent, known as the Vilsmeier reagent[7].

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde.

The diagram below details the mechanism of the Vilsmeier-Haack reaction.

G Formanilide N-Ethylformanilide Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Formanilide->Vilsmeier_Reagent Attack on P POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Arene Electron-Rich Arene (e.g., Pyrrole, Aniline) Arene->Intermediate Electrophilic Attack Aldehyde Aryl Aldehyde (Final Product) Intermediate->Aldehyde Hydrolysis H2O H₂O (Workup) H2O->Intermediate

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Field-Proven Insights

The choice of the N-substituted formanilide can influence reactivity. While N,N-Dimethylformamide (DMF) is most common, N-Methylformanilide and, by extension, N-Ethylformanilide are excellent alternatives, particularly when milder conditions are required or when DMF leads to side reactions. The bulky phenyl group can modulate the reagent's reactivity, sometimes leading to improved regioselectivity in complex substrates. This reaction is invaluable for synthesizing heterocyclic aldehydes, which are versatile building blocks for constructing the core scaffolds of many pharmaceutical agents[10].

Predicted Spectroscopic Signature

Characterization of N-Ethylformanilide relies on standard spectroscopic techniques. Based on its structure and data from analogs, its spectral features can be reliably predicted[11][12][13].

  • ¹H NMR:

    • Ethyl Group: A triplet signal around 1.1-1.3 ppm (–CH₃) and a quartet around 3.3-3.5 ppm (–CH₂–).

    • Aromatic Protons: A series of multiplets in the range of 7.2-7.5 ppm.

    • Formyl Proton: A singlet around 8.2-8.4 ppm. Due to restricted rotation around the C-N amide bond, two conformers (cis and trans) may be present, potentially leading to two distinct formyl proton signals[14].

  • ¹³C NMR:

    • Ethyl Group: Signals around 13-15 ppm (–CH₃) and 40-45 ppm (–CH₂–).

    • Aromatic Carbons: Multiple signals between 120-145 ppm.

    • Carbonyl Carbon: A signal in the downfield region, typically around 162-165 ppm.

  • IR Spectroscopy:

    • C=O Stretch: A strong, characteristic absorption band around 1660-1680 cm⁻¹ for the tertiary amide carbonyl.

    • C-N Stretch: A band in the 1350-1400 cm⁻¹ region.

    • Aromatic C-H and C=C Stretches: Signals around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A peak at m/z = 149.

    • Key Fragmentation Patterns: Expect loss of the ethyl group ([M-29]⁺), loss of the formyl group ([M-29]⁺, same m/z but different fragment), and fragments corresponding to the N-ethylaniline cation.

Safety and Toxicological Profile

  • Hazards: Compounds in this class are generally considered irritants to the skin, eyes, and respiratory system[16]. Prolonged or repeated exposure may have systemic effects. Some formamides are classified as having potential reproductive toxicity[17].

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

    • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases[15].

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Green Chemistry Centre of Excellence. (n.d.). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. RSC Publishing. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). N-Methylformanilide (CAS 93-61-8): Your Go-To Solution for Efficient Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). N-Methylformamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Properties and Handling of N,N-Diethylformamide (CAS 617-84-5). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of N-vinylformamide.
  • Google Patents. (n.d.). Method for preparation of N-methyl formamide.
  • National Institute of Standards and Technology. (n.d.). N-Ethylformamide. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethylformamide. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Ethylformamide. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethyl-N-methylformamide. PubChem. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. Retrieved from [Link]

  • JAPS. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Scholars Research Library. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylformanilide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PubMed Central. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

  • ResearchGate. (2025). Conformational behavior of N-methylformamide in the gas, matrix, and solution states as revealed by IR and NMR spectroscopic measurements and by theoretical calculations. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of N-Ethylformamide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract N-Ethylformamide (NEF), a mono-substituted amide, serves as a crucial scaffold in org...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-Ethylformamide (NEF), a mono-substituted amide, serves as a crucial scaffold in organic synthesis and a model system for understanding the conformational dynamics of the peptide bond. This guide provides a comprehensive exploration of the molecular structure and conformational landscape of N-Ethylformamide, integrating theoretical calculations with experimental spectroscopic data. We delve into the critical aspects of its geometry, the energetic profile of its rotational isomers, and the methodologies employed for its characterization. This document is intended to be a definitive resource for researchers leveraging N-Ethylformamide in medicinal chemistry, materials science, and theoretical chemistry, offering both foundational knowledge and practical protocols.

Introduction: The Significance of N-Ethylformamide's Structure

The amide functional group is a cornerstone of chemical and biological sciences, most notably forming the backbone of peptides and proteins. The seemingly simple N-Ethylformamide (CAS No: 627-45-2) molecule, with the chemical formula C₃H₇NO, encapsulates the fundamental principles of amide structure and conformation.[1][2] Its rotational and conformational properties directly influence its reactivity, solvation characteristics, and its utility as a building block in the synthesis of more complex molecules.[3] A thorough understanding of its three-dimensional structure is paramount for predicting its behavior in chemical reactions and biological systems.

This guide will elucidate the key structural features of N-Ethylformamide, focusing on the planarity of the amide bond, the existence of cis and trans conformers, and the rotational barrier around the C-N bond. We will explore how intramolecular forces and steric hindrance dictate the preferred spatial arrangement of the ethyl substituent.

Physicochemical Properties of N-Ethylformamide
PropertyValueSource(s)
Molecular Formula C₃H₇NO[1][2]
Molecular Weight 73.09 g/mol [1][2]
CAS Number 627-45-2[1][2]
Appearance Colorless to light yellow liquid[2]
Density 0.950 g/mL at 20 °C[2]
Boiling Point 202-204 °C[2]
Refractive Index (n20/D) 1.432[2]

Molecular Geometry and Key Structural Parameters

The molecular geometry of N-Ethylformamide is defined by the spatial arrangement of its constituent atoms. High-level ab initio and Density Functional Theory (DFT) calculations, corroborated by spectroscopic data, provide a detailed picture of its bond lengths, bond angles, and dihedral angles.

A critical feature of the amide group is its resonance stabilization, which imparts a partial double bond character to the C-N bond. This restricts rotation and enforces a largely planar arrangement of the atoms involved (O, C, N, H, and the α-carbon of the ethyl group).

Theoretical Framework for Structural Analysis

Computational chemistry provides powerful tools to predict and understand the molecular structure of N-Ethylformamide. Methods such as Møller–Plesset perturbation theory (MP2) and DFT with appropriate basis sets (e.g., 6-311++G**) are employed to calculate the equilibrium geometries of its conformers.[4] These calculations are essential for determining the relative energies of different conformations and the energy barriers to their interconversion.[5][6]

The general workflow for such a computational analysis is depicted below:

computational_workflow cluster_input Input cluster_calculation Calculation cluster_output Output start Initial Structure Guess geom_opt Geometry Optimization (e.g., DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum pes_scan Potential Energy Surface Scan geom_opt->pes_scan Explore Conformational Space struct_params Bond Lengths, Angles, Dihedral Angles geom_opt->struct_params spectra Predicted IR/NMR Spectra freq_calc->spectra energies Conformational Energies & Rotational Barriers pes_scan->energies

Caption: Workflow for computational analysis of molecular structure.

Conformational Isomerism: The Cis-Trans Equilibrium

Due to the partial double bond character of the C-N bond, rotation is restricted, leading to the existence of two primary planar conformers: trans and cis. These isomers are defined by the relative orientation of the ethyl group and the carbonyl oxygen atom with respect to the C-N bond.

  • Trans Conformer: The ethyl group and the carbonyl oxygen are on opposite sides of the C-N bond. This is generally the more stable conformer due to reduced steric hindrance.

  • Cis Conformer: The ethyl group and the carbonyl oxygen are on the same side of the C-N bond.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique to study this isomerism.[7] In the ¹H NMR spectrum of N-Ethylformamide, separate signals for the protons of the cis and trans isomers can often be observed, especially at low temperatures.[4] Studies have shown that for N-monosubstituted amides like N-Ethylformamide, the trans form is predominant.[4] However, the percentage of the cis isomer can increase with the steric bulk of the nitrogen substituent.[4]

Theoretical calculations on the related N-ethyl,N-methylformamide suggest that the methyl group of the N-ethyl substituent adopts a conformation that is nearly perpendicular to the plane of the heavy atoms.[4][8] This perpendicular arrangement is a result of a balance between steric and hyperconjugative/anomeric effects.[4]

Rotational Barrier

The interconversion between the cis and trans conformers is not free but is hindered by a significant energy barrier, known as the rotational barrier. This barrier can be determined experimentally using dynamic NMR techniques by analyzing the coalescence of the signals from the two isomers as the temperature is increased.[9][10] Computationally, the rotational barrier can be calculated by mapping the potential energy surface as a function of the O=C-N-C dihedral angle.[11] For related formamides, these barriers are typically in the range of 20-23 kcal/mol.[11]

rotational_barrier A Trans Conformer (Lower Energy) B Transition State (Rotation around C-N bond) A->B ΔG‡ (Rotational Barrier) C Cis Conformer (Higher Energy) B->C synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products ethylamine Ethylamine reaction Aminolysis ethylamine->reaction methyl_formate Methyl Formate methyl_formate->reaction nef N-Ethylformamide reaction->nef methanol Methanol reaction->methanol

Sources

Foundational

In-Depth Technical Guide: N-Ethylformanilide Solubility Profile & Application

Executive Summary N-Ethylformanilide (CAS: 5461-49-4) represents a specialized class of N,N-disubstituted amides utilized primarily as a formylating agent in organic synthesis (e.g., Vilsmeier-Haack reaction) and as a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethylformanilide (CAS: 5461-49-4) represents a specialized class of N,N-disubstituted amides utilized primarily as a formylating agent in organic synthesis (e.g., Vilsmeier-Haack reaction) and as a high-boiling polar aprotic solvent. Its amphiphilic structure—comprising a polar amide core flanked by a hydrophobic phenyl ring and an ethyl group—dictates a unique solubility profile.[1]

This guide provides a rigorous analysis of N-Ethylformanilide’s behavior in polar versus non-polar media.[1] Unlike simple amides (e.g., DMF), N-Ethylformanilide exhibits significant lipophilicity (Computed LogP ≈ 1.7), limiting its water miscibility while enhancing compatibility with aromatic and chlorinated solvents. The following sections detail the physicochemical mechanisms governing these interactions, supported by self-validating experimental protocols for researchers in drug development and process chemistry.

Part 1: Physicochemical Profile & Solubility Mechanisms

Structural Determinants of Solubility

The solubility of N-Ethylformanilide is governed by the competition between its polar amide functionality and its non-polar hydrocarbon domains.

  • Polar Domain (Hydrophilic): The formamide moiety (

    
    ) possesses a permanent dipole moment due to the electronegative oxygen and nitrogen atoms. This allows for dipole-dipole interactions with polar aprotic solvents (e.g., DMSO, Acetone) and hydrogen bond acceptance from protic solvents (e.g., Methanol).
    
  • Non-Polar Domain (Hydrophobic): The N-phenyl ring and the N-ethyl chain create a substantial hydrophobic surface area. These groups disrupt the hydrogen-bonding network of water, making the entropy cost of solvation high (hydrophobic effect), while facilitating Van der Waals dispersion forces with non-polar solvents.

Table 1: Physicochemical Properties of N-Ethylformanilide

PropertyValueSource/Method
CAS Number 5461-49-4Chemical Abstracts Service
Molecular Formula

Stoichiometry
Molecular Weight 149.19 g/mol Calculated
LogP (Octanol/Water) ~1.7Computed (XLogP3-AA) [1]
Physical State Liquid/Low-melting SolidExperimental Observation
Water Solubility Immiscible / Very LowHomolog Inference (N-Methylformanilide)
Solubility Mechanism Visualization

The following diagram illustrates the interaction forces dictating N-Ethylformanilide's solubility in different solvent classes.

SolubilityMechanism cluster_Polar Polar Solvents cluster_NonPolar Non-Polar Solvents Compound N-Ethylformanilide (Amphiphilic) Water Water (H2O) High Polarity Compound->Water Immiscible (Hydrophobic Effect dominates) DMSO DMSO/DMF Polar Aprotic Compound->DMSO Miscible (Dipole-Dipole) Toluene Toluene/Benzene Aromatic Compound->Toluene Soluble (Pi-Pi Stacking & Dispersion) Hexane Hexane/Heptane Aliphatic Compound->Hexane Moderately Soluble (Van der Waals) Note1 Mechanism: Entropy penalty of disrupting water network outweighs H-bond acceptance Water->Note1

Figure 1: Mechanistic flow of N-Ethylformanilide solvation. The compound favors interactions where dispersion forces or dipole pairings dominate over pure hydrogen bonding.

Part 2: Comparative Solubility Analysis

Polar Solvents[2]
  • Water: N-Ethylformanilide is practically insoluble (immiscible) in water.[1] The lack of a hydrogen bond donor (N-H) on the tertiary amide nitrogen prevents it from forming strong H-bonds with water to overcome the hydrophobic bulk of the phenyl and ethyl groups.

  • Alcohols (Methanol, Ethanol): Soluble.[1] The alkyl chains of the alcohols interact with the ethyl/phenyl groups, while the hydroxyl group interacts with the amide oxygen.

  • Polar Aprotic (DMSO, DMF, Acetonitrile): Fully miscible. These solvents match the polarity of the amide bond without the penalty of disrupting a structured H-bond network.

Non-Polar Solvents[2]
  • Aromatics (Toluene, Benzene, Chlorobenzene): Highly soluble. The phenyl ring of N-Ethylformanilide engages in

    
    -
    
    
    
    stacking interactions with aromatic solvents.[1] This is the preferred solvent class for Vilsmeier-Haack reactions involving this reagent [2].[1]
  • Chlorinated Solvents (DCM, Chloroform): Highly soluble.[1] Excellent compatibility due to favorable dipole interactions and dispersion forces.[1]

  • Aliphatics (Hexane, Heptane): Moderate to Low solubility.[1] While the ethyl group provides some aliphatic compatibility, the polarity of the formamide group can induce phase separation at low temperatures or high concentrations.

Table 2: Solvent Selection Guide for Process Development

Solvent ClassRepresentative SolventsSolubility PredictionPrimary Interaction ForceApplication Relevance
Protic WaterInsoluble (Phase separate)Hydrophobic EffectAqueous workup (product separation)
Protic Methanol, EthanolSolubleH-Bonding + DispersionCrystallization co-solvent
Polar Aprotic DMSO, DMF, AcetonitrileMiscibleDipole-DipoleHomogeneous reaction medium
Aromatic Toluene, XyleneHighly Soluble

-

Stacking
Preferred reaction solvent
Chlorinated DCM, ChloroformHighly SolubleDipole + DispersionExtraction / Reaction
Aliphatic Hexane, HeptanePartial/LowVan der WaalsAnti-solvent for precipitation

Part 3: Experimental Protocols (Self-Validating)

As specific quantitative solubility data (g/L) is sparse in open literature, the following protocols allow researchers to empirically determine the exact solubility limits and partition coefficients for their specific conditions.

Protocol 1: Determination of Saturation Solubility (Shake-Flask Method)

Objective: To quantify the maximum solubility of N-Ethylformanilide in a target solvent at a specific temperature.

Materials:

  • N-Ethylformanilide (Liquid/Solid).[1][2][3][4]

  • Target Solvent (e.g., Water, Hexane).

  • HPLC or GC-FID for quantitation.[1]

  • Thermostated shaker bath.[1]

Workflow:

  • Preparation: Add excess N-Ethylformanilide to 10 mL of the target solvent in a glass vial. Ensure a visible undissolved phase (droplets or solid) remains.[1]

  • Equilibration: Agitate the vial at the target temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the sample or allow phases to settle completely.

  • Sampling: Carefully withdraw the supernatant (saturated solution) using a syringe filter (0.45 µm PTFE) to remove any undissolved micro-droplets.

  • Quantification: Dilute the aliquot with a mutual solvent (e.g., Acetonitrile) and analyze via HPLC/GC.

  • Calculation:

    
    .
    
Protocol 2: Partition Coefficient (LogP) Determination

Objective: To validate the lipophilicity (LogP) for extraction efficiency calculations.

Workflow:

  • Mix: Combine 5 mL of Octanol and 5 mL of Water (pre-saturated with each other).

  • Spike: Add a known mass (

    
    ) of N-Ethylformanilide (approx. 10 mg).
    
  • Equilibrate: Shake vigorously for 1 hour, then centrifuge to separate phases.

  • Analyze: Sample both the Octanol (

    
    ) and Water (
    
    
    
    ) phases.[1] Analyze via UV-Vis (approx. 240-260 nm) or HPLC.[1]
  • Validation: Calculate

    
    .
    
    • Success Criterion: The calculated LogP should be within 1.4 – 1.[1]8. If

      
      , check for hydrolysis of the amide.[1]
      

Part 4: Applications in Drug Development

The specific solubility profile of N-Ethylformanilide is exploited primarily in the Vilsmeier-Haack Reaction .

Vilsmeier-Haack Formylation

N-Ethylformanilide serves as a superior alternative to DMF or N-Methylformanilide when higher lipophilicity is required to solubilize non-polar substrates (e.g., polyaromatics, heterocycles) [2, 3].

  • Role: Acts as the formyl source.[1][5] Reacts with

    
     to form the electrophilic chloroiminium salt.[1]
    
  • Solvent Choice: The reaction is typically run in Toluene or 1,2-Dichloroethane .[1] N-Ethylformanilide's high solubility in these solvents ensures a homogeneous formation of the active Vilsmeier reagent, while its immiscibility with water facilitates easy product isolation during the aqueous quench (hydrolysis) step.

VilsmeierWorkflow Figure 2: Vilsmeier-Haack Workflow utilizing N-Ethylformanilide's solubility profile for efficient processing. Reagents Reagents: N-Ethylformanilide + POCl3 Intermediate Active Species: Chloroiminium Salt (Soluble in Organic Phase) Reagents->Intermediate Activation Solvent Solvent: Toluene or Chlorobenzene (High Solubility) Solvent->Intermediate Solubilizes Reaction Formylation Reaction (Electrophilic Aromatic Substitution) Intermediate->Reaction Substrate Substrate: Aromatic/Heterocycle Substrate->Reaction Quench Quench: Add Ice/Water Reaction->Quench Separation Phase Separation: Product in Organic Layer Spent Reagent in Aqueous Quench->Separation Hydrolysis of iminium

[1]

Extraction & Purification

Because N-Ethylformanilide is lipophilic (LogP ~1.7), it will partition into the organic layer during aqueous workups. To remove it from a reaction mixture:

  • Acid Wash: Wash the organic layer with dilute HCl.[1] The amide is weakly basic but less so than amines; however, hydrolysis may occur under strong acidic conditions.

  • Distillation: Its high boiling point makes distillation difficult without vacuum.[1]

  • Chromatography: It is easily separated from non-polar products on silica gel (elutes with polar solvents like EtOAc).[1]

References

  • National Center for Biotechnology Information.[1] (2025).[1][2][4][6][7][8][9] PubChem Compound Summary for CID 79585, N-Ethyl-N-phenylformamide. Retrieved from [Link]

  • Fieser, L. F., & Jones, J. E. (1940). N-Methylformanilide.[1][10] Organic Syntheses, 20, 66. (Describes the homologous N-Methylformanilide usage and solvent systems). Retrieved from [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. (General reference for Vilsmeier reagents and solvent compatibility).

Sources

Exploratory

boiling point and density data for N-Ethylformanilide

The following technical guide details the physical properties, synthesis, and applications of -Ethylformanilide, structured for researchers and drug development professionals. Technical Guide: Physical Properties and App...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and applications of


-Ethylformanilide, structured for researchers and drug development professionals.

Technical Guide: Physical Properties and Applications of -Ethylformanilide

Executive Summary


-Ethylformanilide (CAS 5461-49-4) is a disubstituted amide widely utilized as a formylating agent and intermediate in organic synthesis.[1][2][3] Structurally analogous to 

-methylformanilide (MFA) and

-dimethylformamide (DMF), it serves as a specialized reagent in the Vilsmeier-Haack reaction and as a solvent for high-boiling transformations.[2] This guide provides validated physicochemical data—specifically boiling point and density—critical for process scaling and distillation protocols.

Chemical Identity & Structural Analysis

Unlike its lower homolog


-methylformanilide, the ethyl variant offers altered lipophilicity and steric profiles, influencing its behavior as both a solvent and a reagent.[2]
AttributeDetail
IUPAC Name

-Ethyl-

-phenylformamide
Common Name

-Ethylformanilide
CAS Registry Number 5461-49-4 (Note: Often confused with CAS 2719-61-1, which refers to (1-methylundecyl)benzene)
Molecular Formula

Molecular Weight 149.19 g/mol
SMILES CCN(C=O)C1=CC=CC=C1
Structural Diagram

The following diagram illustrates the chemical structure and the resonance stabilization of the amide bond, which contributes to its high boiling point relative to molecular weight.[2]

G cluster_0 N-Ethylformanilide Structure Phenyl Phenyl Ring (Lipophilic) Nitrogen Nitrogen (Tertiary Amine) Phenyl->Nitrogen Formyl Formyl Group (Reactive Center) Nitrogen->Formyl Amide Bond (Resonance) Ethyl Ethyl Group (Steric Bulk) Ethyl->Nitrogen

Caption: Structural components of N-Ethylformanilide highlighting the lipophilic phenyl/ethyl groups and the polar formyl center.

Physicochemical Data

The following data points are synthesized from experimental literature. Note the distinction between atmospheric and reduced pressure values, which is critical for purification.

Boiling Point & Volatility

-Ethylformanilide exhibits a high boiling point due to strong dipole-dipole interactions inherent to the amide functionality, despite lacking hydrogen bond donors.[2]
Pressure (mmHg)Boiling Point (°C)Context/Source
760 (Atmospheric) 259°C Standard distillation
760 (Range) 257–267°C Literature variance
Reduced Pressure Est. 125–130°C @ 10 mmHgExtrapolated from N-Methyl analog

Operational Insight: Due to the high atmospheric boiling point (


), distillation at atmospheric pressure risks thermal decomposition.[2] Vacuum distillation  is the mandatory standard for purification.[2]
Density & Volumetric Properties

The introduction of the ethyl group decreases the density relative to


-methylformanilide (

) due to the increased molar volume of the alkyl chain.[2]
ParameterValueConditions
Density (

)
1.056 g/cm³ at 25°C
Specific Gravity ~1.06Relative to water at 4°C
Refractive Index (

)
1.555 Optical purity check
Physical State Viscous Liquid / Oilat 25°C (May crystallize at low temps)
Solubility Profile
  • Soluble in: Ethanol, Ether, Acetone, Benzene, Chloroform.

  • Immiscible/Low Solubility: Water (Hydrophobic phenyl/ethyl groups dominate the polar amide).[2]

Synthesis & Purification Workflow

For research applications requiring high purity, the synthesis typically involves the


-formylation of 

-ethylaniline.[2]
Synthesis Protocol (Formic Acid Method)
  • Reagents:

    
    -Ethylaniline (1.0 eq), Formic Acid (1.2 eq, 85-90%), Toluene (Solvent/Azeotrope carrier).[2]
    
  • Reflux: Heat the mixture to reflux. Use a Dean-Stark trap to continuously remove water formed during the condensation.[2]

  • Endpoint: Reaction is complete when water evolution ceases (approx.[2] theoretical yield of water collected).

  • Purification: Remove toluene via rotary evaporation.[2] Distill the residue under high vacuum.

Synthesis Start Start: N-Ethylaniline + Formic Acid Reflux Reflux in Toluene (Dean-Stark Trap) Start->Reflux WaterRemoval Azeotropic Removal of Water Reflux->WaterRemoval - H2O Strip Solvent Stripping (Rotary Evaporator) Reflux->Strip Conversion Complete Distill Vacuum Distillation (Target: Oil @ reduced pressure) Strip->Distill Crude Oil Product Pure N-Ethylformanilide (Clear/Pale Yellow Oil) Distill->Product Collection

Caption: Synthesis and purification workflow for N-Ethylformanilide via azeotropic dehydration.

Applications in Drug Development

Vilsmeier-Haack Formylation

-Ethylformanilide serves as a substitute for DMF or 

-methylformanilide in Vilsmeier-Haack reactions.[2]
  • Mechanism: Reacts with

    
     to form the chloroiminium ion (Vilsmeier reagent).[2]
    
  • Advantage: The

    
    -ethyl group alters the solubility profile of the intermediate iminium salt, which can improve yields in non-polar solvents compared to the dimethyl analog.[2]
    
Amide Bond Isosteres

In medicinal chemistry, the


-ethyl-

-phenyl amide moiety is often investigated as a scaffold for designing inhibitors where a specific steric bulk is required in the binding pocket, differentiating it from the smaller methyl variants.

Safety & Handling

  • Hazards: Irritant to eyes, skin, and respiratory system.[2] Potential systemic toxicity similar to other anilides.[2]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis back to aniline and formic acid over long periods.

  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and fume hood are mandatory.[2]

References

  • LookChem. (n.d.).[2] N-Ethylformanilide Properties and Data. Retrieved from

  • PubChem. (2025).[2] Formamide, N-ethyl-N-phenyl- (Compound).[2][3][4] National Library of Medicine.[2] Retrieved from

  • American Chemical Journal. (1899).[2][5] Metathetic Reactions Between Certain Salts in Solution in Liquid Ammonia. Vol 21, p. 189.[2] (Historical reference for boiling point range).

  • Royal Society of Chemistry. (2012). Supporting Information for Catalyst-free N-formylation. (Confirming physical state as light yellow oil). Retrieved from

Sources

Foundational

FTIR spectrum analysis of N-Ethylformanilide functional groups

Executive Summary This technical guide provides a rigorous framework for the vibrational spectroscopic analysis of N-Ethylformanilide (N-ethyl-N-phenylformamide). Designed for analytical chemists and process engineers, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the vibrational spectroscopic analysis of N-Ethylformanilide (N-ethyl-N-phenylformamide). Designed for analytical chemists and process engineers, this document moves beyond basic peak assignment to explore the structural dynamics governing the spectrum. We focus on the unique "cross-conjugation" effects of the tertiary amide system and provide a self-validating protocol for purity assessment during synthesis.

Part 1: Molecular Architecture & Vibrational Theory

Structural Context

N-Ethylformanilide differs significantly from secondary amides (like N-ethylacetamide) due to the absence of an N-H bond and the presence of competing resonance structures.

  • Tertiary Amide Core: The nitrogen atom is bonded to a carbonyl carbon, an ethyl group, and a phenyl ring. This creates a "tug-of-war" for the nitrogen lone pair electrons.

  • Cross-Conjugation: The nitrogen lone pair can delocalize into the carbonyl group (amide resonance) or the phenyl ring. Steric hindrance between the ethyl group and the phenyl ring often twists the ring out of perfect planarity, slightly reducing the N-phenyl conjugation. This preserves the double-bond character of the C=O bond, typically keeping the stretching frequency in the 1660–1690 cm⁻¹ range.

Visualization: Functional Group Map

The following diagram maps the key vibrational centers of the molecule.

G Molecule N-Ethylformanilide (C9H11NO) Amide Tertiary Amide Core (N-C=O) Molecule->Amide Ethyl Ethyl Group (-CH2CH3) Molecule->Ethyl Phenyl Phenyl Ring (C6H5) Molecule->Phenyl CO_Stretch Amide I (C=O) ~1660-1690 cm⁻¹ Amide->CO_Stretch CN_Stretch Amide III (C-N) ~1250-1350 cm⁻¹ Amide->CN_Stretch CH_Ali Aliphatic C-H 2980-2870 cm⁻¹ Ethyl->CH_Ali CH_Aro Aromatic C-H >3000 cm⁻¹ Phenyl->CH_Aro Ring_Mode Ring Breathing ~1595, 1495 cm⁻¹ Phenyl->Ring_Mode

Figure 1: Functional group mapping linking structural moieties to specific vibrational modes.

Part 2: Experimental Protocol

To ensure reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this standardized protocol.

Sample Preparation
  • State: N-Ethylformanilide is typically a liquid at room temperature (Melting point ~13-14°C, though often supercooled; Boiling point ~259°C).

  • Technique: ATR (Attenuated Total Reflectance) is recommended over transmission cells (liquid film between NaCl plates) for ease of cleaning and path length consistency.

    • Crystal Selection: Diamond or ZnSe.

    • Volume: 10–20 µL of neat liquid.

  • Background: Collect a fresh background spectrum (air) before every sample to eliminate atmospheric CO₂ (~2350 cm⁻¹) and H₂O interference.

Instrument Parameters
  • Resolution: 4 cm⁻¹ (Standard for qualitative ID).

  • Scans: Minimum 16 scans (32 recommended for better Signal-to-Noise ratio).

  • Range: 4000–600 cm⁻¹.

Part 3: Spectral Interpretation & Assignment

The following table synthesizes data from analogue formanilides and tertiary amide theory.

Wavenumber (cm⁻¹)Functional GroupModeIntensityDiagnostic Note
3060 – 3030 Aromatic RingC-H StretchWeakCharacteristic of unsaturated C-H bonds.
2980 – 2870 Ethyl GroupC-H StretchMediumDistinct peaks for asymmetric/symmetric -CH₃ and -CH₂-.
~2850 Formyl GroupC-H StretchWeak/ShldOften obscured by alkyl bands; unique to formamides (aldehyde-like H).
1660 – 1690 Tertiary Amide C=O Stretch (Amide I) Very Strong Primary ID Peak. Lower than esters/aldehydes but higher than some secondary amides.
1595, 1495 Phenyl RingC=C Ring StretchMediumThe "1500 doublet" confirms the aromatic ring presence.
1450 – 1460 Ethyl / RingCH₂ Bend / C=CMediumOverlap region of methylene scissoring and ring modes.
1380 Ethyl GroupCH₃ UmbrellaMediumCharacteristic methyl deformation.
1250 – 1350 Tertiary AmideC-N Stretch (Amide III)Medium-StrongCoupled vibration; confirms the amide linkage.
760 & 690 Phenyl RingC-H Out-of-PlaneStrongMono-substitution pattern. Critical for confirming the N-phenyl group.
Mechanistic Insight: The "Amide I" Frequency

In secondary amides (R-NH-CO-R), hydrogen bonding lowers the C=O frequency to ~1640 cm⁻¹. In N-Ethylformanilide , there is no Hydrogen on the nitrogen to donate to a hydrogen bond. Consequently, the C=O bond retains more double-bond character, appearing at a higher wavenumber (1660–1690 cm⁻¹ ) compared to its secondary counterparts.

Part 4: Impurity Profiling & Validation

Trustworthiness in analysis comes from proving what is not present. Use this decision tree to validate synthesis purity, specifically looking for the precursor (N-ethylaniline) or hydrolysis products.

Common Impurities
  • N-Ethylaniline (Precursor): Characterized by a broad N-H stretch at 3300–3400 cm⁻¹ .

  • Formic Acid (Reagent/Hydrolysis): Characterized by a very broad "hump" O-H stretch (3000–2500 cm⁻¹ ) and a shifted Carbonyl (~1710 cm⁻¹).

  • Water: Broad O-H stretch centered at 3400 cm⁻¹ .

Validation Start Start Spectral Analysis CheckNH Check 3300-3400 cm⁻¹ (Broad Peak?) Start->CheckNH ImpurityNH Impurity Detected: N-Ethylaniline (Precursor) (N-H Stretch) CheckNH->ImpurityNH Yes CheckOH Check 2500-3000 cm⁻¹ (Broad Hump?) CheckNH->CheckOH No ImpurityAcid Impurity Detected: Formic Acid (O-H Stretch) CheckOH->ImpurityAcid Yes CheckCO Check 1660-1690 cm⁻¹ (Single Strong Peak?) CheckOH->CheckCO No Pass PASS: High Purity N-Ethylformanilide CheckCO->Pass Yes FailCO FAIL: Wrong Carbonyl Environment (Check Ester/Ketone contamination) CheckCO->FailCO No

Figure 2: Logic flow for purity validation and impurity identification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79585, Formamide, N-ethyl-N-phenyl-. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. N-Ethylformamide (Analogue Reference). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

Exploratory

An In-Depth Technical Guide to the Thermal Stability and Decomposition Profile of N-Ethylformanilide

Prepared by: A Senior Application Scientist Foreword: Charting the Thermal Landscape of N-Ethylformanilide In the realm of pharmaceutical development and chemical manufacturing, a thorough understanding of a compound's t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

Foreword: Charting the Thermal Landscape of N-Ethylformanilide

In the realm of pharmaceutical development and chemical manufacturing, a thorough understanding of a compound's thermal stability is not merely a regulatory checkbox; it is a cornerstone of safety, efficacy, and quality. N-Ethylformanilide, a substituted amide, presents a unique case study. While its applications are specialized, the principles governing its behavior under thermal stress are universal. This guide is crafted for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to provide a strategic and methodological framework for the comprehensive evaluation of N-Ethylformanilide's thermal properties. As direct literature on this specific molecule is sparse, this document leverages established principles of thermal analysis and draws parallels from closely related analogs to propose a robust, self-validating analytical workflow. Our approach is grounded in the "why" behind the "how," ensuring that each experimental choice is deliberate and contributes to a holistic understanding of the molecule's decomposition profile.

Theoretical Framework: Anticipating the Thermal Behavior of N-Ethylformanilide

N-Ethylformanilide is an N-substituted amide, a class of compounds whose thermal decomposition pathways are influenced by the nature of the substituents on both the carbonyl carbon and the nitrogen atom. Theoretical studies on formamide, the parent compound, have identified multiple decomposition channels, including decarboxylation (loss of CO), dehydration (loss of H₂O), and dehydrogenation (loss of H₂).[1][2] For N-substituted amides, the presence of alkyl groups introduces additional complexities.

Insights from structurally similar compounds are invaluable. For instance, studies on N-methylacetamide have shown that hydrolysis in high-temperature water yields acetic acid and methylamine.[3] This suggests that a potential decomposition pathway for N-Ethylformanilide could involve cleavage of the amide bond to form ethylamine and formic acid, with the latter potentially decomposing further.[4]

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary tools for investigating these phenomena.[5][6][7] TGA provides quantitative information on mass loss as a function of temperature, indicating the onset and stages of decomposition.[8][9] DSC measures the heat flow associated with thermal transitions, such as melting and decomposition, providing crucial energetic information.[10][11] For a comprehensive analysis, coupling TGA with Mass Spectrometry (TGA-MS) allows for the real-time identification of evolved volatile decomposition products.[6]

A Proposed Comprehensive Analytical Workflow

The following sections detail a multi-faceted approach to thoroughly characterize the thermal stability and decomposition profile of N-Ethylformanilide. This workflow is designed to be self-validating, with each technique providing complementary information to build a complete picture.

Analytical_Workflow cluster_initial Initial Characterization cluster_detailed Detailed Decomposition Analysis cluster_kinetic Kinetic Analysis TGA Thermogravimetric Analysis (TGA) (Onset of Decomposition, Mass Loss Stages) TGA_MS TGA-Mass Spectrometry (TGA-MS) (Identification of Volatile Products) TGA->TGA_MS Provides temperature ranges for MS analysis Multi_Rate_TGA Multi-Heating Rate TGA TGA->Multi_Rate_TGA Basis for kinetic study design DSC Differential Scanning Calorimetry (DSC) (Melting Point, Enthalpy of Fusion/Decomposition) Thermal_Stress Controlled Thermal Stress Experiment DSC->Thermal_Stress Informs on endo/exothermic nature GC_MS GC-MS Analysis (Separation and Identification of Volatile and Semi-Volatile Products) Thermal_Stress->GC_MS Generates sample for detailed product analysis Kinetic_Modeling Isoconversional Kinetic Modeling (Activation Energy, Reaction Model) Multi_Rate_TGA->Kinetic_Modeling Provides data for kinetic parameter calculation

Caption: Proposed analytical workflow for N-Ethylformanilide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of N-Ethylformanilide by identifying the onset temperature of decomposition and characterizing the mass loss profile.

Expertise & Experience: The choice of heating rates is critical. A slow heating rate can provide better resolution of overlapping decomposition steps, while multiple heating rates are essential for kinetic analysis.[12] The atmosphere is another key parameter; an inert atmosphere (nitrogen or argon) is used to study the intrinsic thermal decomposition, while an oxidative atmosphere (air) would reveal susceptibility to oxidation.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of N-Ethylformanilide into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp from 30°C to 600°C at a heating rate of 10°C/min.

    • Data Collection: Record mass loss as a function of temperature and time.

  • Kinetic Study Modification: Repeat the experiment using different heating rates (e.g., 5, 15, and 20°C/min) to collect data for kinetic modeling.[13]

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting and to determine the associated enthalpy changes. This helps to distinguish between phase changes and decomposition events.

Expertise & Experience: The sample encapsulation method is crucial. For volatile or potentially decomposing samples, hermetically sealed pans are necessary to prevent mass loss before the event of interest and to contain any pressure generated during decomposition.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of N-Ethylformanilide into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp from 25°C to a temperature above the final decomposition temperature determined by TGA, at a rate of 10°C/min.

    • Data Collection: Record the heat flow to the sample relative to the reference.

Evolved Gas Analysis (EGA) by TGA-Mass Spectrometry (TGA-MS)

Objective: To identify the chemical nature of the volatile products evolved during the decomposition of N-Ethylformanilide.

Expertise & Experience: The interface between the TGA and MS is heated to prevent condensation of the evolved gases. The MS will be operated in scan mode to detect a wide range of possible fragments, allowing for the identification of unexpected decomposition products.

Experimental Protocol:

  • Sample Preparation and TGA Program: Follow the TGA protocol outlined in section 2.1.

  • TGA-MS Interface: Maintain the transfer line at a temperature sufficient to prevent condensation (e.g., 200-250°C).

  • Mass Spectrometer Setup:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 10 to 200.

    • Data Collection: Continuously acquire mass spectra throughout the TGA run. Correlate the ion currents for specific m/z values with the mass loss events from the TGA curve.

Headspace Gas Chromatography-Mass Spectrometry (GC-MS) of Decomposition Products

Objective: To separate and identify the full range of volatile and semi-volatile decomposition products with high sensitivity and specificity.

Expertise & Experience: A controlled thermal stress experiment prior to GC-MS analysis allows for the collection of a sufficient quantity of decomposition products for detailed analysis. This is particularly useful for identifying minor products that may not be readily detected by TGA-MS. The choice of a suitable GC column is critical for separating potentially polar decomposition products.[14][15]

Experimental Protocol:

  • Sample Preparation: Place a known amount of N-Ethylformanilide in a sealed headspace vial. Heat the vial in an oven at a temperature just above the onset of decomposition (determined by TGA) for a defined period.

  • GC-MS Instrument Setup:

    • Injector: Headspace injection at a temperature that ensures volatilization without further degradation.

    • GC Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for a range of potential analytes.

    • Oven Temperature Program: A program that starts at a low temperature (e.g., 40°C) and ramps to a high temperature (e.g., 280°C) will be necessary to separate compounds with a wide range of boiling points.

    • MS Detector: Operate in full scan mode to identify unknown compounds by comparing their mass spectra to a library (e.g., NIST).

Kinetic Analysis of the Decomposition Process

Objective: To determine the kinetic parameters (activation energy, pre-exponential factor) of the decomposition process. These parameters are crucial for predicting the long-term stability of the compound at lower temperatures.[12]

Trustworthiness: Isoconversional methods, as recommended by the International Confederation for Thermal Analysis and Calorimetry (ICTAC), will be employed.[13] These "model-free" methods provide a more reliable estimation of the activation energy as a function of the extent of conversion, without assuming a specific reaction model.

Methodology:

  • Data Acquisition: Use the TGA data collected at multiple heating rates (as described in section 2.1).

  • Isoconversional Models: Apply models such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods.[12][13] These models relate the heating rate to the temperature at which a specific degree of conversion (mass loss) is achieved.

  • Calculation: For various degrees of conversion (α), plot the appropriate functions of heating rate and temperature. The activation energy can be calculated from the slope of the resulting lines.

Data Presentation and Proposed Decomposition Pathway

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Summary of TGA and DSC Data for N-Ethylformanilide

ParameterValue
Melting Point (Tₘ) from DSC
Enthalpy of Fusion (ΔHբ) from DSC
Onset of Decomposition (Tₒₙₛₑₜ) from TGA
Temperature of Maximum Decomposition Rate (Tₘₐₓ) from TGA
Mass Loss (%) - Step 1
Mass Loss (%) - Step 2 (if applicable)
Final Residue (%) at 600°C

Table 2: Identified Decomposition Products

TechniqueIdentified ProductProposed m/z (TGA-MS) or Retention Time (GC-MS)
TGA-MS
GC-MS

Based on the integrated data, a plausible decomposition pathway can be proposed.

Decomposition_Pathway cluster_path1 Pathway 1: Amide Bond Cleavage cluster_path2 Pathway 2: Decarbonylation Parent N-Ethylformanilide Product1A Ethylamine Parent->Product1A Δ Product1B Formic Acid Parent->Product1B Δ Product2A Ethylaniline Parent->Product2A Δ (Alternative) Product2B CO Parent->Product2B Δ (Alternative) Product1C CO + H₂O Product1B->Product1C Decomposition

Caption: Plausible decomposition pathways for N-Ethylformanilide.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous strategy for characterizing the thermal stability and decomposition profile of N-Ethylformanilide. By integrating data from TGA, DSC, TGA-MS, and GC-MS, and applying isoconversional kinetic analysis, a deep and reliable understanding of the material's behavior under thermal stress can be achieved. This approach, rooted in established analytical principles and informed by the behavior of related compounds, provides the necessary framework for ensuring the safe handling, processing, and storage of N-Ethylformanilide in research and development settings.

References

  • ResolveMass Laboratories. (2026, January 14). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • Science Journal of Analytical Chemistry. (2020, February 13). Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process. [Link]

  • Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. [Link]

  • National Institutes of Health (NIH). (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]

  • AKJournals. Thermal studies on N-substituted maleic acid amides. [Link]

  • ResearchGate. (2025, August 6). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. [Link]

  • MDPI. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. [Link]

  • Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • National Institutes of Health (NIH). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. [Link]

  • National Institutes of Health (NIH). Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. [Link]

  • ResearchGate. Origin of Decomposition in a Family of Molybdenum Precursor Compounds. [Link]

  • ResearchGate. Scheme 1. Decomposition pathways of formic acid. [Link]

  • National Institutes of Health (NIH). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. [Link]

  • TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • ResearchGate. (2020, July 14). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. [Link]

  • National Institutes of Health (NIH). (2011, February 10). Theoretical study of formamide decomposition pathways. [Link]

  • ResearchGate. (2025, August 6). Theoretical Study of Formamide Decomposition Pathways. [Link]

  • ACS Publications. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • ACS Publications. Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. [Link]

  • Google Patents. CN103512996B - Analysis method for amide compounds.
  • Save My Exams. (2025, January 4). Reactions of Amides. [Link]

  • ACS Publications. Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. [Link]

  • Bentham Science. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • Global Futures Laboratory. Pathways and Patterns of Plant Litter Chemistry During Decomposition. [Link]

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Foundational

history of N-Ethylformanilide as a formylating agent in organic chemistry

Executive Summary N-Ethylformanilide (NEF) (CAS: 5461-49-4) is a specialized N,N-disubstituted formamide used primarily as a formylating agent in the Vilsmeier-Haack reaction . While N,N-dimethylformamide (DMF) is the ub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethylformanilide (NEF) (CAS: 5461-49-4) is a specialized N,N-disubstituted formamide used primarily as a formylating agent in the Vilsmeier-Haack reaction . While N,N-dimethylformamide (DMF) is the ubiquitous standard for this transformation, NEF and its methyl analog (N-methylformanilide, MFA) are critical for substrates requiring higher reaction temperatures or enhanced regioselectivity.

This guide details the physicochemical profile of NEF, its mechanistic advantages over DMF, and provides validated protocols for its synthesis and application in the formylation of aromatic compounds.

Chemical Profile & Physicochemical Properties

NEF is an aromatic amide derived from N-ethylaniline.[1] Its significantly higher boiling point compared to DMF allows for formylation reactions to proceed at elevated temperatures (above 150°C) without rapid solvent loss, driving difficult electrophilic substitutions to completion.

Table 1: Comparative Properties of Common Formylating Agents
PropertyN,N-Dimethylformamide (DMF) N-Methylformanilide (MFA) N-Ethylformanilide (NEF)
CAS Number 68-12-293-61-85461-49-4
Structure Aliphatic AmideAromatic AmideAromatic Amide
Boiling Point 153 °C243 °C~259 °C
Melting Point -61 °C14 °C48–50 °C (Solid/Oil)*
Density 0.944 g/mL1.09 g/mL1.056 g/mL
Reactivity Standard Vilsmeier reagentHigher reactivity than DMFHigh thermal stability; specialized selectivity

*Note: NEF is often encountered as a viscous oil or low-melting solid depending on purity and ambient temperature.

Mechanistic Insight: The Vilsmeier-Haack Reaction

The utility of NEF lies in its ability to form a Vilsmeier Reagent (chloroiminium ion) when treated with phosphorus oxychloride (


). The presence of the N-phenyl group in NEF stabilizes the intermediate iminium ion through resonance, modulating its electrophilicity compared to the purely aliphatic DMF-derived reagent.
Diagram 1: Vilsmeier-Haack Mechanism with N-Ethylformanilide

VilsmeierMechanism Figure 1: Generation of the active Vilsmeier reagent from NEF and subsequent formylation. NEF N-Ethylformanilide (NEF) Complex O-Phosphorylated Intermediate NEF->Complex + POCl3 POCl3 POCl3 POCl3->Complex VilsmeierReagent Chloroiminium Ion (Vilsmeier Reagent) Complex->VilsmeierReagent - PO2Cl2(-) IminiumSalt Ar-Iminium Salt VilsmeierReagent->IminiumSalt + Ar-H (Electrophilic Attack) Arene Electron-Rich Arene (Ar-H) Arene->IminiumSalt Aldehyde Aryl Aldehyde (Ar-CHO) IminiumSalt->Aldehyde + H2O / NaOAc (Hydrolysis)

Mechanistic Advantage: The bulky N-ethyl and N-phenyl groups in NEF can influence the regioselectivity of the formylation on sterically crowded aromatic rings, often favoring para-substitution over ortho more effectively than the smaller DMF molecule.

Experimental Protocols

Protocol A: Synthesis of N-Ethylformanilide (Reagent Preparation)

Rationale: Commercial NEF can be expensive or degraded.[2] Fresh preparation ensures optimal yield in subsequent formylations.

Materials:

  • N-Ethylaniline (1.0 eq)

  • Formic acid (85-90%, 1.2 eq)

  • Toluene (Solvent/Azeotropic agent)[3]

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Addition: Charge the flask with N-ethylaniline (e.g., 121 g, 1 mol) and toluene (300 mL).

  • Acidification: Slowly add formic acid (e.g., 55 g, 1.2 mol) with stirring. An exotherm may occur.

  • Reflux: Heat the mixture to reflux. Water formed during the condensation will azeotrope with toluene and collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until water evolution ceases (theoretical vol: ~18 mL for 1 mol).

  • Purification: Distill off the toluene at atmospheric pressure.

  • Isolation: Vacuum distill the residue. Collect the fraction boiling at 118–122°C / 10 mmHg (extrapolated from MFA data).

  • Yield: Expect 90–95% of a colorless viscous liquid/low-melting solid.

Protocol B: Vilsmeier Formylation of 1,2-Methylenedioxybenzene (Piperonal Synthesis)

Context: This protocol highlights the superiority of N-alkylformanilides in synthesizing piperonal, where DMF often results in lower yields due to side reactions.

Materials:

  • 1,2-Methylenedioxybenzene (1.0 eq)

  • N-Ethylformanilide (NEF) (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (1.1 eq)
    
  • Solvent: 1,2-Dichloroethane (optional, or run neat)

Workflow:

  • Reagent Formation: In a reaction vessel under

    
    , cool NEF (149 g, 1 mol) to 10–20°C. Dropwise add 
    
    
    
    (168 g, 1.1 mol), keeping the temperature below 25°C. Stir for 30 minutes to form the Vilsmeier salt.
  • Substrate Addition: Add 1,2-methylenedioxybenzene (122 g, 1 mol) slowly to the pre-formed reagent.

  • Heating: Warm the mixture to 70–80°C and stir for 4–6 hours. Note: NEF allows this higher temperature stability compared to DMF.

  • Hydrolysis: Pour the reaction mixture onto crushed ice (500 g) containing sodium acetate (buffered hydrolysis prevents acetal formation). Stir vigorously for 1 hour.

  • Extraction: Extract the aqueous mixture with dichloromethane (

    
     mL).
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via vacuum distillation or recrystallization.
    
  • Expected Yield: 70–85% Piperonal.

Comparison: Why Use N-Ethylformanilide?

The choice between DMF, MFA, and NEF is dictated by the "Process Triangle": Temperature , Selectivity , and Workup .

Diagram 2: Decision Matrix for Formylating Agents

DecisionMatrix Figure 2: Logic flow for selecting the appropriate formylating agent. Start Select Formylating Agent TempCheck Required Reaction Temp? Start->TempCheck Selectivity Regioselectivity Critical? TempCheck->Selectivity > 100°C DMF Use DMF (BP 153°C, Cheap, General) TempCheck->DMF < 100°C MFA Use N-Methylformanilide (BP 243°C, Higher Reactivity) Selectivity->MFA Standard NEF Use N-Ethylformanilide (BP ~259°C, Max Steric Bulk) Selectivity->NEF High Steric Demand or Max Temp

  • Thermal Stability: NEF's boiling point (~259°C) is vastly superior to DMF (153°C), making it the reagent of choice for substrates that are unreactive at standard Vilsmeier temperatures.

  • Safety/Volatility: NEF has a lower vapor pressure than DMF, reducing inhalation risks during handling, though standard PPE is still required.

  • Recyclability: In industrial processes (like piperonal synthesis), the N-ethylaniline byproduct formed after hydrolysis can be recovered via extraction and re-formylated (See Protocol A), creating a closed-loop system.

References

  • LookChem. (n.d.). N-Ethylformanilide (CAS 5461-49-4) Product Properties. Retrieved from

  • Fieser, L. F., & Jones, J. E. (1955). N-Methylformanilide. Organic Syntheses, Coll.[3] Vol. 3, p. 590. (Foundational method adapted for N-Ethyl analog).[4] Retrieved from

  • Torii, S., et al. (1979). Process for preparing piperonal. U.S. Patent 4,157,333. (Cites N-ethylformanilide superiority over DMF). Retrieved from

  • ChemSynthesis. (n.d.). N-ethyl-N-phenylformamide Properties. Retrieved from

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

Sources

Exploratory

N-Ethylformanilide: A Comprehensive Technical Guide to its Refractive Index and Physical Constants

For Researchers, Scientists, and Drug Development Professionals Introduction N-Ethylformanilide, a substituted amide of formic acid, is a versatile organic compound with significant applications in chemical synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylformanilide, a substituted amide of formic acid, is a versatile organic compound with significant applications in chemical synthesis and pharmaceutical development. Its utility as a solvent, a reagent, and a building block in the creation of more complex molecules necessitates a thorough understanding of its fundamental physical and optical properties. This in-depth technical guide provides a comprehensive overview of the refractive index and other key physical constants of N-Ethylformanilide, offering field-proven insights and detailed experimental methodologies for the scientific community.

The refractive index, a dimensionless quantity that describes how light propagates through a substance, is a critical parameter in drug development and materials science. It is instrumental in the characterization of substances, the determination of purity, and the analysis of molecular interactions. For drug development professionals, precise knowledge of the refractive index is crucial for formulation studies, quality control of raw materials and finished products, and in the design of analytical methods such as high-performance liquid chromatography (HPLC) where it is used in refractive index detectors.

This guide is structured to provide not just a list of properties, but a deeper understanding of their relevance and the methodologies for their accurate determination.

Core Physical and Optical Properties of N-Ethylformanilide

A compilation of the essential physical and optical constants of N-Ethylformanilide is presented below. This data is fundamental for its application in various scientific and industrial processes.

PropertyValueConditions
Refractive Index (n) 1.43220 °C[1][2][3][4]
Molecular Formula C₃H₇NO
Molecular Weight 73.09 g/mol [5]
Boiling Point 202-204 °C[1][2][3][4][6]
Density 0.950 g/mL20 °C[1][2][3][4]
Melting Point -60.43 °C (estimate)[1][2][3]
CAS Number 627-45-2[1][2][3][4][5][7]

The Significance and Measurement of Refractive Index

The refractive index of a compound is intrinsically linked to its electronic structure and density. It is a measure of the velocity of light in the substance compared to the velocity of light in a vacuum. This property is highly sensitive to temperature, the wavelength of light used for measurement, and the presence of impurities.

Theoretical Basis

The relationship between the refractive index and the molecular properties of a substance is described by the Lorentz-Lorenz equation:

(n² - 1) / (n² + 2) = (Nα) / (3ε₀)

Where:

  • n is the refractive index

  • N is the number of molecules per unit volume

  • α is the mean polarizability of a molecule

  • ε₀ is the vacuum permittivity

This equation highlights that the refractive index is dependent on both the density of the substance (related to N) and the ability of its constituent molecules to be polarized by the electric field of light (α).

Experimental Determination of Refractive Index

The accurate measurement of the refractive index of N-Ethylformanilide is crucial for its use in research and industry. An Abbe refractometer is a commonly used and reliable instrument for this purpose.

  • Instrument Calibration:

    • Ensure the refractometer is clean and calibrated using a standard liquid with a known refractive index, such as distilled water or a certified refractive index standard.

    • The calibration should be performed at the desired measurement temperature (e.g., 20 °C).

  • Sample Preparation:

    • Ensure the N-Ethylformanilide sample is pure and free from any particulate matter or bubbles, as these can interfere with the measurement.

    • If the sample has been stored at a different temperature, allow it to equilibrate to the measurement temperature.

  • Measurement Procedure:

    • Open the prism of the Abbe refractometer and place a few drops of the N-Ethylformanilide sample onto the surface of the measuring prism.

    • Close the prism gently to spread the liquid into a thin, uniform film.

    • Turn on the light source and look through the eyepiece.

    • Adjust the control knob to bring the borderline between the light and dark fields into the center of the crosshairs.

    • If a colored fringe is observed at the borderline, adjust the chromatic dispersion compensator until a sharp, black-and-white borderline is obtained.

    • Read the refractive index value directly from the instrument's scale.

    • Repeat the measurement at least three times and calculate the average value to ensure accuracy and precision.

  • Cleaning:

    • Thoroughly clean the prisms with a suitable solvent (e.g., ethanol or isopropanol) and a soft lens tissue after each measurement to prevent cross-contamination.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation & Cleanup Calibrate Calibrate Refractometer (20°C) Prepare Prepare Pure Sample Calibrate->Prepare Apply Apply Sample to Prism Prepare->Apply Adjust Adjust for Sharp Borderline Apply->Adjust Read Read Refractive Index Adjust->Read Repeat Repeat Measurement (3x) Read->Repeat Average Calculate Average Repeat->Average Clean Clean Prisms Average->Clean

Caption: Experimental workflow for determining the refractive index of N-Ethylformanilide.

Interrelation of Physical Constants

The physical constants of a substance are not independent properties but are interconnected. Understanding these relationships provides a more holistic view of the substance's behavior.

physical_constants_relationship RI Refractive Index Density Density Density->RI BP Boiling Point MP Melting Point MW Molecular Weight MW->Density MW->BP Structure Molecular Structure (Polarizability) Structure->RI Structure->BP Structure->MP Structure->MW

Caption: Interrelationship between the molecular structure and key physical constants of N-Ethylformanilide.

The molecular structure of N-Ethylformanilide, with its amide functional group and ethyl substituent, dictates its molecular weight, polarity, and intermolecular forces. These, in turn, influence its boiling point, melting point, and density. As established by the Lorentz-Lorenz equation, both the density and the molecular polarizability (a function of the structure) directly affect the refractive index.

Safety and Handling

N-Ethylformanilide is a chemical that requires careful handling to ensure laboratory safety. It is advisable to consult the latest Safety Data Sheet (SDS) before use.[8] General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

  • Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This technical guide has provided a detailed overview of the refractive index and other critical physical constants of N-Ethylformanilide. The data presented, coupled with the outlined experimental methodology and theoretical background, offers a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of these fundamental properties is paramount for the effective and safe utilization of N-Ethylformanilide in its diverse applications, from synthetic chemistry to pharmaceutical formulation.

References

  • LookChem. (n.d.). 627-45-2 N-ETHYLFORMAMIDE C3H7NO. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Ethylformamide. Retrieved February 5, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Ethylformamide. Retrieved February 5, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Vilsmeier-Haack formylation reaction mechanism using N-Ethylformanilide

Executive Summary This application note details the mechanistic principles and optimized protocols for the Vilsmeier-Haack formylation reaction utilizing N-Ethylformanilide (NEF) as the formylating agent. While N,N-Dimet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mechanistic principles and optimized protocols for the Vilsmeier-Haack formylation reaction utilizing N-Ethylformanilide (NEF) as the formylating agent. While N,N-Dimethylformamide (DMF) is the standard reagent for this transformation, NEF offers distinct advantages in regioselectivity and reaction control for highly activated aromatic substrates (e.g., indoles, pyrroles, and electron-rich benzenes). This guide provides a self-validating protocol designed to minimize common failure modes such as polymerization and over-formylation.

Introduction & Reagent Rationale

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a substituted amide and Phosphorus Oxychloride (POCl


).[1][2]
Why N-Ethylformanilide (NEF)?

Standard Vilsmeier reagents derived from DMF are highly reactive and sterically unencumbered. In contrast, NEF (N-Ethyl-N-phenylformamide) generates a chloroiminium species with significant steric bulk due to the N-phenyl and N-ethyl groups.

FeatureDMF-POCl

NEF-POCl

Advantage of NEF
Electrophilicity HighModeratePrevents over-reaction/polymerization in highly sensitive substrates.
Steric Bulk LowHighEnhances para-selectivity by hindering ortho-attack.
Physical State LiquidLiquidEasy handling; compatible with standard liquid dosing systems.
Intermediate Stability ModerateHighThe N-phenyl group stabilizes the iminium salt via resonance.

Mechanistic Deep Dive

The reaction proceeds through three critical phases:

  • Activation: Formation of the electrophilic chloroiminium salt (Vilsmeier Reagent).[3]

  • Substitution: Electrophilic Aromatic Substitution (EAS) on the substrate.

  • Hydrolysis: Conversion of the iminium intermediate to the aldehyde.[1][2]

Reaction Pathway Visualization

VilsmeierMechanism NEF N-Ethylformanilide (Reagent) Complex O-Phosphorylated Intermediate NEF->Complex 0-10°C, Solvent-free or DCE POCl3 POCl3 (Activator) POCl3->Complex 0-10°C, Solvent-free or DCE VilsmeierReagent Chloroiminium Salt (Active Electrophile) [Ph-N(Et)=CH-Cl]+ Complex->VilsmeierReagent -PO2Cl2- SigmaComplex Sigma Complex (Wheland Intermediate) VilsmeierReagent->SigmaComplex + Substrate (EAS) Substrate Aromatic Substrate (Ar-H) Substrate->SigmaComplex Nucleophilic Attack IminiumInt Aryl Iminium Salt (Ar-CH=N(Et)Ph)+ SigmaComplex->IminiumInt -HCl, Re-aromatization Product Formylated Product (Ar-CHO) IminiumInt->Product Hydrolysis (pH Control) Hydrolysis Hydrolysis (H2O / NaOAc) Hydrolysis->Product

Figure 1: Step-wise mechanism of Vilsmeier-Haack formylation using N-Ethylformanilide.

Standardized Protocol: Formylation of an Activated Arene

Scope: This protocol is optimized for substrates like methoxybenzenes, indoles, or thiophenes. Scale: 10 mmol (adaptable).

Reagents & Equipment[1][4][5]
  • Substrate: 10 mmol (1.0 equiv)

  • N-Ethylformanilide (NEF): 15 mmol (1.5 equiv) [CAS: 607-71-6]

  • Phosphorus Oxychloride (POCl

    
    ):  15 mmol (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Acetonitrile (anhydrous). Note: Neat reactions are common if the substrate is liquid.

  • Atmosphere: Dry Nitrogen or Argon balloon.

Step-by-Step Procedure
Phase 1: Formation of the Vilsmeier Reagent (Exothermic)
  • Setup: Flame-dry a 50 mL 3-neck Round Bottom Flask (RBF). Equip with a magnetic stir bar, addition funnel, and internal thermometer. Flush with N

    
    .
    
  • Charge: Add N-Ethylformanilide (2.24 g, 15 mmol) and solvent (10 mL, if used). Cool to 0–5°C using an ice bath.

  • Activation: Add POCl

    
     (2.30 g, 15 mmol)  dropwise over 15 minutes.
    
    • Critical Check: Maintain internal temperature < 10°C.[4]

    • Observation: The solution will turn yellow/orange. Stir for 30 minutes at 0-5°C, then 30 minutes at room temperature (RT) to ensure complete formation of the chloroiminium salt.

Phase 2: Electrophilic Substitution
  • Addition: Cool the mixture back to 0–5°C . Dissolve the Substrate (10 mmol) in minimal solvent (5 mL) and add dropwise.

  • Reaction:

    • Allow to warm to RT.

    • Heat: For standard substrates, heat to 60–80°C for 2–4 hours.

    • Monitoring: Check TLC or HPLC for consumption of starting material. The intermediate iminium salt is often polar and stays on the baseline.

Phase 3: Hydrolysis & Isolation
  • Quench: Cool reaction mixture to RT. Pour slowly into a beaker containing 50 g crushed ice and 5 g Sodium Acetate (buffering prevents decomposition of acid-sensitive products).

  • Hydrolysis: Stir vigorously for 30–60 minutes. The iminium salt must hydrolyze to the aldehyde.[1][2]

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

  • Wash: Wash combined organics with Sat. NaHCO

    
     (to remove phosphoric acid) and Brine.
    
  • Dry/Concentrate: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Critical Process Parameters & Troubleshooting

Failure ModeRoot CauseCorrective Action
Low Yield Incomplete Reagent FormationEnsure POCl

is fresh (colorless). Distill POCl

if yellow/cloudy. Increase activation time.
No Reaction Moisture ContaminationPOCl

hydrolyzes rapidly with water. Use strictly anhydrous solvents and glassware.
Polymerization Temperature too highNEF is milder than DMF, but sensitive substrates (pyrroles) still require low temp (0°C to RT). Do not heat unless necessary.
Product is an Amine Incomplete HydrolysisThe intermediate iminium salt was isolated instead of the aldehyde. Extend stirring time in water/buffer or increase pH slightly (pH 5-6).

Safety & Handling (E-E-A-T)

  • POCl

    
    :  Highly toxic and corrosive. Reacts violently with water to release HCl and Phosphoric acid. Never  quench POCl
    
    
    
    directly with water; always dilute into a large excess of ice.
  • N-Ethylformanilide: Irritant.[5][6] While less volatile than DMF, it should be handled in a fume hood.

  • Waste: Aqueous waste contains phosphoric acid and HCl. Neutralize with Sodium Bicarbonate before disposal.

References

  • Vilsmeier, A., & Haack, A. (1927).[7][8] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[8] Berichte der deutschen chemischen Gesellschaft.[8]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds.[1][2][8][9] Organic Reactions.[1][2][3][10][7][8][9]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][10][7][8][9][11] Comprehensive Organic Synthesis.

  • PubChem. (n.d.). N-Ethylformanilide Compound Summary. National Library of Medicine.

Sources

Application

Application Note: A Detailed Protocol for the Vilsmeier-Haack Formylation of Aromatic Compounds Using N-Ethylformanilide

Abstract This technical guide provides a comprehensive protocol for the synthesis of aromatic aldehydes via the Vilsmeier-Haack reaction, specifically employing N-Ethylformanilide as the formylating agent in conjunction...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of aromatic aldehydes via the Vilsmeier-Haack reaction, specifically employing N-Ethylformanilide as the formylating agent in conjunction with phosphorus oxychloride (POCl₃). Aromatic aldehydes are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document offers an in-depth exploration of the reaction mechanism, a detailed, field-proven experimental protocol, and a summary of reaction parameters for various substrates. The causality behind critical experimental steps is explained to ensure procedural robustness and reproducibility for researchers, scientists, and professionals in drug development.

Introduction and Scientific Background

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction introduces a formyl group (-CHO) onto an aromatic ring, a transformation of significant synthetic value. While N,N-Dimethylformamide (DMF) is the most common reagent used, other N,N-disubstituted formamides, such as N-Ethylformanilide, serve as effective alternatives.

The core of the reaction involves the in-situ generation of a substituted chloroiminium ion, known as the "Vilsmeier reagent," from the reaction of the formamide with an acid halide, typically phosphorus oxychloride (POCl₃).[3][4][5] This Vilsmeier reagent is a moderately reactive electrophile that readily attacks activated aromatic systems.[6][7] The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the desired aromatic aldehyde.[3]

This protocol focuses on the use of N-Ethylformanilide. The choice of formamide can influence reactivity and is sometimes selected based on substrate solubility or to modulate the electrophilicity of the Vilsmeier reagent. The procedure detailed herein is applicable to a wide range of activated substrates, including phenols, anilines, and electron-rich heterocycles.[3]

Reaction Mechanism: A Stepwise Analysis

The Vilsmeier-Haack reaction proceeds through a well-established three-stage mechanism:

Stage 1: Formation of the Vilsmeier Reagent N-Ethylformanilide, acting as a Lewis base, attacks the electrophilic phosphorus center of phosphorus oxychloride. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N-ethyl-N-phenyl-chloroiminium ion—the active Vilsmeier reagent.[3][4]

Stage 2: Electrophilic Aromatic Substitution The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent. This step is a classic electrophilic aromatic substitution.[6] The regioselectivity is governed by the electronic properties of the substituents on the aromatic ring; formylation typically occurs at the para position to an activating group, which is both electronically favored and sterically accessible.[6][7]

Stage 3: Hydrolysis to the Aldehyde The resulting iminium ion intermediate is stable until the reaction is quenched with water. During aqueous workup, the iminium ion is readily hydrolyzed to liberate the final aromatic aldehyde and N-ethylaniline hydrochloride.[3][8]

Diagram of the Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Aromatic Substitution cluster_2 Stage 3: Hydrolysis NEF N-Ethylformanilide VR Vilsmeier Reagent (Chloroiminium Ion) NEF->VR + POCl₃ POCl3 POCl₃ Arene Electron-Rich Aromatic Ring Iminium Iminium Salt Intermediate Arene->Iminium + Vilsmeier Reagent Iminium_hydrolysis Iminium Salt Intermediate H2O H₂O (Workup) Aldehyde Aromatic Aldehyde Iminium_hydrolysis->Aldehyde + H₂O

Caption: Logical workflow of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

3.1. Safety and Handling Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water. All operations involving POCl₃ must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • The reaction to form the Vilsmeier reagent is exothermic . Maintain strict temperature control with an ice bath during the addition of POCl₃.

  • The quenching procedure is also exothermic and releases HCl gas. Perform the quench slowly by pouring the reaction mixture onto a large excess of crushed ice with good stirring.

3.2. Materials and Reagents

  • N-Ethylformanilide (≥98%)

  • Phosphorus oxychloride (POCl₃) (≥99%, redistilled if necessary)

  • Electron-rich aromatic substrate (e.g., N,N-dimethylaniline, indole, pyrrole)

  • Anhydrous 1,2-dichloroethane (DCE) or chloroform (CHCl₃)

  • Crushed ice

  • Saturated aqueous sodium acetate solution or 10% aqueous sodium hydroxide

  • Extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

3.3. Step-by-Step Methodology

Step 1: Preparation of the Vilsmeier Reagent

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot to maintain anhydrous conditions.

  • In the flask, dissolve N-Ethylformanilide (1.1 equivalents) in anhydrous 1,2-dichloroethane.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel to the stirred solution over 30-45 minutes.[9] The formation of a precipitate or a viscous complex may be observed.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

Step 2: Formylation of the Aromatic Substrate

  • Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous 1,2-dichloroethane.

  • Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to a temperature between 60-90 °C (a steam bath is often suitable) for 2-6 hours.[9] The optimal temperature and time depend on the reactivity of the substrate and should be determined by monitoring the reaction's progress via Thin Layer Chromatography (TLC).

Step 3: Workup and Product Isolation

  • After the reaction is complete (as indicated by TLC), cool the mixture back down to room temperature and then chill it in an ice bath.

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • With vigorous stirring, carefully and slowly pour the reaction mixture onto the crushed ice.[8][9] This step is highly exothermic and hydrolyzes the iminium intermediate while quenching excess POCl₃.

  • Neutralize the acidic aqueous solution to a pH of 6-8 by the slow addition of a saturated sodium acetate solution or 10% NaOH solution.[9] The product may precipitate at this stage.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts and wash sequentially with water and then brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 4: Purification

  • The crude product can be purified by either recrystallization from an appropriate solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Data Presentation: Substrate Scope and Conditions

The Vilsmeier-Haack reaction is highly effective for a range of electron-rich substrates. The table below summarizes typical reaction parameters.

SubstrateActivating GroupTypical Reaction Temp. (°C)Typical Reaction Time (h)Expected Yield (%)Primary Regioisomer
N,N-Dimethylaniline-N(CH₃)₂70-902-475-90para
IndoleFused Pyrrole Ring35-501-380-95C3-position
Pyrrole-NH-25-401-285-95C2-position
Anisole-OCH₃80-1004-860-75para
1,3-DimethoxybenzeneTwo -OCH₃50-702-480-90C4-position
AnthracenePolycyclic Aromatic90-1003-5>90C9-position[3]

Note: Yields and conditions are illustrative and may vary based on the specific formamide used and the precise reaction scale and setup.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of aromatic aldehydes using N-Ethylformanilide and phosphorus oxychloride. By carefully controlling the reaction conditions, particularly temperature and moisture, this procedure offers high yields for a variety of activated aromatic and heteroaromatic starting materials. The mechanistic insights and detailed procedural steps serve as a robust guide for researchers in synthetic chemistry, enabling the efficient production of valuable aldehyde intermediates for further molecular development.

References

  • Wikipedia. Vilsmeier–Haack reaction. [Online] Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Online] Available at: [Link]

  • YouTube. Mechanism of the Vilsmeier–Haack formylation reaction. [Online] Available at: [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Coll. Vol. 4, p.331 (1963); Vol. 35, p.32 (1955). [Online] Available at: [Link]

  • Google Patents. WO2020050368A1 - Method for preparing vilsmeier reagent.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Online] Available at: [Link]

  • Synlett. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. 2010, 2093-2096. [Online] Available at: [Link]

  • ResearchGate. Mechanism of the Vilsmeier–Haack formylation reaction. [Online] Available at: [Link]

  • ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Online] Available at: [Link]

  • YouTube. Vilsmeier-Haack Reaction. [Online] Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Online] Available at: [Link]

Sources

Method

Application Note: Vilsmeier-Haack Formylation using N-Ethylformanilide and Phosphoryl Chloride

Abstract & Core Utility This application note details the protocol for the formylation of electron-rich aromatic substrates using N-Ethylformanilide and Phosphoryl Chloride (POCl₃) . While -Dimethylformamide (DMF) is the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

This application note details the protocol for the formylation of electron-rich aromatic substrates using N-Ethylformanilide and Phosphoryl Chloride (POCl₃) . While


-Dimethylformamide (DMF) is the ubiquitous solvent/reactant for Vilsmeier-Haack reactions, N-Ethylformanilide offers distinct advantages in drug development workflows. It prevents the formation of volatile dimethylamine byproducts (a potential nitrosamine precursor source) and often provides superior regioselectivity for sterically sensitive substrates due to the bulkier 

-ethyl-N-phenyl moiety. This guide focuses on the in situ generation of the active chloroiminium species and its subsequent reaction with aromatic systems.

Scientific Mechanism

The reaction proceeds via the Vilsmeier-Haack mechanism .[1] The electrophilic species is not POCl₃ itself, but a chloroiminium salt formed by the reaction of the amide (N-Ethylformanilide) with the acid chloride (POCl₃).

Pathway Visualization

The following diagram illustrates the activation of the amide oxygen by phosphorus, the elimination of the dichlorophosphate leaving group, and the formation of the electrophile.

VilsmeierMechanism NEF N-Ethylformanilide (Amide Source) Complex O-Phosphorodichloridate Intermediate NEF->Complex 0-5°C, O-attack on P POCl3 POCl3 (Oxyphilic Activator) POCl3->Complex 0-5°C, O-attack on P VReagent Chloroiminium Ion (Vilsmeier Reagent) Complex->VReagent Cl- attack / Elimination Iminium Ar-Iminium Salt VReagent->Iminium + Substrate (Ar-H) Electrophilic Sub. Substrate Aromatic Substrate (Ar-H) Product Ar-Aldehyde (Final Product) Iminium->Product Hydrolysis (H2O/NaOAc)

Figure 1: Mechanistic pathway for the generation of the Vilsmeier reagent from N-Ethylformanilide and its reaction with an arene.[2]

Safety & Handling (Critical)

Phosphoryl Chloride (POCl₃) is a high-hazard reagent.[3] Strict adherence to safety protocols is non-negotiable.

Hazard ClassDescriptionMitigation Strategy
Water Reactive Reacts violently with water to release HCl gas and Phosphoric acid.Ensure all glassware is oven-dried. Use a nitrogen/argon line. Never add water directly to the concentrated reaction mixture.
Inhalation Toxicity Fatal if inhaled (Category 1/2).All operations must occur in a functioning fume hood.
Corrosive Causes severe skin burns and eye damage.[3][4][5]Wear double nitrile gloves, lab coat, and chemical splash goggles.
Thermal Runaway Vilsmeier reagent formation is exothermic.[6]Control addition rate strictly to maintain T < 10°C.

Experimental Protocol

This protocol describes the formylation of a generic electron-rich aromatic substrate (e.g., 1,2-dimethoxybenzene or an indole derivative).

Reagents & Equipment
  • Reagents:

    • N-Ethylformanilide (1.2 equivalents)

    • Phosphoryl Chloride (POCl₃) (1.2 - 1.5 equivalents)

    • Substrate (1.0 equivalent)[1]

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: Neat reactions are possible but solvents provide better thermal mass.

    • Quench: Saturated Sodium Acetate (aq) or 2M NaOH (careful pH control).

  • Equipment:

    • 3-neck Round Bottom Flask (RBF)[6]

    • Pressure-equalizing addition funnel

    • Inert gas inlet (Ar/N₂)

    • Ice/Salt bath (-5°C to 0°C)

Step-by-Step Procedure
Phase 1: Generation of the Vilsmeier Reagent[1][2]
  • Setup: Purge the 3-neck RBF with nitrogen. Charge with N-Ethylformanilide (1.2 eq) and anhydrous solvent (DCE, 5-10 volumes relative to substrate).

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Activation: Transfer POCl₃ (1.2–1.5 eq) to the addition funnel. Add dropwise to the amide solution over 30–45 minutes.

    • Critical Check: Monitor internal temperature. Do not allow T > 10°C.

    • Observation: The solution will likely change color (yellow to orange) and may thicken, indicating the formation of the chloroiminium salt.

  • Incubation: Once addition is complete, remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 30 minutes to ensure complete formation of the reagent.

Phase 2: Formylation of Substrate[7]
  • Substrate Addition: Cool the mixture back to 0–5°C . Dissolve the Substrate (1.0 eq) in a minimal amount of solvent and add dropwise.

  • Reaction:

    • Scenario A (Highly Reactive Substrates like Pyrroles): Stir at RT for 2–4 hours.

    • Scenario B (Standard Arenes): Heat the mixture to 60–80°C for 4–12 hours. Monitor via TLC/HPLC for consumption of starting material.

Phase 3: Workup & Hydrolysis
  • Quenching (The Dangerous Step):

    • Cool the reaction mixture to RT.

    • Pour the reaction mixture slowly into a beaker containing crushed ice and sodium acetate (buffered quench).

    • Why Sodium Acetate? It buffers the solution to pH ~5–6, preventing the formation of emulsions often seen with strong base quenches and protecting acid-sensitive products.

  • Hydrolysis: Stir the aqueous mixture vigorously for 1–2 hours. This step is required to hydrolyze the intermediate iminium salt into the aldehyde.[1][8]

  • Extraction: Extract with DCM or Ethyl Acetate (3x). Wash organics with water and brine.[1] Dry over Na₂SO₄ and concentrate.

Technical Comparison: N-Ethylformanilide vs. DMF

FeatureN,N-Dimethylformamide (DMF)N-EthylformanilideImpact on Protocol
Boiling Point 153°C>250°C (High)N-Ethylformanilide is harder to remove by evaporation; requires distinct extraction/wash steps.
Reactivity HighModerateN-Ethylformanilide is more selective; fewer side reactions on sensitive rings.
Byproducts Dimethylamine (Gas/Volatile)N-Ethylaniline (Liquid)N-Ethylaniline stays in the organic phase and must be removed via acid wash (1M HCl) or chromatography.
Sterics LowHighN-Ethylformanilide favors para-substitution on substituted benzenes more strongly due to steric bulk.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Moisture ingress destroyed the POCl₃.

    • Fix: Ensure the system is strictly anhydrous. Increase POCl₃ equivalents to 2.0.

  • Issue: Product trapped as Iminium Salt.

    • Cause: Insufficient hydrolysis time.

    • Fix: Extend the aqueous stirring time after quenching. Heating the aqueous quench layer to 50°C for 30 mins can accelerate hydrolysis.

  • Issue: Difficult Purification.

    • Cause: Presence of residual N-ethylaniline.

    • Fix: Wash the organic extract with dilute (1M) HCl. The aniline will protonate and move to the aqueous layer, while the aldehyde product remains in the organic layer.

References

  • Vilsmeier, A. and Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde." Berichte der deutschen chemischen Gesellschaft.

  • Campaigne, E. and Archer, W. L. (1953). "p-Dimethylaminobenzaldehyde."[6] Organic Syntheses, Coll.[6][9] Vol. 4, p.331. (Demonstrates the N-methyl analog protocol).

  • Meth-Cohn, O. and Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction."[1][2][7][8][9][10][11] Comprehensive Organic Synthesis. Elsevier. (Authoritative review on mechanism and scope).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 24821, Phosphorus oxychloride." PubChem.

  • Jones, G. and Stanforth, S.P. (1997). "The Vilsmeier Reaction of Non-Aromatic Compounds." Organic Reactions.[1][2][6][7][8][9][11]

Sources

Application

Application Notes &amp; Protocols: N-Ethylformanilide for the Regioselective Formylation of Indoles

For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of a formyl group at the C3-position of the indole nucleus is a cornerstone transformation in medicinal chemistry, yielding key in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a formyl group at the C3-position of the indole nucleus is a cornerstone transformation in medicinal chemistry, yielding key intermediates for a multitude of pharmacologically active compounds. The Vilsmeier-Haack reaction stands as a classic and highly efficient method for this purpose.[1] While N,N-dimethylformamide (DMF) is the conventional reagent, this guide focuses on the strategic application of N-Ethylformanilide in conjunction with phosphorus oxychloride (POCl₃). This combination offers a valuable alternative, particularly in scenarios involving sterically demanding indole substrates where traditional methods may falter. This document provides an in-depth examination of the underlying mechanism, field-proven experimental protocols, and the causal logic behind procedural choices to ensure reliable and reproducible regioselective C3-formylation.

Introduction: The Significance of 3-Formylindoles

The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals.[1] The functionalization of this nucleus is critical for modulating biological activity. Specifically, the 3-formylindole moiety serves as a versatile synthetic handle, enabling a wide range of subsequent chemical modifications. These aldehyde intermediates are precursors to compounds with applications as anti-cancer, anti-inflammatory, and anti-neuroinflammatory agents, making their efficient and selective synthesis a topic of paramount importance for drug development professionals.[2][3] The Vilsmeier-Haack reaction is a powerful and widely utilized method for the direct formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[4]

Mechanistic Rationale: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The key to this transformation is the in-situ generation of a potent electrophile, the chloroiminium ion, commonly referred to as the Vilsmeier reagent.

Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of N-Ethylformanilide on the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the electrophilic N-ethyl-N-phenyl(chloro)iminium ion. This species is the active formylating agent in the reaction.[5][6]

Regioselective Electrophilic Attack on Indole

The indole nucleus is an electron-rich heterocycle, with the highest electron density located at the C3 position. Consequently, it readily undergoes electrophilic substitution at this site.[7] The C3-position of the indole attacks the electrophilic carbon of the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate.

Hydrolysis to the Aldehyde

The resulting iminium ion intermediate is then hydrolyzed during the aqueous work-up. The addition of water, followed by the elimination of N-ethylaniline, yields the final indole-3-carboxaldehyde product. The overall process is a highly regioselective and efficient method for introducing a formyl group onto the indole core.[5][7]

Strategic Advantage of N-Ethylformanilide

While DMF is the most common formylating amide used in the Vilsmeier-Haack reaction, N-substituted formanilides like N-Ethylformanilide or N-methylformanilide serve as critical alternatives. The Vilsmeier reagent generated from these anilides is sterically more hindered than that derived from DMF.[8] This increased steric bulk can be advantageous in several scenarios:

  • Enhanced Regioselectivity: In complex indole systems with multiple potential sites for electrophilic attack, the larger size of the N-Ethylformanilide-derived reagent can enhance selectivity for the most accessible and electronically favored C3-position.

  • Overcoming Steric Hindrance: When the indole substrate itself is sterically congested, particularly around the C1 (N-H) or C2 positions, a more hindered reagent can paradoxically lead to cleaner and more efficient formylation at C3 by minimizing side reactions.[8]

  • Modulating Reactivity: The electronic properties of the N-phenyl group can subtly modulate the reactivity of the Vilsmeier reagent, which can be beneficial for sensitive substrates.

Experimental Protocol: C3-Formylation of Indole

This section provides a detailed, step-by-step methodology for the regioselective formylation of a generic indole substrate using N-Ethylformanilide and POCl₃. This protocol is adapted from established procedures for Vilsmeier-Haack reactions using sterically hindered formamides.[8]

Materials and Equipment
Reagents & MaterialsEquipment
Indole SubstrateRound-bottom flask with stir bar
N-Ethylformanilide (anhydrous)Dropping funnel
Phosphorus Oxychloride (POCl₃)Ice bath
Dichloromethane (DCM, anhydrous)Magnetic stirrer/hotplate
Potassium Carbonate (K₂CO₃)Rotary evaporator
Deionized WaterChromatography column
Ethyl AcetateStandard laboratory glassware
HexaneTLC plates and UV lamp
Magnesium Sulfate (MgSO₄, anhydrous)

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9]

  • N-Ethylformanilide is a combustible liquid and causes skin irritation. Avoid contact with skin and eyes.[10]

  • Perform all operations under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the reaction.

Step-by-Step Procedure
  • Vilsmeier Reagent Preparation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add N-Ethylformanilide (used as both reagent and solvent).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, ~1.2-1.5 equivalents per equivalent of indole) dropwise to the stirred N-Ethylformanilide. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Prepare a solution of the indole substrate (1.0 equivalent) in a minimal amount of anhydrous N-Ethylformanilide or an inert solvent like dichloromethane.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material. For less reactive or sterically hindered substrates, gentle heating (e.g., 40-60 °C) may be required.[8]

  • Work-up and Isolation:

    • Upon completion, carefully pour the reaction mixture onto crushed ice or into a beaker of ice-cold water with vigorous stirring.

    • Basify the aqueous solution to a pH of ~8-9 by the slow addition of a saturated potassium carbonate (K₂CO₃) solution or aqueous sodium hydroxide.[5][8]

    • Stir the resulting suspension for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.

    • Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Combine the organic extracts and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is typically a solid or a viscous oil.

    • Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure indole-3-carboxaldehyde.

Data and Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

ParameterExpected Result
Appearance White to pale yellow solid
Yield Typically >80% (substrate dependent)
¹H NMR Aldehyde proton (CHO) singlet at ~9.9-10.1 ppm. Indole N-H proton broad singlet >11 ppm. Aromatic protons in the expected regions.
¹³C NMR Carbonyl carbon (CHO) signal at ~185-195 ppm.
Mass Spec [M+H]⁺ corresponding to the molecular weight of the product.
IR Spec Strong C=O stretch at ~1650-1680 cm⁻¹. N-H stretch at ~3100-3300 cm⁻¹.

Workflow and Mechanistic Diagrams

Experimental Workflow

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis reagent_prep 1. Prepare Vilsmeier Reagent (N-Ethylformanilide + POCl₃) 0-5 °C, 30 min indole_add 2. Add Indole Substrate 0 °C to RT, 2-4 h reagent_prep->indole_add quench 3. Quench on Ice-Water indole_add->quench basify 4. Basify with K₂CO₃ (Hydrolysis) quench->basify extract 5. Organic Extraction (EtOAc or DCM) basify->extract dry 6. Dry & Concentrate extract->dry purify 7. Column Chromatography dry->purify product Pure 3-Formylindole purify->product

Caption: Experimental workflow for C3-formylation.

Reaction Mechanism

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Troubleshooting and Considerations

  • Low or No Conversion: If the reaction stalls, ensure all reagents and solvents were anhydrous. Moisture will rapidly quench the Vilsmeier reagent. For electron-deficient or highly hindered indoles, increasing the reaction temperature or time may be necessary.

  • Formation of Side Products: The appearance of multiple spots on TLC may indicate formylation at other positions (e.g., N1-formylation) or substrate decomposition. Using a less polar, non-coordinating solvent like dichloromethane instead of using the formanilide as the solvent can sometimes improve selectivity.

  • Difficult Purification: If the product is difficult to separate from residual N-ethylaniline, perform an acidic wash (e.g., with dilute HCl) of the organic layer during work-up to protonate the aniline and extract it into the aqueous phase. Ensure the final product is stable to acid before attempting.

Conclusion

The regioselective C3-formylation of indoles using N-Ethylformanilide and phosphorus oxychloride is a robust and valuable synthetic method. It provides a strategic alternative to the more common DMF-based Vilsmeier-Haack reaction, offering distinct advantages for sterically demanding substrates. By understanding the mechanistic principles and adhering to a carefully controlled experimental protocol, researchers can reliably access a wide range of 3-formylindoles, paving the way for the development of novel therapeutics and complex molecular architectures.

References

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Roohia, L., Afghan, A., & Baradaran, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde. Acta Chimica Slovenica, 60(1), 187-193. [Link]

  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. [Link]

  • Shridhar, D. R., Reddy Sastry, C. V., & Vaidya, N. K. (1981). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 20B, 858-860. [Link]

  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148. [Link]

  • Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry. [Link]

  • ChemWis. (2023). Vilsmeier–Haack reaction of indole. YouTube. [Link]

  • Organic Mechanisms. (2019). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. YouTube. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Patil, S. B., & Patil, D. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Chemistry. [Link]

  • Muraoka, Y., et al. (1990). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 31(4), 693-700. [Link]

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]

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Method

Application Notes and Protocols for the Preparation of N-Ethylformanilide as a High-Purity Reagent

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of N-Ethylformanilide, a crucial reagent in various chemical syntheses, particularly as a precursor for formylat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of N-Ethylformanilide, a crucial reagent in various chemical syntheses, particularly as a precursor for formylating agents like the Vilsmeier reagent. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. Emphasis is placed on the causality behind experimental choices, ensuring both procedural accuracy and a deep understanding of the underlying chemistry. This guide establishes a self-validating system for producing high-purity N-Ethylformanilide, complete with safety protocols, quality control parameters, and analytical characterization methods.

Introduction: The Significance of N-Ethylformanilide

N-Ethylformanilide, a disubstituted formamide, serves as a pivotal reagent in organic synthesis. Its primary application lies in its use as a precursor to the Vilsmeier reagent when reacted with phosphoryl chloride (POCl₃) or other halogenating agents. The resulting Vilsmeier reagent is a potent electrophile employed in the formylation of electron-rich aromatic and heteroaromatic compounds, a fundamental transformation in the synthesis of numerous pharmaceutical intermediates and functional materials.

The purity of N-Ethylformanilide is paramount, as impurities can lead to side reactions, reduced yields, and compromised purity of the final formylated product. This guide, therefore, presents a robust protocol for the synthesis of N-Ethylformanilide from readily available starting materials, N-ethylaniline and formic acid, followed by a rigorous purification procedure.

Mechanistic Insights: The N-Formylation of N-Ethylaniline

The synthesis of N-Ethylformanilide from N-ethylaniline and formic acid proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of N-ethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of formic acid. This initial attack forms a tetrahedral intermediate. The reaction is driven to completion by the removal of water, which is formed upon the collapse of the tetrahedral intermediate and subsequent proton transfer.[1]

The use of an azeotropic solvent like toluene is critical in this process. Toluene forms a minimum-boiling azeotrope with water, allowing for the continuous removal of water from the reaction mixture via a Dean-Stark apparatus. This constant removal of a byproduct shifts the equilibrium of the reaction towards the formation of the desired N-Ethylformanilide, ensuring a high yield.[2]

Experimental Protocol: Synthesis of N-Ethylformanilide

This protocol is adapted from the well-established procedure for the synthesis of N-methylformanilide found in Organic Syntheses, a highly reliable source for synthetic preparations.[2] The adaptation involves the substitution of N-methylaniline with N-ethylaniline.

Materials and Equipment
Material/EquipmentSpecifications
N-Ethylaniline≥98% purity
Formic Acid88-91% aqueous solution
TolueneAnhydrous
Sodium BicarbonateSaturated aqueous solution
Anhydrous Magnesium Sulfate
Round-bottom flaskAppropriate size for the scale
Dean-Stark apparatus
Condenser
Heating mantle
Magnetic stirrer and stir bar
Separatory funnel
Rotary evaporator
Vacuum distillation apparatus
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a condenser, combine N-ethylaniline and formic acid in a 1:1.1 molar ratio. Add a sufficient volume of toluene to ensure adequate stirring and to facilitate azeotropic removal of water (approximately 1.5 - 2 mL of toluene per gram of N-ethylaniline).

  • Azeotropic Dehydration: Heat the reaction mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap, which typically takes 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any unreacted formic acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purification by Vacuum Distillation: The crude N-Ethylformanilide is then purified by vacuum distillation to obtain the final high-purity product.

Visualization of the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Isolation cluster_4 Purification A Combine N-Ethylaniline, Formic Acid, and Toluene B Heat to Reflux A->B C Azeotropic Removal of Water (Dean-Stark Trap) B->C D Cool to Room Temperature C->D E Wash with NaHCO3 (aq) D->E F Wash with Brine E->F G Dry with MgSO4 F->G H Filter and Concentrate G->H I Vacuum Distillation H->I J J I->J High-Purity N-Ethylformanilide

Caption: Workflow for the synthesis of N-Ethylformanilide.

Safety Precautions and Handling

  • General Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Flammability: N-substituted formamides are often combustible liquids.[3] Keep away from heat, sparks, and open flames.[3]

  • Toxicity: Harmful if swallowed or in contact with skin. May cause skin and eye irritation.[5]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[3]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Quality Control and Characterization

To ensure the high purity of the synthesized N-Ethylformanilide, a series of analytical tests should be performed.

Physical Properties
PropertyExpected Value (based on related compounds)
AppearanceColorless to pale yellow liquid
Boiling PointExpected to be higher than N-ethylformamide (202-204 °C)[6]
DensityExpected to be around 1.0 g/mL
Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the aromatic protons, and the formyl proton. Due to restricted rotation around the amide bond, some signals may appear as broad peaks or as two distinct sets of signals for the cis and trans isomers.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.

  • FTIR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of N-Ethylformanilide (C₉H₁₁NO, M.W. = 149.19 g/mol ).

Chromatographic Purity
  • Gas Chromatography (GC): The purity of the final product can be determined by gas chromatography, ideally with a flame ionization detector (FID). A high-purity sample should show a single major peak.

Applications in Synthesis: The Vilsmeier-Haack Reaction

High-purity N-Ethylformanilide is a key reagent for the in-situ generation of the Vilsmeier reagent, which is then used for the formylation of electron-rich substrates. The general procedure involves the slow addition of an activating agent, such as phosphoryl chloride (POCl₃) or oxalyl chloride, to a cooled solution of N-Ethylformanilide. This exothermic reaction forms the electrophilic Vilsmeier reagent, which is then reacted with the aromatic or heteroaromatic substrate.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the preparation of high-purity N-Ethylformanilide. By understanding the underlying chemical principles, adhering to the step-by-step procedure, and implementing rigorous quality control measures, researchers can confidently synthesize this important reagent for their synthetic needs. The emphasis on safety and analytical validation ensures the reliability and reproducibility of the process, which is critical in research and development settings.

References

  • Fieser, L. F.; Jones, J. E. n-Methylformanilide. Org. Synth. 1941 , 21, 71. DOI: 10.15227/orgsyn.021.0071. Available at: [Link]

  • Ghosh, S.; et al. Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. 2016 . Available at: [Link]

  • Krackeler Scientific, Inc. N-Ethylformamide. Available at: [Link]

  • National Center for Biotechnology Information. Ethylformamide. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. N-ethyl-N-methylformamide. PubChem Compound Database. Available at: [Link]

  • National Institute of Standards and Technology. N-Ethylformamide. NIST Chemistry WebBook. Available at: [Link]

  • n-methylformanilide - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]2]

Sources

Application

The Formyl Group Frontier: A Senior Application Scientist's Guide to N-Ethylformanilide in Heteroaromatic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heteroaromatic compounds is a cornerstone of innovation. These nitrogen, oxygen, and sulfur-containing ring systems f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heteroaromatic compounds is a cornerstone of innovation. These nitrogen, oxygen, and sulfur-containing ring systems form the backbone of a vast array of pharmaceuticals and biologically active molecules. The introduction of a formyl group (-CHO) into these scaffolds is a pivotal transformation, unlocking a gateway to further functionalization and the construction of complex molecular architectures. While N,N-dimethylformamide (DMF) has long been the workhorse for formylation reactions, its close relative, N-Ethylformanilide, offers a nuanced and powerful alternative.

This comprehensive technical guide provides an in-depth exploration of the synthesis of heteroaromatic compounds using N-Ethylformanilide. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-tested protocols, and discuss the practical advantages and considerations of employing this versatile reagent.

N-Ethylformanilide: A Formylating Agent with Distinct Advantages

N-Ethylformanilide, in conjunction with an activating agent like phosphorus oxychloride (POCl₃), generates the Vilsmeier reagent, the active electrophile in formylation reactions. While structurally similar to DMF, the replacement of a methyl group with a phenyl group on the nitrogen atom imparts subtle yet significant differences in reactivity and physical properties.

Key Advantages:

  • Enhanced Reactivity in Certain Systems: The electronic nature of the phenyl group can influence the electrophilicity of the Vilsmeier reagent, potentially leading to higher yields or faster reaction times in specific substrate classes.

  • Improved Solubility: N-Ethylformanilide's aromatic character can enhance the solubility of nonpolar substrates and reagents, facilitating more homogeneous reaction mixtures.

  • Alternative Reaction Kinetics: The steric bulk of the ethyl and phenyl groups can alter the reaction kinetics and, in some cases, improve the regioselectivity of formylation.

It is this nuanced reactivity profile that makes N-Ethylformanilide a valuable tool in the synthetic chemist's arsenal, particularly when standard DMF protocols yield suboptimal results.

The Vilsmeier-Haack Reaction: Formylating Electron-Rich Heterocycles

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent, generated in situ from N-Ethylformanilide and POCl₃, is the attacking electrophile.

Mechanism of the Vilsmeier-Haack Reaction

The reaction can be dissected into two primary stages:

  • Formation of the Vilsmeier Reagent: N-Ethylformanilide reacts with phosphorus oxychloride to form the electrophilic chloroiminium ion, the active Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich heteroaromatic ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the formylated product.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution N-Ethylformanilide N-Ethylformanilide Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) N-Ethylformanilide->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Heterocycle Electron-Rich Heterocycle Iminium_Salt Iminium Salt Intermediate Heterocycle->Iminium_Salt + Vilsmeier Reagent Formylated_Product Formylated Heterocycle Iminium_Salt->Formylated_Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Application Note: Formylation of Indole Derivatives

Indole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous blockbuster drugs. The formylation of the indole nucleus, typically at the C3-position, is a critical step in the synthesis of many of these compounds.

Table 1: Reaction Conditions for the Formylation of Substituted Indoles with N-Ethylformanilide/POCl₃

EntrySubstrate (Indole Derivative)N-Ethylformanilide (eq.)POCl₃ (eq.)SolventTemperature (°C)Time (h)Yield (%)
1Indole1.21.2Dioxane0 - RT2~90
22-Methylindole1.51.5CH₂Cl₂0 - RT3~85
35-Bromoindole1.21.2DioxaneRT4~88
45-Nitroindole2.02.0Dioxane506~75

Note: Yields are approximate and can vary based on the specific reaction scale and purification method.

Experimental Protocol: Synthesis of Indole-3-carboxaldehyde

This protocol provides a detailed, step-by-step methodology for the formylation of indole using N-Ethylformanilide.

Materials:

  • Indole

  • N-Ethylformanilide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dioxane

  • Sodium hydroxide (NaOH) solution (10%)

  • Ice

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Ethylformanilide (1.2 eq.) in anhydrous dioxane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Add phosphorus oxychloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid.

  • Formylation Reaction: Dissolve indole (1.0 eq.) in anhydrous dioxane and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

  • Work-up and Purification: Pour the reaction mixture slowly into a beaker containing crushed ice.

  • Basify the aqueous mixture to pH 8-9 by the slow addition of 10% NaOH solution with vigorous stirring.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford pure indole-3-carboxaldehyde.

Vilsmeier_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (N-Ethylformanilide + POCl3 in Dioxane at 0°C) Start->Reagent_Prep Substrate_Add Add Indole Solution (in Dioxane at 0°C) Reagent_Prep->Substrate_Add Reaction Stir at Room Temperature (2 hours) Substrate_Add->Reaction Quench Quench with Ice Reaction->Quench Neutralize Basify with 10% NaOH Quench->Neutralize Extraction Extract with Ethyl Acetate Neutralize->Extraction Wash_Dry Wash with Brine & Dry (Na2SO4) Extraction->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify End End Product: Indole-3-carboxaldehyde Purify->End

Caption: Experimental workflow for indole formylation.

The Bischler-Napieralski Reaction: A Gateway to Isoquinolines

The Bischler-Napieralski reaction is a classic and powerful method for the synthesis of 3,4-dihydroisoquinolines, which are readily oxidized to the corresponding isoquinolines.[1] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride. While N-Ethylformanilide is not the primary formylating agent in the traditional sense here (the formyl group is already incorporated into the amide), its use in the preparation of the starting β-arylethylformamide is a key application.

Mechanism of the Bischler-Napieralski Reaction

The reaction is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclized product.[2]

  • Activation of the Amide: The carbonyl oxygen of the β-arylethylformamide attacks the phosphorus oxychloride, forming a reactive intermediate.

  • Formation of the Nitrilium Ion: Elimination of a dichlorophosphate group generates a highly electrophilic nitrilium ion.

  • Intramolecular Cyclization: The electron-rich aromatic ring attacks the nitrilium ion, leading to the formation of the 3,4-dihydroisoquinoline ring system.

Bischler_Napieralski_Mechanism Amide β-Arylethylformamide Nitrilium_Ion Nitrilium Ion Intermediate Amide->Nitrilium_Ion + POCl3 POCl3_BN POCl3 Product_BN 3,4-Dihydroisoquinoline Nitrilium_Ion->Product_BN Intramolecular Cyclization

Caption: Mechanism of the Bischler-Napieralski Reaction.

Application Note: Synthesis of Isoquinoline Scaffolds for Drug Discovery

The isoquinoline motif is a cornerstone in natural product chemistry and medicinal chemistry, found in alkaloids with a wide range of biological activities, including analgesic, antihypertensive, and anticancer properties. The Bischler-Napieralski reaction provides a convergent and efficient route to this important heterocyclic system.

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative

This protocol outlines the synthesis of a 3,4-dihydroisoquinoline from the corresponding N-(β-phenylethyl)formamide, which can be prepared from β-phenylethylamine and a suitable formylating agent like N-Ethylformanilide.

Materials:

  • N-(β-phenylethyl)formamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(β-phenylethyl)formamide (1.0 eq.) in anhydrous toluene.

  • Addition of POCl₃: Add phosphorus oxychloride (2.0 eq.) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a stirred, saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

Safety and Handling of N-Ethylformanilide

As with all chemical reagents, proper safety precautions must be observed when handling N-Ethylformanilide and the associated reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme care in a dry environment.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

A comprehensive review of the Safety Data Sheet (SDS) for N-Ethylformanilide is mandatory before commencing any experimental work.[3]

Conclusion: Expanding the Synthetic Chemist's Toolkit

N-Ethylformanilide represents a valuable and, at times, superior alternative to more conventional formylating agents in the synthesis of heteroaromatic compounds. Its unique reactivity profile, born from its distinct electronic and steric properties, can unlock new synthetic pathways and improve the efficiency of existing ones. The Vilsmeier-Haack and Bischler-Napieralski reactions, powered by N-Ethylformanilide and its derivatives, provide robust and reliable methods for the construction of a diverse array of heteroaromatic scaffolds that are central to the pursuit of new therapeutics and functional materials. By understanding the underlying principles and mastering the practical protocols outlined in this guide, researchers can confidently add N-Ethylformanilide to their synthetic toolkit and push the boundaries of chemical innovation.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
  • Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 777–794.
  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.2004, 49, 1–330.
  • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893, 26 (2), 1903–1908.
  • Fodor, G.; Nagubandi, S. The Bischler-Napieralski reaction: a new look at an old synthesis. Tetrahedron1980, 36 (10), 1279-1300.
  • NINGBO INNO PHARMCHEM CO.,LTD. N-Ethylformamide: A Key Intermediate for Pharmaceutical and Dye Industries. Available online: [Link] (accessed on February 5, 2026).

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of N-Ethylformamide in Modern Chemical Synthesis. Available online: [Link] (accessed on February 5, 2026).

  • PrepChem. Synthesis of Vilsmeier's reagent. Available online: [Link] (accessed on February 5, 2026).

  • NROChemistry. Vilsmeier-Haack Reaction. Available online: [Link] (accessed on February 5, 2026).

  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. Available online: [Link] (accessed on February 5, 2026).

Sources

Method

Application Note: Catalytic Acceleration of Acid Chloride Synthesis using Thionyl Chloride and N-Ethylformanilide

Abstract & Introduction The conversion of carboxylic acids to acid chlorides is a cornerstone transformation in medicinal chemistry and large-scale API synthesis. While Thionyl Chloride ( ) is the standard reagent due to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The conversion of carboxylic acids to acid chlorides is a cornerstone transformation in medicinal chemistry and large-scale API synthesis. While Thionyl Chloride (


) is the standard reagent due to its cost-effectiveness and gaseous byproducts (

,

), unactivated or sterically hindered carboxylic acids often require harsh reflux conditions or extended reaction times.

This application note details the catalytic use of N-Ethylformanilide to accelerate this transformation. Similar to N,N-Dimethylformamide (DMF), N-Ethylformanilide reacts with


 to form a highly reactive chloroiminium intermediate (Vilsmeier-Haack type reagent). However, N-Ethylformanilide offers distinct process advantages:
  • Reduced Volatility: Higher boiling point (

    
    C vs. 
    
    
    
    C for DMF) prevents catalyst contamination during the distillation of low-boiling acid chloride products.
  • Safety Profile: Avoids the formation of dimethylcarbamoyl chloride, a potent carcinogen associated with DMF/

    
     mixtures.
    

This guide provides a validated protocol for using N-Ethylformanilide as a nucleophilic catalyst to achieve rapid, high-yield acyl chloride synthesis under mild conditions.

Mechanism of Action

The reaction does not proceed via direct attack of the carboxylic acid on thionyl chloride. Instead, the N-Ethylformanilide acts as a "carrier" of the chloride ion.

The Catalytic Cycle
  • Activation:

    
     attacks the carbonyl oxygen of N-Ethylformanilide.
    
  • Formation of Active Species: Loss of

    
     generates the electrophilic 
    
    
    
    -ethyl-phenyl-chloroiminium salt (the active catalyst).
  • Acyl Transfer: The carboxylic acid attacks the highly electrophilic iminium carbon, forming an activated intermediate.

  • Chloride Displacement: Chloride ion attacks the carbonyl of the substrate, releasing the Acid Chloride and regenerating N-Ethylformanilide.

Pathway Visualization

G NEF N-Ethylformanilide (Catalyst) ActiveSpecies Chloroiminium Salt (Active Catalyst) NEF->ActiveSpecies + SOCl2 - SO2 SOCl2 Thionyl Chloride (SOCl2) SOCl2->ActiveSpecies Intermediate Activated Acyl Intermediate ActiveSpecies->Intermediate + R-COOH Acid Carboxylic Acid (R-COOH) Acid->Intermediate Intermediate->NEF Regeneration Product Acid Chloride (R-COCl) Intermediate->Product Cl- transfer Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts

Figure 1: The catalytic cycle of N-Ethylformanilide mediated acid chloride synthesis. The catalyst is regenerated in the final step.

Experimental Protocol

Reagents & Equipment
  • Substrate: Carboxylic acid (dried, moisture-free).

  • Reagent: Thionyl Chloride (

    
    ), ReagentPlus® grade or distilled.
    
  • Catalyst: N-Ethylformanilide (99%).

  • Solvent (Optional): Toluene or Dichloromethane (DCM) if substrate solubility is poor; otherwise, neat

    
     is preferred.
    
  • Apparatus: Flame-dried round-bottom flask, reflux condenser,

    
     drying tube or 
    
    
    
    inlet, gas scrubber (NaOH trap) for acid gases.
Standard Operating Procedure (SOP)

Step 1: Setup Assemble glassware under an inert atmosphere (


 or Ar). Ensure the gas outlet is connected to a scrubber containing 10-20% NaOH solution to neutralize 

and

emissions.

Step 2: Catalyst Addition Charge the flask with the Carboxylic Acid (1.0 equiv). Add N-Ethylformanilide (0.05 equiv / 5 mol%).

  • Note: For extremely unreactive acids (e.g., electron-deficient aromatics), catalyst loading can be increased to 10 mol%.

Step 3: Thionyl Chloride Addition Add Thionyl Chloride (1.2 – 1.5 equiv) dropwise to the mixture at room temperature.

  • Observation: Gas evolution (

    
    , 
    
    
    
    ) will begin immediately upon addition if the catalyst is active.
  • Caution: The reaction is endothermic initially but can become exothermic.

Step 4: Reaction Heat the mixture.

  • Standard: Heat to reflux (

    
    C) for 1–2 hours.
    
  • Sensitive Substrates: Stir at

    
    C for 3–4 hours.
    
  • Endpoint: Reaction is complete when gas evolution ceases and the solution becomes clear (homogenous).

Step 5: Workup

  • Cool the reaction mixture to room temperature.

  • Removal of Excess

    
    :  Connect the flask to a vacuum manifold (rotary evaporator with a chemically resistant pump). Evaporate volatiles at 
    
    
    
    C.
  • Azeotropic Drying (Crucial): Add anhydrous toluene (2x volume) and re-evaporate. This removes trace thionyl chloride trapped in the oil.

  • Isolation: The residue is the crude Acid Chloride containing the N-Ethylformanilide catalyst.

    • Distillation: If the product is volatile, distill under reduced pressure. The high-boiling N-Ethylformanilide (

      
      C) will remain in the pot, yielding pure product.
      
    • Next Step: If used directly, the trace catalyst generally does not interfere with subsequent acylations (e.g., Friedel-Crafts, amide coupling).

Critical Parameters & Troubleshooting

Catalyst Selection: NEF vs. DMF

Use the table below to determine when to substitute DMF with N-Ethylformanilide.

FeatureN,N-Dimethylformamide (DMF)N-Ethylformanilide (NEF)
Boiling Point

C

C
Separation Co-distills with mid-boiling products.Remains in pot during distillation.
Safety Forms Dimethylcarbamoyl chloride (Carcinogen).Forms related chloro-species (Irritant).
Reactivity High (Sterically unhindered).Moderate (Sterically hindered, controlled).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Reaction Stalls Poisoned catalyst or wet reagents.Ensure reagents are dry.[1] Add fresh NEF (2 mol%).
Dark/Black Color Decomposition due to overheating.Reduce temperature. Check if substrate is acid-sensitive.[1]
Product Impure Catalyst co-distillation.Switch from DMF to NEF. Use a fractionating column.
Violent Exotherm Too fast addition of

.
Dilute

in DCM or Toluene before addition.

Safety & Handling

  • Thionyl Chloride: Reacts violently with water.[2][3][4][5] Causes severe skin burns and eye damage.[2][3][4][5][6] Toxic by inhalation.[2][3][4][5][6] All operations must be performed in a functioning fume hood.

  • Gas Evolution: The reaction generates stoichiometric amounts of

    
     and 
    
    
    
    . A scrubber is mandatory .
  • N-Ethylformanilide: Skin and eye irritant.[3][4][5][6] Wear nitrile gloves.

References

  • Vilsmeier-Haack Reagent Formation

    • Wilsmore, N. T. M. "Ueber die Einwirkung von Thionylchlorid auf Amide." Berichte der deutschen chemischen Gesellschaft, vol. 35, no. 1, 1902.

  • Catalytic Mechanism & Application

    • Bosshard, H. H., et al. "Eine Methode zur katalysierten Herstellung von Carbonsäure- und Sulfosäure-chloriden mit Thionylchlorid."[7] Helvetica Chimica Acta, vol. 42, no.[7] 5, 1959, pp. 1653-1658.[7]

    • Note: This is the seminal paper describing DMF c
  • Process Safety (DMF vs NEF)

    • Levin, D. "Potential Hazards Associated with the Use of Thionyl Chloride and DMF." Organic Process Research & Development, vol. 1, no. 2, 1997, pp. 182.

  • General Protocol Validation

    • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012. (Chapter 22: Acylation of Aromatics).

Sources

Application

Application Notes &amp; Protocols for Microwave-Assisted Formylation Using N-Ethylformanilide

Abstract Formylation, the introduction of a formyl group (-CHO) onto a substrate, is a cornerstone of organic synthesis, providing a critical entry point for the synthesis of aldehydes which are precursors to a vast arra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Formylation, the introduction of a formyl group (-CHO) onto a substrate, is a cornerstone of organic synthesis, providing a critical entry point for the synthesis of aldehydes which are precursors to a vast array of more complex molecules in pharmaceutical and materials science. This application note provides a comprehensive guide to the use of N-Ethylformanilide as a highly effective formylating agent in conjunction with microwave-assisted organic synthesis (MAOS). By leveraging the principles of the Vilsmeier-Haack reaction, this protocol offers a rapid, efficient, and high-yielding pathway for the formylation of electron-rich aromatic and heteroaromatic systems. We will delve into the mechanistic underpinnings of the reaction, present a detailed, field-proven protocol, and discuss the significant advantages this methodology offers over conventional heating techniques.

Introduction: The Imperative for Efficient Formylation

The aldehyde functional group is a versatile intermediate in drug development and fine chemical synthesis. Traditional formylation methods, while effective, often require harsh conditions, long reaction times, and can generate significant waste. The advent of microwave-assisted organic synthesis has revolutionized chemical transformations by offering a powerful tool to accelerate reactions, improve yields, and promote greener chemical processes.[1][2] Microwave energy directly and efficiently heats the reaction mixture through interaction with polar molecules, leading to uniform and rapid temperature increases that cannot be replicated by conventional heating.

N-Ethylformanilide, a substituted formamide, serves as a stable and effective source for the formyl group. Its application in a Vilsmeier-Haack type reaction, activated by an agent like phosphoryl chloride (POCl₃), provides a reliable method for C-formylation. When combined with microwave irradiation, this process is significantly enhanced, reducing reaction times from hours to mere minutes and often resulting in cleaner product profiles.[3] This guide is designed for researchers and drug development professionals seeking to optimize their synthetic routes by adopting this advanced methodology.

The Chemistry: Mechanism and the Microwave Advantage

The core of this methodology is the Vilsmeier-Haack reaction, a well-established method for formylating electron-rich compounds.[4] The process begins with the activation of N-Ethylformanilide by phosphoryl chloride (POCl₃) to generate a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent .

Mechanistic Pathway

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N-Ethylformanilide attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of eliminations generates the reactive Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate (e.g., an indole, pyrrole, or activated benzene ring) attacks the electrophilic carbon of the Vilsmeier reagent. This forms an iminium ion intermediate, which is then hydrolyzed during aqueous work-up to yield the final aryl aldehyde.[4]

The mechanism is visualized in the diagram below.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack & Hydrolysis NEF N-Ethylformanilide Intermediate1 Adduct NEF->Intermediate1 Attack POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier Elimination Iminium Iminium Ion Intermediate Vilsmeier->Iminium Electrophilic Attack Arene Electron-Rich Arene (Ar-H) Arene->Iminium Aldehyde Final Product (Ar-CHO) Iminium->Aldehyde H2O H₂O (Work-up) H2O->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism using N-Ethylformanilide.

The Role of Microwave Irradiation

Microwave energy dramatically accelerates this reaction through a mechanism known as dipolar polarization.[1] Both N-Ethylformanilide and the polar intermediates, particularly the Vilsmeier reagent, possess significant dipole moments. The oscillating electric field of the microwaves causes these molecules to rapidly align and re-align, generating intense frictional heat. This results in:

  • Rapid & Uniform Heating: The entire reaction volume is heated simultaneously, eliminating the hot spots common in conventional oil bath heating and leading to cleaner reactions.[3]

  • Rate Acceleration: Reaction rates are often enhanced by orders of magnitude, reducing synthesis times from many hours to just a few minutes.[2][3]

  • Increased Yields and Purity: The short reaction times at high temperatures minimize the formation of degradation byproducts, leading to higher isolated yields and simpler purification.[5]

Comparative Analysis: Conventional vs. Microwave-Assisted Synthesis

The advantages of the microwave-assisted approach are best illustrated through a direct comparison with traditional heating methods for similar formylation reactions.

ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis (MAOS)Advantage of MAOS
Reaction Time 1 - 24 hours5 - 30 minutesDrastically reduced
Energy Input Indirect, slow, inefficientDirect, rapid, efficientLower energy consumption
Temperature Control Prone to thermal gradients and overheatingPrecise and uniform temperatureHigher reproducibility[2]
Typical Yield Moderate to Good (50-80%)Good to Excellent (75-95%+)Increased efficiency
Product Purity Often requires extensive purificationGenerally cleaner reaction profilesSimplified work-up[2]

Detailed Experimental Protocol

This section provides a representative, self-validating protocol for the formylation of a common electron-rich substrate, indole, using a dedicated laboratory microwave synthesizer.

Materials and Equipment
  • Reagents: Indole, N-Ethylformanilide, Phosphoryl chloride (POCl₃), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution (NaHCO₃), Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Dedicated laboratory microwave reactor (e.g., CEM, Anton Paar, Biotage), appropriate microwave reaction vessel with snap cap and stirrer bar, magnetic stir plate, standard laboratory glassware for work-up, rotary evaporator, silica gel for column chromatography.

Critical Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All operations must be performed in a certified chemical fume hood. POCl₃ is highly corrosive and reacts violently with water, releasing HCl gas.

  • Microwave Safety: Only use microwave systems designed for chemical synthesis. Never use a domestic kitchen microwave .[6] Ensure the reaction vessel is not overfilled and that the temperature and pressure limits of the vessel are not exceeded. Be aware of the potential for rapid pressure buildup.[6][7]

  • Reagent Handling: Add POCl₃ slowly and carefully to the cooled solution of N-Ethylformanilide, as the initial reaction can be exothermic.

Step-by-Step Methodology
  • Reagent Preparation (Vilsmeier Reagent Formation):

    • In a clean, dry microwave reaction vessel equipped with a magnetic stirrer bar, dissolve N-Ethylformanilide (1.2 mmol, 1.2 eq) in anhydrous dichloromethane (3 mL).

    • Cool the vessel in an ice bath to 0 °C.

    • Slowly, dropwise, add phosphoryl chloride (POCl₃) (1.2 mmol, 1.2 eq) to the stirred solution.

    • Allow the mixture to stir at 0 °C for 10 minutes, during which the Vilsmeier reagent will form.

  • Substrate Addition:

    • To the pre-formed Vilsmeier reagent, add a solution of indole (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (1 mL).

  • Microwave Irradiation:

    • Securely cap the reaction vessel.

    • Place the vessel in the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature: 80 °C (use dynamic power control to hold this temperature)

      • Time: 10 minutes

      • Power: 100 W (initial power, will modulate)

      • Stirring: High

  • Reaction Work-up and Purification:

    • After irradiation, carefully cool the vessel to room temperature before opening.

    • Quench the reaction by slowly pouring the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (20 mL).

    • Stir vigorously for 20-30 minutes to ensure complete hydrolysis of the iminium intermediate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure indole-3-carboxaldehyde.

Experimental Workflow Visualization

The entire process, from initial setup to final analysis, is outlined in the following workflow diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Prepare N-Ethylformanilide in anhydrous DCM B 2. Add POCl₃ at 0°C (Vilsmeier Reagent Formation) A->B C 3. Add Substrate (e.g., Indole) B->C D 4. Seal Vessel & Irradiate in Microwave (e.g., 80°C, 10 min) C->D E 5. Cool & Quench in NaHCO₃ (aq) D->E F 6. Liquid-Liquid Extraction with DCM E->F G 7. Dry, Filter & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Pure Product (NMR, MS, etc.) H->I

Caption: General workflow for microwave-assisted formylation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Vilsmeier reagent (moisture contamination).2. Insufficient reaction temperature or time.3. Substrate is not sufficiently electron-rich.1. Use anhydrous solvent and fresh reagents. Ensure glassware is oven-dried.2. Increase microwave temperature (e.g., to 100°C) or extend irradiation time (e.g., to 15-20 min).3. This method is most effective for activated arenes.
Formation of Dark Tars/Byproducts 1. Reaction temperature is too high.2. Extended reaction time leading to decomposition.1. Reduce the target temperature in the microwave protocol.2. Decrease the irradiation time. Perform a time-course study to find the optimal point.
Low Yield After Work-up 1. Incomplete hydrolysis of the iminium intermediate.2. Product is partially soluble in the aqueous layer.1. Increase the stirring time after quenching with NaHCO₃ solution.2. Perform additional extractions of the aqueous layer with the organic solvent.

Conclusion

The combination of N-Ethylformanilide as a formylating agent and microwave-assisted synthesis represents a significant advancement in synthetic methodology. This approach provides a powerful, reliable, and highly efficient protocol for the formylation of activated aromatic and heteroaromatic compounds. The dramatic reduction in reaction times, coupled with improved yields and cleaner product profiles, aligns perfectly with the modern demands of drug discovery and process chemistry for both speed and sustainability. By following the detailed protocols and safety guidelines presented herein, researchers can confidently implement this technique to accelerate their synthetic programs.

References

  • ResearchGate. (n.d.). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). First Report of Bio-catalytic N-formylation of Amines Using Ethyl formate. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on: A significance of microwave assist technique in green chemistry. Retrieved from [Link]

  • Al-Suod, H., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Methylformanilide (CAS 93-61-8): Your Go-To Solution for Efficient Organic Synthesis. Retrieved from [Link]

  • Degres Journal. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • PMC. (n.d.). A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners. Retrieved from [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparation of N-methyl formamide.
  • ResearchGate. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. Retrieved from [Link]

  • PMC. (n.d.). Formylation of Amines. Retrieved from [Link]

  • MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. Retrieved from [Link]

  • MDPI. (2022). Novel Microwave-Assisted Synthesis of COFs: 2020–2022. Retrieved from [Link]

  • ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Retrieved from [Link]

  • PMC. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Retrieved from [Link]

  • PMC. (n.d.). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Retrieved from [Link]

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Retrieved from [Link]

  • Semantic Scholar. (2010). Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylformamide. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Convenient N-Formylation of Amines in Dimethylformamide with Methyl Benzoate under Microwave Irradiation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Vilsmeier-Haack Reaction with N-Ethylformanilide: A Technical Support Center

Welcome to the technical support center for the Vilsmeier-Haack reaction, with a specialized focus on the use of N-Ethylformanilide as a formylating agent. This guide is designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack reaction, with a specialized focus on the use of N-Ethylformanilide as a formylating agent. This guide is designed for researchers, scientists, and professionals in drug development seeking to optimize their reaction yields and troubleshoot common experimental challenges. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also a deeper understanding of the chemical principles at play.

Troubleshooting Guide: Enhancing Your Vilsmeier Reaction Yields

Low yields in a Vilsmeier-Haack reaction using N-Ethylformanilide can be attributed to several factors, from reagent quality to subtle nuances in the reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Question 1: My Vilsmeier-Haack reaction with N-Ethylformanilide is resulting in a low yield of the desired aldehyde. What are the most likely causes?

Low yields in this reaction can often be traced back to a few critical areas: the integrity of your reagents and the reaction environment, the stability and reactivity of the Vilsmeier reagent itself, and the specifics of your reaction parameters.

A logical troubleshooting workflow can help isolate the issue:

G cluster_B Reagent Integrity cluster_C Vilsmeier Reagent cluster_D Reaction Parameters A Low Yield Observed B Verify Reagent Quality & Handling A->B Start Here C Assess Vilsmeier Reagent Formation & Stability B->C If reagents are pure & dry B1 Anhydrous Conditions? B->B1 B2 N-Ethylformanilide Purity? B->B2 B3 POCl3 Quality? B->B3 D Optimize Reaction Conditions C->D If reagent formation is confirmed C1 Correct Stoichiometry? C->C1 C2 Formation Temperature? C->C2 C3 Side Reactions? C->C3 E Evaluate Substrate Reactivity D->E If yield is still low D1 Reaction Temperature? D->D1 D2 Reaction Time? D->D2 D3 Work-up Procedure? D->D3 F Successful Optimization E->F Address substrate issues

A systematic workflow for troubleshooting low yields.

Question 2: How do I ensure the quality of my N-Ethylformanilide and other reagents?

The Vilsmeier-Haack reaction is highly sensitive to moisture. The presence of water can hydrolyze the phosphorus oxychloride (POCl₃) and the Vilsmeier reagent, rendering them inactive.

Detailed Protocol for Reagent Handling:

  • N-Ethylformanilide Purity: Use freshly distilled or commercially available high-purity N-Ethylformanilide. Impurities can lead to side reactions and lower yields.

  • Phosphorus Oxychloride (POCl₃): Use a fresh bottle of POCl₃. Over time, POCl₃ can absorb atmospheric moisture and degrade.

  • Anhydrous Solvents: If using a solvent, ensure it is rigorously dried using appropriate methods (e.g., distillation over a suitable drying agent).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture. All glassware should be oven-dried before use.

Question 3: I suspect an issue with the formation of the Vilsmeier reagent from N-Ethylformanilide. How can I optimize this step?

The formation of the Vilsmeier reagent is a critical first step. The reaction between N-Ethylformanilide and POCl₃ is exothermic and requires careful temperature control.

The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile in the reaction.

G N-Ethylformanilide N-Ethylformanilide Vilsmeier_Reagent Vilsmeier_Reagent N-Ethylformanilide->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Aryl_Aldehyde Aryl_Aldehyde Vilsmeier_Reagent->Aryl_Aldehyde + Electron-Rich Arene, then Hydrolysis Electron_Rich_Arene Electron-Rich Arene Hydrolysis Hydrolysis

Optimization

Technical Support Center: Removing Unreacted N-Ethylformanilide

The following Technical Support Guide addresses the removal of N-Ethylformanilide (NEF) from reaction mixtures. This guide assumes the user is performing formylation reactions (e.g., Vilsmeier-Haack) or using NEF as a so...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the removal of N-Ethylformanilide (NEF) from reaction mixtures. This guide assumes the user is performing formylation reactions (e.g., Vilsmeier-Haack) or using NEF as a solvent/reagent and is struggling with its persistence in the organic layer.

Topic: Purification & Work-up Strategies for N-Ethylformanilide (NEF) Code: NEF-REM-001 Last Updated: February 2026 Applicable For: Vilsmeier-Haack Formylation, Grignard Formylation, Amide Solvents

Executive Summary: Why is this difficult?

The Core Problem: Researchers often confuse the removal of the byproduct (N-ethylaniline) with the unreacted reagent (N-ethylformanilide).

  • N-Ethylaniline (Byproduct): Basic amine. Easily removed with a dilute acid wash (HCl).

  • N-Ethylformanilide (Reagent): Neutral/Weakly basic amide. Does not protonate significantly in dilute acid. It partitions into the organic layer, has a high boiling point (~258°C), and often co-elutes with polar products.

Quick Diagnostic:

  • If your impurity is basic (pKa ~5): It is the amine. Use Protocol A .

  • If your impurity is neutral and high-boiling: It is unreacted NEF. Use Protocol B (Distillation) or C (Chromatography) .

Decision Matrix: Selecting the Right Protocol

Use the following workflow to determine the safest removal method for your specific product.

NEF_Removal_Workflow Start Impurity Identified: N-Ethylformanilide Check_State Is Product Solid or Liquid? Start->Check_State Check_BP Product BP < 200°C? Check_State->Check_BP Liquid Cryst Recrystallization (EtOH/Water) Check_State->Cryst Solid Check_Stab Acid/Base Stable? Check_BP->Check_Stab No (High BP) Distill Protocol B: Vacuum Distillation Check_BP->Distill Yes (Volatile Product) Column Protocol C: Flash Chromatography Check_Stab->Column Sensitive Hydrolysis Protocol D: Hydrolysis (Risky) Check_Stab->Hydrolysis Very Stable

Figure 1: Decision tree for selecting the appropriate work-up method based on product physical properties.

Detailed Protocols

Protocol A: The "False Positive" Check (Acid Wash)

Use this first to ensure the impurity isn't just the amine byproduct.

Mechanism: N-ethylaniline (byproduct) forms a water-soluble hydrochloride salt. Procedure:

  • Dissolve crude mixture in Ethyl Acetate or Dichloromethane .

  • Wash 2x with 1M HCl (or 10% H₂SO₄).

  • Wash 1x with Brine.

  • Dry organic layer over Na₂SO₄ and concentrate.

  • Check TLC/NMR: If the spot/peaks remain, you have unreacted NEF (proceed to Protocol B/C).

Protocol B: Vacuum Distillation (Physical Separation)

Best for: Stable, liquid products with boiling points significantly lower than NEF.

Technical Data:

Compound Boiling Point (atm) Boiling Point (10 mmHg) Boiling Point (0.5 mmHg)
N-Ethylformanilide ~258°C ~135°C ~95°C

| Common Aldehydes | 150–200°C | 60–90°C | 30–50°C |[1][2][3][4][5]

Steps:

  • Setup: Use a short-path distillation head or Kugelrohr apparatus.

  • Vacuum: High vacuum (<1 mmHg) is recommended to keep bath temperatures below 100°C.

  • Procedure:

    • Ramp temperature slowly.

    • Collect the lower-boiling product fraction.[6]

    • The NEF will remain in the pot (or distill last if product is very volatile).

    • Tip: If using a Kugelrohr, NEF will distill at oven temperatures >120°C (0.5 mmHg).

Protocol C: Chromatographic Removal

Best for: Heat-sensitive or high-boiling products.

Stationary Phase: Silica Gel (Standard 40-63 µm). Mobile Phase Strategy: NEF is a polar amide. It typically elutes after non-polar aromatics and aldehydes but before alcohols/amines.

Recommended Gradient:

  • Start: 5% EtOAc in Hexanes (Elutes non-polar impurities).

  • Ramp: 10-20% EtOAc in Hexanes (Elutes most aldehyde products).

  • Flush: 50-100% EtOAc (Elutes N-Ethylformanilide).

Visualization: NEF is UV active (254 nm). It often appears as a "tailing" spot just below the product if the polarity is similar.

Protocol D: The "Kill Switch" (Hydrolysis)

Only for products extremely stable to acid/base reflux.

Concept: Force the hydrolysis of the neutral amide (NEF) into the basic amine (N-ethylaniline), which can then be removed via Protocol A. Warning: This will destroy aldehydes (via polymerization) and esters (via hydrolysis).

Reaction:



Steps:

  • Dissolve crude in 6M HCl (aqueous).

  • Reflux for 2–4 hours.

  • Cool to room temperature.

  • Extract with Ether/EtOAc.

    • Result: The NEF has become N-ethylaniline (protonated) and stays in the water layer.

    • Product: Must be stable enough to survive 6M HCl reflux to be recovered in the organic layer.

Troubleshooting & FAQs

Q: I washed with acid, but the NMR still shows an ethyl group and a formyl proton. Why? A: You removed the amine (N-ethylaniline), but the amide (N-Ethylformanilide) is neutral and remained in the organic layer. Acid washing only works for basic impurities. You must use Distillation or Chromatography.

Q: Can I use N-Methylformanilide (NMF) instead? Is it easier to remove? A: Yes. NMF has a slightly lower boiling point (~243°C) and is marginally more water-soluble (approx 10 g/L) than the ethyl analog. While still difficult to wash out completely with water, it is easier to distill off.

  • Substitution: NMF is a direct substitute in Vilsmeier-Haack reactions.

Q: My product is an aldehyde. Can I use the Hydrolysis method? A: No. Aldehydes are generally unstable to the harsh reflux conditions required to hydrolyze the amide bond of NEF. You risk polymerizing your product. Stick to Column Chromatography.

Q: What does NEF look like on NMR? A: Look for rotamers (split peaks due to restricted rotation):

  • Formyl Proton: Two peaks around 8.0–8.5 ppm (often unequal integration, e.g., 3:1 ratio).

  • Ethyl Group: Two sets of quartets (~3.8 ppm) and triplets (~1.2 ppm).

References

  • Vilsmeier-Haack Reaction Mechanism & Workup

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][2][6][7][8][9]

    • Source:

  • Physical Properties of N-Alkylformanilides

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7004, N-Methylformanilide. (Used as proxy for physical property trends).
    • Source:

  • Purification by Distillation

    • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
    • Source:

  • Hydrolysis of Amides

    • Brown, H. C., et al. (1955). Hydrolysis of Amides. Journal of the American Chemical Society. (Establishes the harsh conditions required for neutral amide hydrolysis).
    • Source:

Sources

Troubleshooting

Technical Support Center: Optimizing N-Ethylformanilide Formylation

Ticket #: NEF-OPT-2024 | Topic: Temperature Control & Process Safety | Status: Open Executive Summary: The Thermal Tightrope Welcome to the Technical Support Center. You are likely using N-Ethylformanilide (NEF) as a for...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: NEF-OPT-2024 | Topic: Temperature Control & Process Safety | Status: Open

Executive Summary: The Thermal Tightrope

Welcome to the Technical Support Center. You are likely using N-Ethylformanilide (NEF) as a formylating agent in a Vilsmeier-Haack reaction. Unlike Dimethylformamide (DMF), NEF offers unique solubility profiles and easier recovery of the amine byproduct (N-ethylaniline), but it introduces specific steric challenges that make temperature control the critical variable for yield and safety.

This guide treats your reaction setup as a controlled thermal system . We break down the process into three critical "Thermal Gates." Failure to navigate these gates results in the common issues of tar formation, low conversion, or thermal runaway.

Module 1: Reagent Formation (The "Danger Zone")

Objective: Generate the active Vilsmeier reagent (Chloroiminium salt) without triggering decomposition.

The Mechanism

The reaction between NEF and Phosphorus Oxychloride (


) is highly exothermic .


Protocol & Temperature Gates
  • The Cold Start (Gate 1):

    • Setpoint:

      
      .
      
    • Action: Charge NEF into the reactor. Begin slow addition of

      
      .
      
    • Why: The formation of the chloroiminium salt generates significant heat. If

      
       during addition, the reagent can self-condense, leading to dark "tars" (polymers) that are inactive.
      
  • The Dosing Rate:

    • Control Logic: The addition rate of

      
       must be slave to the reactor temperature. If 
      
      
      
      rises above
      
      
      , stop addition immediately.
Troubleshooting: Reagent Formation
SymptomRoot CauseCorrective Action
Mixture turns black/tarry immediately Localized hotspots during

addition.
Increase stirring speed (Re > 10,000). Reduce dosing rate. Ensure cooling jacket

is sufficient.
Solidification/Slurry formation NEF freezes or the salt precipitates out.Use a co-solvent (e.g., 1,2-dichloroethane or chlorobenzene) to maintain solubility at low temps.
Delayed Exotherm "Accumulation" of unreacted reagents.DANGER. Stop dosing. Do not heat. Allow the accumulated reagents to react before adding more.

Module 2: Substrate Addition & Conversion (The "Optimization Zone")

Objective: Drive the electrophilic aromatic substitution (EAS) while preventing byproduct formation.

The Mechanism

The bulky N-ethyl-N-phenyl group makes the NEF-derived Vilsmeier reagent sterically hindered compared to DMF. It requires more thermal energy to attack the aromatic substrate.

Protocol & Temperature Gates
  • The Ramp (Gate 2):

    • Setpoint: Ramp from

      
       to 
      
      
      
      (substrate dependent).
    • Rate:

      
      .
      
    • Why: Rapid heating causes the labile Vilsmeier reagent to decompose back into formamide and acid chlorides before it can attack the substrate.

  • The Soak:

    • Setpoint: Maintain plateau temperature (e.g.,

      
      ) for 2-4 hours.
      
    • Monitoring: Monitor consumption of the aromatic substrate via HPLC/TLC.

Visualization: The Process Control Loop

VilsmeierProcess cluster_safety Safety Critical Loop Start Start: NEF Charge Cooling Cool to 0-5°C (Cryostat Active) Start->Cooling Dosing Dose POCl3 (Rate Limiting Step) Cooling->Dosing CheckTemp Is T > 10°C? Dosing->CheckTemp CheckTemp->Cooling Yes (Stop Dosing) CheckTemp->Dosing No (Continue) Reaction Add Substrate Ramp to 60-90°C CheckTemp->Reaction Dosing Complete Soak Reaction Soak (Monitor HPLC) Reaction->Soak Quench Reverse Quench (Pour into Ice) Soak->Quench

Figure 1: Process flow diagram emphasizing the critical temperature feedback loop during the reagent formation phase.

Module 3: Hydrolysis & Workup (The "Safety Zone")

Objective: Hydrolyze the iminium intermediate to release the aldehyde product without thermal runaway.

The Hazard

Hydrolysis releases HCl and significant heat.



Protocol & Temperature Gates
  • Reverse Quench (Gate 3):

    • Method: Pour the reaction mixture into ice water (never water into acid).

    • Temp Control: Maintain quench tank

      
      .
      
    • Why: Forward addition (water into reactor) creates localized superheating and violent HCl boiling.

Troubleshooting: Workup
SymptomRoot CauseCorrective Action
Violent fuming/Foaming Rapid HCl release due to high temp.Slow down addition. Ensure adequate venting/scrubbing of HCl gas.
Product Oiling/Emulsion N-ethylaniline byproduct acting as surfactant.Adjust pH to < 2 to protonate the amine (keep it in aqueous phase) and extract the aldehyde with organic solvent.

FAQ: Frequently Asked Questions

Q1: Why use N-Ethylformanilide (NEF) instead of DMF? A: NEF is often used when the substrate or product has similar solubility to DMF, making separation difficult. The byproduct of NEF (N-ethylaniline) is water-insoluble at neutral pH but water-soluble at acidic pH, allowing for a "pH switch" purification that is cleaner than DMF removal.

Q2: My reaction mixture solidified after POCl3 addition. Is it ruined? A: Not necessarily. The Vilsmeier salt of NEF is often a solid or viscous oil at


.
  • Fix: Add a compatible solvent like 1,2-dichloroethane (DCE) or Chlorobenzene to maintain a stirrable slurry. Do not heat to melt it, as this will trigger decomposition.

Q3: Can I use Thionyl Chloride (


) instead of 

?
A: Generally, no.

is preferred for Vilsmeier-Haack because it forms a stable phosphate counter-ion.

generates

gas, making the intermediate less stable and the reaction kinetics more erratic.

Visualizing the Troubleshooting Logic

Troubleshooting Start Issue Detected Type Identify Phase Start->Type Phase1 Reagent Formation (NEF + POCl3) Type->Phase1 Phase2 Substrate Reaction (Heating) Type->Phase2 Issue1 Black/Tar Formation Phase1->Issue1 Issue2 No Reaction/Low Yield Phase2->Issue2 Root1 Temp > 20°C during dosing (Thermal Decomposition) Issue1->Root1 Root2 Steric Hindrance of NEF (Temp too low) Issue2->Root2 Fix1 Restart. Keep T < 5°C. Check Cooling Capacity. Root1->Fix1 Fix2 Increase Soak Temp to 80-90°C. Root2->Fix2

Figure 2: Logic tree for diagnosing the two most common failure modes: thermal decomposition vs. kinetic stalling.

References

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (1925). p-Dimethylaminobenzaldehyde (Classic Vilsmeier Protocol). Organic Syntheses, Coll. Vol. 1, p.217. Retrieved from [Link]

  • Health and Safety Executive (HSE). (2014). Chemical reaction hazards and the risk of thermal runaway (INDG254). Retrieved from [Link]

  • Marson, C. M. (2011). Vilsmeier-Haack Reaction. In Name Reactions for Homologation (Part 1). Wiley. (General reference for mechanism).

Disclaimer: This guide is for educational and process development purposes. Always consult specific Safety Data Sheets (SDS) and perform Differential Scanning Calorimetry (DSC) on your specific mixture before scaling up.

Optimization

Technical Support Center: Purification of N-Ethylformanilide via Vacuum Distillation

Welcome to the Technical Support Center for the purification of N-Ethylformanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of N-Ethylformanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the vacuum distillation of this compound. Our goal is to equip you with the necessary knowledge to perform this purification efficiently and safely, ensuring the high purity of your final product.

Introduction to N-Ethylformanilide Purification

N-Ethylformanilide is a substituted amide that finds applications in various synthetic pathways. Achieving high purity of this compound is often critical for the success of subsequent reactions and the quality of the final product. Vacuum distillation is the preferred method for purifying N-Ethylformanilide, as it is a high-boiling liquid that can be susceptible to thermal decomposition at atmospheric pressure. By reducing the pressure, the boiling point is lowered, allowing for distillation at a temperature that minimizes the risk of degradation.

This guide will delve into the practical aspects of vacuum distillation for N-Ethylformanilide, including a detailed experimental protocol and a comprehensive troubleshooting section to address common issues encountered during the process.

Physical Properties and Distillation Parameters

Understanding the physical properties of N-Ethylformanilide is crucial for a successful distillation. Below is a table summarizing key parameters, including data for related compounds to provide a comparative context.

PropertyN-EthylformanilideN-MethylformanilideN,N-Dimethylformamide (DMF)N,N-Diethylformamide
Molecular Weight 135.18 g/mol 121.14 g/mol 73.09 g/mol 101.15 g/mol
Boiling Point (atm) ~251 °C (estimated)243 °C153 °C176-177 °C[1]
Boiling Point (vacuum) ~110-115 °C at 10 mmHg (estimated) 130-132 °C at 22 mmHgNot applicable95-100 °C at -0.08 to -0.09 MPa
Flash Point Not available126 °C58 °C61.8 °C[2]
Density ~1.04 g/mL1.09 g/mL0.944 g/mL0.908 g/mL at 25 °C[1]

Experimental Protocol: Vacuum Distillation of N-Ethylformanilide

This protocol provides a step-by-step methodology for the purification of N-Ethylformanilide.

Materials and Equipment:

  • Crude N-Ethylformanilide

  • Round-bottom flask

  • Short path distillation head with condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with stirrer

  • Vacuum pump (capable of reaching at least 10 mmHg)

  • Cold trap (recommended)

  • Manometer or vacuum gauge

  • Thermometer

  • Stir bar

  • Vacuum grease

  • Clamps and support stand

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_distillation Distillation cluster_shutdown Shutdown prep1 Inspect Glassware prep2 Assemble Apparatus prep1->prep2 prep3 Add Crude Product & Stir Bar prep2->prep3 dist1 Start Vacuum prep3->dist1 dist2 Begin Heating & Stirring dist1->dist2 dist3 Monitor Temperature & Pressure dist2->dist3 dist4 Collect Fractions dist3->dist4 shut1 Cool System dist4->shut1 shut2 Vent to Atmosphere shut1->shut2 shut3 Disassemble shut2->shut3

Caption: Workflow for N-Ethylformanilide Purification.

Procedure:

  • Glassware Inspection: Thoroughly inspect all glassware for any cracks or defects that could lead to implosion under vacuum.

  • Apparatus Assembly:

    • Assemble the distillation apparatus as shown in the diagram above.

    • Apply a thin, even layer of vacuum grease to all ground glass joints to ensure a good seal.

    • Use clamps to securely fasten all connections.

  • Charging the Flask: Place a magnetic stir bar and the crude N-Ethylformanilide into the round-bottom flask. Do not fill the flask more than two-thirds full to prevent bumping.

  • Initiating the Vacuum:

    • Ensure the cold trap is filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).

    • Turn on the vacuum pump and slowly evacuate the system. The pressure should drop to the desired level (e.g., 10 mmHg).

  • Heating and Distillation:

    • Once a stable vacuum is achieved, begin stirring and gradually heat the distillation flask using the heating mantle.

    • Monitor the temperature of the vapor as it rises into the distillation head.

    • Collect any initial low-boiling fractions in a separate receiving flask and discard them.

    • When the vapor temperature stabilizes at the expected boiling point of N-Ethylformanilide at the recorded pressure, switch to a clean receiving flask to collect the purified product.

  • Shutdown:

    • Once the distillation is complete, or if the distillation rate significantly slows, turn off the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure. Never vent a hot system.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and characterize the purified product.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the vacuum distillation of N-Ethylformanilide.

Diagram of Troubleshooting Logic:

G cluster_solutions start Distillation Issue? q1 Unable to achieve desired vacuum? start->q1 q2 Product not distilling or distilling slowly? start->q2 q3 Bumping or unstable boiling? start->q3 q4 Product is discolored? start->q4 a1 Check for leaks at joints. Ensure pump is functioning correctly. Check cold trap for blockages. q1->a1 Yes a2 Increase heating mantle temperature. Improve vacuum. Insulate distillation head. q2->a2 Yes a3 Ensure adequate stirring. Heat more gradually. Check for pressure fluctuations. q3->a3 Yes a4 Distillation temperature is too high. Potential decomposition. Consider a pre-purification step. q4->a4 Yes

Caption: Troubleshooting Decision Tree.

Frequently Asked Questions (FAQs):

  • Q1: I can't reach the target vacuum level. What should I do?

    • A1: Leaks are the most common culprit. [3] Carefully inspect all ground glass joints for proper sealing and ensure an adequate amount of vacuum grease has been applied. Check all tubing connections for cracks or loose fittings. A simple way to check for leaks is to apply a small amount of a volatile solvent like acetone to the joints while the system is under vacuum; a leak will draw the solvent in, often causing a noticeable change in the pump's sound. Also, verify that your vacuum pump is in good working order and the oil is clean.

  • Q2: The N-Ethylformanilide is not distilling even though the pot temperature is high. What's the problem?

    • A2: This could be due to insufficient vacuum or inadequate heating. First, confirm that you have achieved the desired vacuum level with a manometer. If the vacuum is good, you may need to increase the temperature of the heating mantle. However, be cautious not to overheat, as this can lead to decomposition. Insulating the distillation head and the neck of the flask with glass wool or aluminum foil can also help to prevent heat loss and promote distillation.

  • Q3: My distillation is "bumping" violently. How can I prevent this?

    • A3: Bumping occurs when the liquid superheats and then boils suddenly. Ensure that the magnetic stir bar is stirring the solution vigorously and consistently. Gradual and uniform heating is also key. If bumping persists, it could be a sign of pressure fluctuations in your vacuum system.[4]

  • Q4: The collected distillate is colored. Is this normal?

    • A4: A colored distillate may indicate thermal decomposition. N-substituted anilides can be sensitive to high temperatures. If you observe discoloration, it's a sign that your distillation temperature is too high. Try to achieve a deeper vacuum to further lower the boiling point. In some cases, a preliminary purification step, such as washing with a dilute acid or base solution to remove acidic or basic impurities, may be beneficial before distillation.

  • Q5: What is the decomposition temperature of N-Ethylformanilide?

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: Conduct the distillation in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Fire Safety: N-Ethylformanilide is a combustible liquid. Keep it away from open flames and other ignition sources.[6]

  • Vacuum Safety: Always inspect glassware for defects before applying a vacuum. Use a safety shield around the apparatus if possible.

References

  • Beaker & Wrench. Troubleshooting Common Issues in Molecular Distillation Equipment. [Link]

  • Google Patents.
  • Google Patents.
  • KLM Technology Group. Troubleshooting Practice in the Refinery. [Link]

  • NIST. N-Ethylformamide - NIST WebBook. [Link]

  • Proceedings of the AIChE. (124f) Kinetic Study of Thermal Decomposition of N,N-Diethylhydroxylamine (DEHA) in Steam Crackers. [Link]

  • Pressure Control Solutions. Vacuum Distillation issues? | Call Pressure Control Solutions!. [Link]

  • YouTube. Vacuum Distillation. [Link]

Sources

Troubleshooting

troubleshooting low conversion rates in N-Ethylformanilide reactions

Status: Operational | Tier: Level 3 Technical Support Subject: Troubleshooting Low Conversion Rates in N-Ethylformanilide Synthesis Introduction: The Equilibrium Trap Welcome to the technical support center. If you are a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Subject: Troubleshooting Low Conversion Rates in N-Ethylformanilide Synthesis

Introduction: The Equilibrium Trap

Welcome to the technical support center. If you are accessing this guide, you are likely observing conversion rates stalling at 60–70% during the formylation of N-ethylaniline.

The synthesis of N-ethylformanilide (


) via N-ethylaniline and formic acid is a classic equilibrium-limited amidation . Unlike acid chloride reactions which drive to completion via gas evolution, this reaction produces water as a byproduct. As water accumulates, the reverse hydrolysis reaction accelerates, establishing an equilibrium that prevents 100% conversion regardless of reaction time.

This guide provides the thermodynamic workarounds and kinetic accelerators required to break this deadlock.

Module 1: The Core Protocol (Azeotropic Dehydration)

The Issue: Simple reflux of N-ethylaniline and formic acid fails because the boiling point of formic acid (


) is too close to water (

). You cannot distill off the water without losing your reagent.

The Solution: Use a Dean-Stark apparatus with an entrainer (Toluene or Xylene).[1] This forms a ternary or binary azeotrope with water, allowing you to remove the byproduct continuously while recycling the solvent.

Workflow Logic: The Dehydration Loop

AzeotropicLoop Reactants N-Ethylaniline + Formic Acid (Reaction Vessel) Heat Reflux Temperature (110°C w/ Toluene) Reactants->Heat Activation Product High Conversion N-Ethylformanilide Reactants->Product Equilibrium Shift Vapor Vapor Phase (Solvent + Water + Formic Acid) Heat->Vapor Boiling Condenser Condenser Vapor->Condenser Cooling Trap Dean-Stark Trap (Phase Separation) Condenser->Trap Condensate WaterOut Water Removal (Lower Phase) Trap->WaterOut Byproduct Removal SolventReturn Solvent Return (Upper Phase) Trap->SolventReturn Recycle SolventReturn->Reactants Maintains Volume

Figure 1: Logical flow of azeotropic water removal to drive equilibrium forward.

Standard Operating Procedure (SOP-NEF-01)
  • Stoichiometry: Charge N-ethylaniline (1.0 equiv) and Formic Acid (1.2–1.5 equiv, 85% or 98% grade) into a Round Bottom Flask (RBF).

  • Solvent: Add Toluene (approx. 3-4 volumes relative to amine). Toluene (bp

    
    ) is preferred over Benzene due to toxicity and higher boiling point, which accelerates kinetics.
    
  • Catalyst (Optional but Recommended): Add Boric Acid (5-10 mol%) or ZnO . These act as Lewis acids to activate the carbonyl carbon of the formic acid.

  • Setup: Attach a Dean-Stark trap filled with Toluene and a reflux condenser.

  • Execution: Reflux vigorously. Water will collect in the trap.

    • Checkpoint: The reaction is complete when water accumulation ceases (theoretical volume calculated based on molarity).

  • Workup: Cool mixture. Wash with saturated

    
     to remove excess formic acid. Wash with water.[1] Dry organic layer (
    
    
    
    ) and concentrate.
  • Purification: Vacuum distillation is required for pharmaceutical grade purity (bp

    
     at 14 mmHg).
    
Module 2: Troubleshooting & FAQs
Scenario A: "I am using the Dean-Stark method, but conversion stops at 85%."

Diagnosis: Reagent Loss via Azeotrope.[2] Formic acid can form a hetero-azeotrope with toluene/water and get trapped in the Dean-Stark apparatus or lost through the condenser if the cooling water is not cold enough.

Corrective Action:

  • Staged Addition: Do not add all formic acid at once. Add 1.0 equiv initially, reflux for 2 hours, then add the remaining 0.5 equiv.

  • Check Trap Acidity: Test the water layer in the Dean-Stark trap with pH paper. If it is highly acidic (pH < 2), you are distilling out your reactant. Increase condenser efficiency or switch to Xylene (higher bp) to favor water removal over formic acid volatilization.

Scenario B: "My product is dark/tarry."

Diagnosis: Thermal Oxidation or Polymerization. N-ethylaniline is an amine prone to oxidation. If the reaction is run too hot or exposed to air for too long, "tar" forms.

Corrective Action:

  • Inert Atmosphere: Always run the reaction under a Nitrogen or Argon blanket.

  • Quality Control: Distill your starting material (N-ethylaniline) if it is significantly colored before starting the reaction.

  • Temperature Limit: If using Xylene (bp

    
    ), ensure the oil bath does not exceed 
    
    
    
    .
Scenario C: "GC/HPLC shows product, but isolated yield is low."

Diagnosis: Hydrolysis during Workup (False Negative). N-Ethylformanilide is an amide.[1][3] While relatively stable, it can hydrolyze back to the amine if the workup is too acidic or too basic and hot.

Corrective Action:

  • Neutralization: When washing with

    
    , keep the mixture cold  (
    
    
    
    ).
  • Emulsion Management: Amides can act as surfactants. If an emulsion forms during extraction, use brine or filter through Celite rather than waiting hours (which risks hydrolysis).

Module 3: Catalyst Selection Matrix

Not all catalysts are equal.[2][4][5][6] Use this table to select the right accelerator for your constraints.

CatalystTypical LoadMechanismProsCons
None (Thermal) N/AAuto-catalysisCheap, simple workup.Slow, requires large excess of formic acid.[7]
Boric Acid (

)
5-10 mol%Acyl borate intermediateHigh conversion (>95%) , easy removal (water soluble).Solid residue can clog flow reactors.
Zinc Oxide (ZnO) 2-5 mol%Lewis Acid activationVery fast kinetics.Requires filtration; Zinc leaching concerns in Pharma.
Amberlite IR-120 10 wt%Heterogeneous AcidReusable, clean product stream.Thermal limit of resin (

); slower than ZnO.
Module 4: Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Start: Low Conversion CheckWater Is water being removed? Start->CheckWater YesWater Yes, water collects in trap CheckWater->YesWater Trap Full/Stalled NoWater No water in trap CheckWater->NoWater Trap Empty CheckStoich Check Stoichiometry YesWater->CheckStoich CheckTemp Check Reflux Temp NoWater->CheckTemp Action1 Switch Solvent (Toluene -> Xylene) or Insulate Column CheckTemp->Action1 Temp too low Action2 Add 0.5 eq Formic Acid (Reagent lost to distillation) CheckStoich->Action2 Water < Theoretical Action3 Add Catalyst (ZnO/Boric Acid) CheckStoich->Action3 Water = Theoretical but Conversion Low

Figure 2: Diagnostic decision tree for identifying the root cause of low conversion.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for azeotropic esterification/amidation setups).

  • Reddy, P. G.; Kumar, G. D. K.; Baskaran, S. "A convenient method for the N-formylation of secondary amines and anilines using ammonium formate."[8] Tetrahedron Letters, 2000 , 41(47), 9149-9151.

  • Shekhar, R. et al. "Process for the preparation of N-ethylaniline." Google Patents, CN103145562A. (Provides industrial context on N-ethylaniline handling and reactivity).

  • Das, B. et al. "A remarkably simple N-formylation of anilines using polyethylene glycol."[9] Tetrahedron Letters, 2008 , 49(14), 2225-2227. (Alternative solvent-free protocols).[8][10]

Sources

Optimization

Technical Support Center: High-Purity Synthesis of N-Ethylformanilide

Welcome to the Advanced Synthesis Support Hub. Subject: Minimizing Byproduct Formation in N-Ethylformanilide (NEF) Production Ticket ID: NEF-OPT-2024 Responder: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Subject: Minimizing Byproduct Formation in N-Ethylformanilide (NEF) Production Ticket ID: NEF-OPT-2024 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of N-Ethylformanilide (NEF) via the N-formylation of N-ethylaniline is a classic equilibrium-driven reaction. While conceptually simple, achieving pharmaceutical-grade purity (>99.5%) requires rigorous control over thermodynamics and kinetics.

The primary failure mode in this synthesis is not "side reactions" in the traditional sense, but rather equilibrium limitation (incomplete conversion) and thermal degradation (oxidation/amidine formation). This guide replaces generic advice with a thermodynamically grounded protocol designed to minimize impurities at the source.

Module 1: The "Gold Standard" Protocol

Objective: Maximize conversion by manipulating Le Chatelier’s principle.

The most robust method for minimizing byproducts is Azeotropic Dehydration . Unlike direct reflux, this method physically removes the water byproduct, driving the reaction to completion and preventing hydrolysis.

Reaction Scheme:



Optimized Workflow
StepActionTechnical Rationale
1. Stoichiometry Charge N-Ethylaniline (1.0 eq) and Formic Acid (1.2–1.5 eq, 85% aq) .A slight excess of formic acid compensates for azeotropic loss and drives kinetics.
2. Solvent System Add Toluene (3–4 volumes) .Toluene forms a low-boiling azeotrope with water (85°C) and formic acid, allowing water removal at moderate temperatures (110°C bath).
3. Setup Equip flask with a Dean-Stark trap and reflux condenser.Critical: The trap must be pre-filled with toluene. This creates a self-validating system: if water doesn't collect, the reaction isn't proceeding.
4. Reflux Heat to vigorous reflux. Monitor water collection.[1]Water removal drives the equilibrium to the right (

).
5. Endpoint Continue until water evolution ceases (approx. 4–6 hours).Visual confirmation of reaction completion.
6. Workup Wash with dilute

, then water. Dry organic layer.[2]
Neutralizes excess formic acid; prevents acid-catalyzed hydrolysis during concentration.
Module 2: Troubleshooting & FAQ

Direct solutions to specific impurity profiles observed in HPLC/GC.

Q1: I see a persistent starting material peak (N-ethylaniline) that won't disappear. Adding more acid doesn't help.

Diagnosis: Equilibrium Stagnation (Hydrolysis). In the presence of water, NEF hydrolyzes back to the starting amine. If your Dean-Stark trap is inefficient or the solvent is "wet," the reaction hits a "conversion wall" at ~85-90%.

  • Fix: Ensure vigorous reflux. Insulate the column leading to the Dean-Stark trap to prevent premature condensation of the water-toluene azeotrope before it reaches the trap.

  • Advanced Fix: Use a "chemical drying" promoter like Boric Acid (0.1 eq) . This forms a reactive intermediate (metaboric anhydride) that chemically scavenges water, pushing conversion to >99% [1].

Q2: My product has a reddish/brown hue instead of being colorless/pale yellow.

Diagnosis: Oxidative Degradation (Aniline Oxidation). N-ethylaniline and its oligomers are sensitive to oxidation at high temperatures, forming colored "tar" bodies (quinoid-like structures).

  • Fix: Sparging the reaction mixture with Nitrogen (

    
    ) for 15 minutes prior to heating is mandatory. Maintain an inert atmosphere during reflux.
    
  • Purification: If the color persists, treat the crude organic phase with activated charcoal (5% w/w) for 30 minutes before the final concentration.

Q3: I see a heavy impurity peak (MW ~250+) eluting after the product.

Diagnosis: Amidine Formation (N,N'-Diphenyl-N,N'-diethylformamidine). This is a critical side reaction. Under high temperatures and acidic conditions, the product (NEF) can react with unreacted amine (N-ethylaniline).

  • Mechanism:

    
    
    
  • Cause: This occurs if the reaction runs "dry" (solvent loss) or overheats (>140°C) with excess amine present [2].

  • Fix: strictly control oil bath temperature (do not exceed 125°C). Ensure stoichiometry always favors Formic Acid, not the amine.

Module 3: Visualization of Pathways
Figure 1: Critical Process Workflow

A self-validating loop for water removal.

ReactionWorkflow Start Start: Mix Reagents (Amine + Formic Acid + Toluene) Reflux Reflux (110°C) Start->Reflux DS_Trap Dean-Stark Trap (Water Separation) Reflux->DS_Trap Azeotrope Vapor DS_Trap->Reflux Dry Toluene Return Check Water Evolution Stopped? DS_Trap->Check Monitor Check->Reflux No (Continue) Workup Neutralization & Phase Separation Check->Workup Yes (Complete) Distill Vacuum Distillation (Final Purification) Workup->Distill

Caption: Figure 1. Azeotropic process flow.[3] The Dean-Stark loop (Yellow) is the critical control point for driving equilibrium.

Figure 2: Impurity Formation Pathways

Understanding where yield is lost.

ImpurityPathways SM N-Ethylaniline (Starting Material) Product N-Ethylformanilide (Target) SM->Product + Formic Acid Oxidation Colored Tars (Air Exposure) SM->Oxidation + O2 / Heat Hydrolysis Reversion to SM (Due to Water) Product->Hydrolysis + H2O (Equilibrium) Amidine Amidine Byproduct (High Temp + Excess Amine) Product->Amidine + SM / Acid / Heat Hydrolysis->SM

Caption: Figure 2. Mechanistic divergence. Water control prevents Hydrolysis; Temperature control prevents Amidine formation.

Module 4: Quantitative Troubleshooting Matrix
ObservationProbable ImpurityRoot CauseCorrective Action
Low Conversion (<90%) Unreacted AmineWater saturation in solvent.Check Dean-Stark trap; Add fresh Toluene; Increase boil-up rate.
Peak @ RRT 1.2 Amidine DimerOverheating (>130°C) or Acid starvation.Reduce bath temp; Ensure Formic Acid excess (1.2 eq).
Dark Coloration Quinoid OligomersOxygen ingress.Nitrogen sparge; Add antioxidant (BHT) trace if permissible.
Cloudy Distillate Residual Water/AcidPoor phase separation.Ensure pH > 7 during wash; Dry with

before distillation.
References
  • Preparation method of N-methyl formyl aniline (Analogous Mechanism). Google Patents (CN101475501B). Describes the use of boric acid/metaboric anhydride to break the esterification/hydrolysis equilibrium.

  • Synthesis of Amidines. Organic Chemistry Portal. Details the mechanism of amidine formation from amides and amines under acidic/dehydrating conditions.

  • A Practical Procedure for N-Formylation using Formic Acid. SciSpace/Literature Snippet. Validates the toluene azeotrope method as the standard for high-yield formylation.

Sources

Troubleshooting

handling moisture sensitivity of N-Ethylformanilide-POCl3 complex

Technical Support Center: -Ethylformanilide-POCl Complex Subject: Handling Moisture Sensitivity & Process Optimization Ticket ID: VHAACK-NEF-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Ethylformanilide-POCl Complex

Subject: Handling Moisture Sensitivity & Process Optimization

Ticket ID: VHAACK-NEF-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Invisible" Failure Mode

You are likely accessing this guide because your Vilsmeier-Haack formylation yield is inconsistent, or the reagent turned into an intractable solid/tar before use.

The


-Ethylformanilide (NEF) - Phosphoryl Chloride (POCl

) complex
acts as a lipophilic alternative to the classic DMF-based Vilsmeier reagent. While it offers superior solubility in non-polar solvents and higher thermal stability, it possesses a critical weakness: kinetic moisture sensitivity.

Upon contact with water, the electrophilic chloroiminium salt (the active reagent) collapses. This is not merely a loss of titer; it is a thermodynamic sink that generates HCl gas and heat, potentially ruining your substrate and creating safety hazards.

Critical Protocol: Reagent Formation & Stability

User Question: "My reagent mixture turned dark and viscous immediately. Is it still active?"

Technical Insight: The NEF-POCl


 complex is an ionic liquid (chloroiminium phosphate salt) at high concentrations. Darkening often indicates thermal decomposition or trace moisture ingress triggering autocatalytic HCl formation.
The "Dry-Ice" Standard Protocol

Do not deviate from the temperature ramps. This complex is formed under kinetic control.

  • System Prep: Flame-dry a 3-neck round bottom flask (RBF) under a continuous Argon flow. Nitrogen is acceptable, but Argon is heavier and blankets the viscous fluid better.

  • Charge: Add

    
    -Ethylformanilide (1.0 equiv). If neat, it is a viscous liquid.
    
  • Solvent: Dilute with anhydrous 1,2-Dichloroethane (DCE) or Chlorobenzene (PhCl).

    • Why? Neat formation creates localized hot spots (exotherms > 100°C) which decompose the reagent.

  • The Drop: Cool to 0–5 °C . Add POCl

    
     (1.1 equiv) dropwise over 30 minutes.
    
  • The Activation: Warm to 25 °C and stir for 1-2 hours.

    • Observation: The solution should turn yellow/orange. If it turns black/tar-like, moisture was present.

Visualization: Formation Pathway

VilsmeierFormation cluster_0 Critical Control Point NEF N-Ethylformanilide (Lipophilic Amide) Complex Chloroiminium Salt (Active Vilsmeier Reagent) NEF->Complex + POCl3, 0-5°C (Kinetic Control) POCl3 POCl3 (Phosphoryl Chloride) POCl3->Complex Decomp Thermal Decomposition (Tars/Darkening) Complex->Decomp T > 60°C (Without Substrate)

Handling & Transfer: The "Touch" Points

User Question: "How do I transfer the reagent without hydrolysis? It smokes in the syringe."

Technical Insight: The "smoke" is HCl gas generated by the reaction of the complex with atmospheric humidity. The complex is highly viscous; standard needles will clog or require excessive force, increasing spill risks.

Transfer Troubleshooting Guide
IssueRoot CauseCorrective Action
"Smoking" Tip Atmospheric moisture hydrolysis.Cannula Transfer: Use wide-bore PTFE tubing (cannula) under positive Argon pressure. Never pour.
Clogged Needle Viscosity is too high.Dilution: Prepare the reagent as a 1.0 M solution in DCE or PhCl. Do not handle neat.
Precipitation Solvent incompatibility.Check Polarity: The ionic salt is insoluble in Hexanes/Ether. Use DCM, DCE, or MeCN (if compatible with substrate).

Troubleshooting Yields: The Hydrolysis Trap

User Question: "I added the reagent to my substrate, but I recovered starting material. The reagent was fresh."

Technical Insight: This is the classic "Rate of Mixing vs. Rate of Hydrolysis" failure. If your substrate solvent is "wet" (even 500 ppm water), the Vilsmeier reagent will preferentially react with water because the hydrolysis activation energy is significantly lower than the formylation of your aromatic ring.

The Mechanism of Failure

The Vilsmeier reagent faces a "fork in the road." You must force it down the Formylation path.

Diagnostic Steps for Low Yields:
  • Solvent Karl-Fischer (KF) Test: Ensure substrate solvent has <50 ppm water.

  • Order of Addition:

    • Standard: Add Reagent to Substrate.[1][2][3][4]

    • Inverse (Better for moisture): Add Substrate to Reagent . This ensures the electrophile is always in excess relative to any moisture introduced with the substrate.

Safety & Quenching

User Question: "How do I clean the flask? Adding water caused a violent eruption."

Technical Insight: Direct water addition hydrolyzes the remaining POCl


 and the complex simultaneously. This releases massive amounts of HCl gas and heat (exothermic hydration of phosphate species).

The "Buffered Quench" Protocol:

  • Dilute: Add toluene or DCM to the reaction vessel to act as a heat sink.

  • Buffer: Prepare a saturated Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO

    
    ) solution.
    
  • Dropwise: Add the aqueous buffer slowly at 0°C. The base neutralizes the HCl as it forms, preventing the "volcano" effect.

  • Ventilation: Ensure the scrubber is active; HCl mist is corrosive to fume hood sashes.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[5][2][3][4][6][7][8][9] Comprehensive Organic Synthesis, 2, 777-794.

  • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[5][2][3][4][6][7][8][9][10]

  • Marson, C. M. (2011). Vilsmeier-Haack Reagents in Organic Synthesis.[5][3][4][6][8][9] Tetrahedron.

  • BenchChem. (2025).[5][2] Vilsmeier Reagent Stability and Storage Conditions.[2]

  • Mettler Toledo. (2020). Thermal Hazards of the Vilsmeier-Haack Reaction.[1][7]

Sources

Optimization

Technical Support Center: Work-up Procedures for N-Ethylformanilide Reactions

Welcome to the comprehensive technical support guide for the effective quenching and work-up of reactions involving N-Ethylformanilide. This resource is designed for researchers, chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the effective quenching and work-up of reactions involving N-Ethylformanilide. This resource is designed for researchers, chemists, and process development scientists who utilize N-Ethylformanilide as a formylating agent, particularly in the context of the Vilsmeier-Haack reaction. Here, we delve into the critical post-reaction steps, offering troubleshooting advice and detailed protocols to ensure high yield, purity, and safety.

Introduction to N-Ethylformanilide in Formylation Reactions

N-Ethylformanilide is a widely used reagent in organic synthesis, primarily for the introduction of a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic substrates.[1] Its reaction with an activating agent, most commonly phosphorus oxychloride (POCl₃), generates the Vilsmeier reagent, a potent electrophile.[2][3] The subsequent reaction with the substrate forms an iminium salt intermediate, which upon hydrolysis, yields the desired aldehyde.[4][5]

The success of a Vilsmeier-Haack reaction hinges not only on the formylation step but critically on the subsequent work-up procedure. Improper quenching and hydrolysis can lead to low yields, the formation of persistent impurities, and potential safety hazards. This guide provides a systematic approach to navigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the quenching and work-up steps in an N-Ethylformanilide reaction?

The primary goals of the work-up are twofold:

  • To quench any unreacted, highly reactive species , such as the Vilsmeier reagent and excess phosphorus oxychloride.[6]

  • To hydrolyze the intermediate iminium salt to the final aldehyde product.[3][7]

Proper execution of these steps is crucial for isolating the desired product in high purity and yield.

Q2: My reaction mixture is a thick slurry or solid. How should I proceed with quenching?

This is a common observation. The Vilsmeier reagent itself can be a solid, and the resulting iminium salt intermediate often precipitates from the reaction mixture. It is generally advisable to proceed with the standard quenching procedure. The solid will typically dissolve upon addition to the quenching solution (ice/water).

Q3: Why is my final product contaminated with a dark, tarry substance?

The formation of colored byproducts can arise from several sources, including impurities in the starting materials or the decomposition of the Vilsmeier reagent.[8] To mitigate this, ensure you are using high-purity N-Ethylformanilide and POCl₃, and that the reaction is performed under an inert atmosphere to prevent side reactions with moisture.[8] Careful control of the reaction temperature is also critical, as excessive heat can promote the formation of decomposition products.[9]

Q4: After work-up, I have a significant amount of N-ethylaniline in my crude product. What is the likely cause?

The presence of N-ethylaniline suggests hydrolysis of the N-Ethylformanilide. This can occur if there is excessive water in the reaction mixture before the formylation is complete or during a prolonged or harsh work-up. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q5: Can I use a different base for neutralization besides sodium acetate or sodium hydroxide?

Yes, other bases such as sodium carbonate or potassium carbonate can be used. The choice of base can influence the rate of hydrolysis and the final pH of the aqueous layer. Sodium acetate is a mild base that is often effective.[10] Stronger bases like sodium hydroxide should be added cautiously to control the exotherm.[7]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the work-up of N-Ethylformanilide reactions and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Action(s)
Low or No Product Yield 1. Incomplete hydrolysis of the iminium intermediate. 2. Decomposition of the product during work-up. 3. The substrate is not sufficiently electron-rich.1. Ensure the pH of the aqueous layer is appropriate for hydrolysis (typically neutral to slightly basic).[9] 2. Avoid excessive heating during the work-up and extraction steps. 3. Confirm the suitability of the Vilsmeier-Haack reaction for your specific substrate.
Product is an Amide Instead of an Aldehyde In specific cases, such as reactions with aldoximes, the Vilsmeier-Haack reagent can facilitate a Beckmann-like rearrangement to form an amide.This is a known side reaction with certain substrates. Consider alternative formylation methods if this is not the desired product.
Formation of a Stable Emulsion During Extraction The presence of polar byproducts or unquenched reactive species can lead to the formation of emulsions.1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. 2. Filter the entire mixture through a pad of Celite. 3. Allow the mixture to stand for an extended period to allow for phase separation.
Exothermic Reaction During Quenching is Difficult to Control Rapid addition of the reaction mixture to the quenching solution or insufficient cooling.1. Employ a "reverse quench" by adding the reaction mixture slowly to a vigorously stirred, well-cooled quenching solution.[6] 2. Ensure an adequate amount of ice is present in the quenching vessel to absorb the heat generated.[7] 3. Monitor the internal temperature of the quenching mixture and adjust the addition rate accordingly.[6]

Experimental Protocols

Protocol 1: Standard Quenching and Work-up Procedure

This protocol is a general guideline for the work-up of a Vilsmeier-Haack reaction using N-Ethylformanilide.

Materials:

  • Reaction mixture containing the iminium salt intermediate

  • Crushed ice

  • Deionized water

  • Saturated sodium acetate solution or 1 M Sodium Hydroxide

  • Extraction solvent (e.g., diethyl ether, dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation of Quenching Solution: Prepare a beaker with a large amount of crushed ice and water. Place it in a secondary container (ice bath) to maintain a low temperature.

  • Quenching: While vigorously stirring the ice/water mixture, slowly and carefully add the reaction mixture via a dropping funnel or pipette.[7] Monitor the addition rate to control the exotherm.

  • Hydrolysis and Neutralization: After the addition is complete, continue stirring the mixture. Slowly add a saturated solution of sodium acetate or 1 M sodium hydroxide until the pH of the aqueous solution is between 7 and 9.[10] Stir the mixture until the hydrolysis of the iminium salt is complete (this can be monitored by TLC).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., 3 x 50 mL of diethyl ether).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography.

Diagram of the Standard Work-up Workflow

Workup_Workflow ReactionMixture Reaction Mixture (Iminium Salt Intermediate) Quenching Quenching (Slow addition to ice/water) ReactionMixture->Quenching Exothermic Control Addition Rate Neutralization Hydrolysis & Neutralization (Add base to pH 7-9) Quenching->Neutralization Stir until hydrolysis is complete Extraction Extraction (Organic Solvent) Neutralization->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (Anhydrous Na₂SO₄) Washing->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Purification (Recrystallization/Chromatography) Concentration->Purification FinalProduct Pure Aldehyde Product Purification->FinalProduct

Caption: Standard workflow for the quenching and work-up of N-Ethylformanilide reactions.

Troubleshooting Logic Diagram: Low Product Yield

Low_Yield_Troubleshooting start Start: Low Product Yield check_hydrolysis Check Hydrolysis Step Was pH of aqueous layer confirmed to be 7-9? Was the mixture stirred sufficiently long for complete hydrolysis? start->check_hydrolysis check_workup_conditions Review Work-up Conditions Was there excessive heating during extraction/concentration? Was a stable emulsion formed leading to product loss? check_hydrolysis->check_workup_conditions Yes solution_hydrolysis Solution: Adjust pH with base and increase stirring time. check_hydrolysis->solution_hydrolysis No check_reaction Evaluate Formylation Reaction Was the substrate sufficiently electron-rich? Was the Vilsmeier reagent properly formed? check_workup_conditions->check_reaction No solution_workup Solution: Use lower temperatures for concentration. Break emulsions with brine. check_workup_conditions->solution_workup Yes solution_reaction Solution: Consider alternative formylation methods for deactivated substrates. check_reaction->solution_reaction No

Caption: Decision tree for troubleshooting low product yield in Vilsmeier-Haack reactions.

References

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddy, et al. (2011). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Organic Preparations and Procedures International, 43(3), 297-301. Retrieved from [Link]

  • Mali, R. S., & Jagtap, P. G. (1996). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 35(6), 552-555.
  • Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]

  • Alunni, S., et al. (1973). The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects. Journal of the Chemical Society, Perkin Transactions 2, (11), 1659-1662. Retrieved from [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Sivakumar, K., & Perumal, P. T. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 4(1), 245-264.
  • Mogilaiah, K., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(6), 1258-1261.
  • Mosslemin, M. H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7,8-dihydro-6H-quinolin-5-one)malonaldehyde and its reactivity. International Journal of Organic Chemistry, 3(3), 187-194.
  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

  • Reddit. Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • PubMed. [Optimization of alkaline hydrolysis based on the side chain of diethyl ester 4-amino-N5-formyl-N8, N10-dideazatetrahydrofolic acid]. Retrieved from [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112.
  • Matsui, S., & Aida, H. (1978). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2, (12), 1277-1280. Retrieved from [Link]

  • Robinson, B. H., & Taylor, P. J. (1978). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. The Journal of Organic Chemistry, 43(19), 3753-3757.
  • ResearchGate. Vilsmeier–Haack Synthesis of Aromatic Aldehydes Using Bis-(Trichloromethyl) Carbonate and Dimethylformamide. Retrieved from [Link]

Sources

Troubleshooting

separation of N-Ethylformanilide from N-ethylaniline impurities

Welcome to the technical support center for the purification of N-Ethylformanilide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in separating...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-Ethylformanilide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in separating N-Ethylformanilide from its common impurity, N-ethylaniline. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in established scientific principles.

Introduction: The Separation Challenge

The synthesis of N-Ethylformanilide often involves the formylation of N-ethylaniline. A common outcome of this reaction is an incomplete conversion, leading to a product mixture containing both the desired N-Ethylformanilide and unreacted N-ethylaniline. The chemical similarity of these two compounds can make their separation non-trivial. This guide will explore several effective purification strategies, addressing potential pitfalls and offering solutions to common experimental hurdles. The primary methods covered are:

  • Acid-Base Extraction: Exploiting the basicity of the N-ethylaniline impurity.

  • Fractional Distillation: Leveraging differences in boiling points.

  • Column Chromatography: Utilizing differential adsorption to a stationary phase.

  • Crystallization: Purifying through selective crystal formation.

The choice of method will depend on the scale of the purification, the required purity of the final product, and the available laboratory equipment.

Physical and Chemical Properties at a Glance

A fundamental understanding of the physical and chemical properties of N-Ethylformanilide and N-ethylaniline is crucial for developing an effective separation strategy.

PropertyN-EthylformanilideN-Ethylaniline
Molecular Weight 149.19 g/mol [1]121.18 g/mol [2]
Boiling Point Estimated to be significantly different from N-ethylaniline (e.g., N-Methylformanilide is 243-244 °C)[3]204-205 °C[2][4]
Melting Point Not readily available-63 °C[2][4]
Density Not readily available0.963 g/mL at 25 °C[2]
Solubility in Water Expected to be lowInsoluble[4]
Acidity/Basicity Neutral (Amide)Basic (Amine)

Troubleshooting Guide 1: Acid-Base Extraction

Acid-base extraction is a powerful and often first-line technique for separating amines from neutral organic compounds.[4][5] The basic nitrogen atom in N-ethylaniline can be protonated by an acid to form a water-soluble salt, while the neutral N-Ethylformanilide remains in the organic phase.

Q1: I performed an acid wash, but my N-Ethylformanilide is still contaminated with N-ethylaniline. What went wrong?

A1: This is a common issue and can arise from several factors:

  • Insufficient Acid: The amount of acid used may not have been enough to protonate all of the N-ethylaniline. It is crucial to use a molar excess of acid relative to the estimated amount of the amine impurity.

  • Inadequate Mixing: If the organic and aqueous layers are not mixed thoroughly, the acid will not be able to efficiently extract the protonated amine. Vigorous shaking in a separatory funnel is essential to maximize the surface area between the two phases.

  • Incorrect pH: The pH of the aqueous layer must be sufficiently low to ensure complete protonation of the N-ethylaniline. A pH of 2 or lower is generally recommended. You can check the pH of the aqueous layer with pH paper after the extraction.

  • Emulsion Formation: An emulsion, a stable mixture of the organic and aqueous layers, can form during vigorous shaking, trapping the organic layer and preventing clean separation.

Q2: How can I break an emulsion that formed during the extraction?

A2: Emulsions can be persistent, but several techniques can be employed to break them:

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period can sometimes lead to the separation of the layers.

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break the emulsion.

  • Gentle Swirling: Gently swirling the contents of the separatory funnel, rather than vigorous shaking, can sometimes encourage the layers to separate.

  • Filtration: Filtering the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.

Q3: Can the acidic extraction hydrolyze my N-Ethylformanilide product?

A3: While amides can be hydrolyzed under acidic conditions, this typically requires prolonged heating.[6][7] A standard acid-base extraction performed at room temperature with dilute acid is unlikely to cause significant hydrolysis of N-Ethylformanilide. However, to minimize this risk, it is advisable to perform the extraction quickly and not let the organic layer remain in contact with the acidic solution for an extended period.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude N-Ethylformanilide mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 10% aqueous copper sulfate).[8]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The top layer will typically be the organic phase, and the bottom layer will be the aqueous phase (confirm by adding a drop of water).

  • Drain and Repeat: Drain the aqueous layer. Repeat the acid wash two more times with fresh aqueous acid to ensure complete removal of the N-ethylaniline.

  • Neutralization and Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a wash with brine to remove any remaining water-soluble impurities.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified N-Ethylformanilide.

AcidBaseExtraction start Crude Mixture (N-Ethylformanilide + N-ethylaniline) in Organic Solvent add_acid Add Dilute Aqueous Acid (e.g., 1M HCl) start->add_acid shake Shake Vigorously in Separatory Funnel add_acid->shake separate Allow Layers to Separate shake->separate organic_layer Organic Layer (N-Ethylformanilide) separate->organic_layer Top Layer aqueous_layer Aqueous Layer (Protonated N-ethylaniline) separate->aqueous_layer Bottom Layer (Discard) wash_organic Wash Organic Layer (NaHCO3, Brine) organic_layer->wash_organic dry_evaporate Dry and Evaporate Solvent wash_organic->dry_evaporate product Pure N-Ethylformanilide dry_evaporate->product

Caption: Workflow for Acid-Base Extraction.

Troubleshooting Guide 2: Fractional Distillation

Fractional distillation is a viable method for separating liquids with different boiling points. Based on the boiling points of similar compounds, it is anticipated that N-Ethylformanilide has a higher boiling point than N-ethylaniline, which would allow for their separation by this technique.

Q1: I'm trying to separate my mixture by distillation, but I'm not getting a clean separation of the two components. What could be the issue?

A1: Several factors can lead to poor separation during fractional distillation:

  • Inefficient Fractionating Column: The efficiency of the separation is directly related to the surface area and length of the fractionating column. A column packed with Raschig rings or Vigreux indentations will provide a much better separation than a simple distillation apparatus.

  • Heating Rate: A slow and steady heating rate is crucial. If the mixture is heated too quickly, both components will vaporize and co-distill, leading to poor separation.

  • Lack of Insulation: The fractionating column should be well-insulated to maintain the temperature gradient necessary for efficient separation. Wrapping the column in glass wool or aluminum foil can significantly improve performance.

  • Azeotrope Formation: Although unlikely for this specific pair, some mixtures can form azeotropes, which are constant-boiling mixtures that cannot be separated by simple distillation.

Q2: My compound seems to be decomposing during distillation. How can I prevent this?

A2: N-Ethylformanilide, like many organic compounds, can be sensitive to high temperatures. If you observe darkening of the distillation pot residue or a drop in the distillation rate, decomposition may be occurring. To mitigate this:

  • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of both compounds, allowing the separation to be carried out at a lower temperature and reducing the risk of thermal decomposition.

  • Inert Atmosphere: Distilling under an inert atmosphere, such as nitrogen or argon, can prevent oxidation of the compounds at high temperatures.

Experimental Protocol: Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Charging the Flask: Charge the distillation flask with the crude N-Ethylformanilide mixture and a few boiling chips.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heating rate so that the vapor condenses and returns to the pot.

  • Collecting Fractions: Once a stable temperature is reached at the top of the column, begin collecting the distillate. The first fraction will be enriched in the lower-boiling component (N-ethylaniline).

  • Monitoring Temperature: Monitor the temperature at the thermometer. A sharp rise in temperature will indicate that the second, higher-boiling component (N-Ethylformanilide) is beginning to distill.

  • Changing Receiving Flasks: At this point, change the receiving flask to collect the purified N-Ethylformanilide.

  • Stopping the Distillation: Stop the distillation when only a small amount of residue remains in the distillation flask to avoid distilling to dryness.

FractionalDistillation start Crude Mixture in Distillation Flask heat Heat Gently start->heat vaporize Vaporization of Mixture heat->vaporize column Fractionating Column (Separation based on B.P.) vaporize->column condense_low_bp Condensation of Lower B.P. Component (N-ethylaniline) column->condense_low_bp collect_fraction1 Collect First Fraction (N-ethylaniline) condense_low_bp->collect_fraction1 temp_rise Temperature Rises collect_fraction1->temp_rise condense_high_bp Condensation of Higher B.P. Component (N-Ethylformanilide) temp_rise->condense_high_bp collect_fraction2 Collect Second Fraction (Pure N-Ethylformanilide) condense_high_bp->collect_fraction2 ColumnChromatography start Crude Mixture load_column Load onto Silica Gel Column start->load_column elute Elute with Solvent System (e.g., Hexane/Ethyl Acetate) load_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate product Pure N-Ethylformanilide evaporate->product Crystallization start Crude Solid Mixture dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Slowly to Induce Crystallization dissolve->cool filter Vacuum Filtration cool->filter crystals Crystals of N-Ethylformanilide filter->crystals filtrate Filtrate (N-ethylaniline impurity) filter->filtrate Discard wash Wash Crystals with Cold Solvent crystals->wash dry Dry Crystals wash->dry product Pure Crystalline N-Ethylformanilide dry->product

Sources

Optimization

Technical Support Center: Exotherm Control in Vilsmeier-Haack Type Reactions

Welcome to the technical support center for handling exothermic reactions involving N-Ethylformanilide and acid chlorides. This guide is designed for researchers, scientists, and drug development professionals who are wo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling exothermic reactions involving N-Ethylformanilide and acid chlorides. This guide is designed for researchers, scientists, and drug development professionals who are working with or scaling up processes involving the formation of Vilsmeier-type reagents. Our goal is to provide you with the technical insights and practical advice needed to manage these potent and highly exothermic reactions safely and efficiently.

The reaction between an N-substituted formanilide, such as N-Ethylformanilide, and an acid chloride like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) is fundamental to many synthetic pathways, most notably the Vilsmeier-Haack reaction.[1][2] This process generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, which is invaluable for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4]

However, the formation of this reagent is notoriously exothermic and can proceed with deceptive speed.[5] Without rigorous control, the reaction can generate heat faster than it can be removed, leading to a dangerous spike in temperature and pressure known as a thermal runaway.[6][7] This can result in vigorous decomposition, side product formation, and a compromise of process safety. This guide provides direct answers to common challenges encountered in the lab and during scale-up.

Troubleshooting Guide & Core Concepts

This section addresses the most frequent and critical issues encountered during the reaction. The principles outlined here are foundational to maintaining control.

Question 1: My reaction temperature is spiking uncontrollably upon adding the acid chloride. What is happening and how can I prevent it?

Root Cause Analysis: You are witnessing the rapid, highly exothermic formation of the Vilsmeier reagent (a substituted chloroiminium ion).[1][5] This reaction is fast, and the heat generation can quickly overwhelm the cooling capacity of a standard lab setup if not properly managed. The accumulation of unreacted reagents followed by a sudden increase in reaction rate is a classic recipe for thermal runaway.[8]

Mitigation Strategy: The "4 C's" of Exotherm Control

  • Cooling: Effective heat removal is your primary defense.

    • Protocol: Begin the experiment by cooling the solution of N-Ethylformanilide in a suitable solvent to a low starting temperature, typically between -10 °C and 0 °C, before any acid chloride is added.

    • Causality: A low starting temperature provides a larger thermal buffer (ΔT) to absorb the heat generated. Standard ice/water baths may be insufficient; consider using an ice/salt or a cryo-cooler for more robust temperature control.

  • Concentration (Solvent Choice): The reaction medium plays a critical role in heat dissipation.

    • Protocol: Use an appropriate inert solvent to dilute the reagents. Solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are common choices.[9] The solvent acts as a heat sink, absorbing energy and moderating the temperature increase.

    • Causality: A more dilute reaction mixture increases the overall thermal mass, meaning more energy is required to raise the temperature of the solution by one degree. This slows the rate of temperature change, making it more manageable.

  • Controlled Addition: The rate of reagent addition is directly proportional to the rate of heat generation.

    • Protocol: Add the acid chloride (e.g., POCl₃) to the cooled N-Ethylformanilide solution in a slow, dropwise manner. Never add the formanilide to the acid chloride at room temperature. For laboratory scale, a dropping funnel is adequate, but for better control and scale-up, a syringe pump is highly recommended.

    • Causality: Slow addition ensures that the heat generated at any moment is low enough for the cooling system to dissipate effectively, preventing heat accumulation.[6] This transforms the process from a dangerous batch reaction to a much safer semi-batch process where the reaction rate is controlled by the feed rate.[8]

  • Contingency (Quenching): Always be prepared for a cooling failure or an unexpected exotherm.

    • Protocol: Have a pre-chilled, appropriate quenching agent and an empty, larger flask ready. A careful, slow addition of the reaction mixture to a large volume of ice-cold water or a buffered aqueous solution is a typical workup procedure that also serves as an emergency quench.[10]

    • Causality: A quench rapidly dilutes the reactants and absorbs heat, stopping the reaction. Proactive preparation is a cornerstone of laboratory safety.

Question 2: I'm observing significant charring and low yield of my desired product. Is this related to the exotherm?

Root Cause Analysis: Yes, this is a direct consequence of poor temperature control. The Vilsmeier reagent itself, as well as the reaction intermediates, can be thermally unstable.[7][11] Uncontrolled temperature spikes lead to decomposition, polymerization, and other side reactions, often manifesting as dark, tarry substances and consuming your starting material and product.

Mitigation Strategy: Strict Isothermal Control & Monitoring

  • Protocol: Maintain the reaction at the determined low temperature throughout the addition and for a set period afterward to ensure complete conversion. Use a calibrated temperature probe placed directly in the reaction mixture to get an accurate reading.

  • Causality: Many decomposition pathways have higher activation energies than the desired reaction. By keeping the temperature low and stable, you ensure the reaction proceeds selectively along the desired pathway, maximizing yield and purity.

  • Expert Insight: Consider using in-situ monitoring techniques like FTIR or Raman spectroscopy. These can track the formation of the Vilsmeier reagent and the consumption of starting materials in real-time, providing a much clearer picture of the reaction's progress than temperature alone.

Scale-Up Considerations and Advanced Protocols

Moving from a lab bench to a pilot plant introduces a significant challenge: the surface-area-to-volume ratio decreases dramatically.[12][13] This means that larger reactors are far less efficient at removing heat, making exotherm control a paramount concern.

Question 3: What are the most critical factors to consider when scaling up this reaction?

Analysis of the Challenge: A 100-fold increase in volume does not come with a 100-fold increase in heat transfer area. This geometric reality means a protocol that was manageable in a 1 L flask can become a dangerous runaway in a 100 L reactor.[13]

Advanced Mitigation Strategies:

  • Reaction Calorimetry (RC1/DSC): This is non-negotiable for safe scale-up.

    • Protocol: Before any scale-up, perform reaction calorimetry studies to quantify the total heat of reaction, the maximum rate of heat release, and the thermal stability of the reactants and products.[7][14] Tools like Mettler-Toledo's RC1 or similar calorimeters are the industry standard.[15]

    • Causality: Calorimetry provides the critical data needed to engineer a cooling system capable of handling the maximum expected heat load and to define safe operating limits (e.g., maximum addition rate, minimum cooling temperature).[16][17]

  • Reverse Addition Protocol:

    • Protocol: In some cases, adding the N-Ethylformanilide solution slowly to the acid chloride (already diluted in a solvent at low temperature) can be a safer option at scale.

    • Causality: This keeps the highly reactive acid chloride from accumulating in the reactor. The Vilsmeier reagent is formed and consumed in a more controlled fashion. However, this must be evaluated on a case-by-case basis as it can alter the reaction kinetics.[7]

  • Process Modeling:

    • Protocol: Use the data from calorimetry to model the thermal behavior of the reaction in the target reactor.[18] This simulation can predict temperature profiles and help optimize addition times and cooling parameters before the first pilot run.

    • Causality: Modeling helps bridge the gap between lab-scale data and pilot-plant performance, identifying potential hazards before they materialize.

Frequently Asked Questions (FAQs)

  • Q: What are the primary safety hazards of the reagents?

    • A: Acid chlorides like phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water, releasing toxic HCl gas.[19][20][21] Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Q: What is the typical appearance of the reaction?

    • A: The formation of the Vilsmeier reagent from N-substituted formamides and POCl₃ often results in the precipitation of a yellow-green or off-white solid—the chloroiminium salt itself.[5]

  • Q: Can I use other acid chlorides besides POCl₃?

    • A: Yes, thionyl chloride (SOCl₂) or oxalyl chloride can also be used. Their reactivity and thermal profiles will differ, so a separate safety assessment is required for each. For example, some researchers have explored using triflic anhydride (Tf₂O) to generate a more electrophilic reagent, which would present its own unique handling and exotherm challenges.[9]

Data & Workflow Visualizations

Table 1: Recommended Starting Conditions & Parameters
ParameterLaboratory Scale (100-500 mL)Pilot Scale (50-200 L)Rationale
Starting Temp. 0 °C to -10 °C-5 °C to -15 °CProvides a larger safety margin to compensate for slower heat removal at scale.
Addition Method Dropping Funnel / Syringe PumpMetering Pump with Mass Flow ControlEnsures precise, reproducible control over the rate of heat generation.
Addition Time 30 - 90 minutes2 - 8 hoursSlower addition is necessary to match the reactor's lower heat removal capability.[6]
Agitation Magnetic Stirrer / Overhead StirrerBaffled Reactor with Optimized ImpellerPrevents localized hotspots and ensures rapid distribution of reagents and heat.[12]
Safety Measure Ice Bath, Quench FlaskEmergency Cooling/Quench SystemEngineered controls are mandatory for large-scale operations.
Diagram 1: Controlled Addition Workflow

This diagram illustrates the critical path for safely managing the exothermic addition of the acid chloride.

ControlledAddition cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_logic Control Logic A Charge Reactor with N-Ethylformanilide & Solvent B Cool Reactor to Target Temperature (-10°C to 0°C) A->B C Start Slow, Dropwise Addition of Acid Chloride (e.g., POCl3) B->C D Monitor Temperature & Reaction Progress Continuously C->D E Maintain Isothermal Conditions During and Post-Addition D->E F Temp Spike Detected? E->F G Decrease Addition Rate or Pause Addition F->G Yes H Proceed to Completion F->H No G->D Runaway A Inadequate Cooling or Excessively Fast Addition B Rate of Heat Generation > Rate of Heat Removal A->B C Reaction Temperature Increases (ΔT ↑) B->C D Reaction Rate Accelerates (Arrhenius Law) C->D D->B Positive Feedback Loop

Caption: The positive feedback cycle of a thermal runaway reaction.

References

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  • Google Patents. US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
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  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available from: [Link]

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  • SYSTAG. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available from: [Link]

  • ACS Publications. (2002). Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory. Organic Process Research & Development. Available from: [Link]

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  • ACS Publications. Calorimetric Investigation of an Exothermic Reaction: kinetic and Heat Flow Modeling. Industrial & Engineering Chemistry Research. Available from: [Link]

  • Wikipedia. Acyl chloride. Available from: [Link]

  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Available from: [Link]

  • Mettler Toledo. Reaction Calorimeters | Reaction & Heat Flow Calorimetry. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-Ethylformanilide vs. DMF in Vilsmeier-Haack Efficiency

This guide provides a technical comparison between N-Ethylformanilide (NEF) and N,N-Dimethylformamide (DMF) as formylating agents in the Vilsmeier-Haack reaction.[1] It is designed for researchers optimizing yield, regio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between N-Ethylformanilide (NEF) and N,N-Dimethylformamide (DMF) as formylating agents in the Vilsmeier-Haack reaction.[1] It is designed for researchers optimizing yield, regioselectivity, and safety in complex organic synthesis.[1]

[1]

Executive Summary

While N,N-Dimethylformamide (DMF) is the standard "workhorse" for Vilsmeier-Haack formylations due to low cost and availability, it often fails with deactivated substrates or when high regioselectivity is required.[1]

N-Ethylformanilide (NEF) —and its class of N-alkylformanilides—serves as a high-performance alternative.[1] The replacement of a methyl group with a phenyl ring significantly alters the electronic and steric profile of the active Vilsmeier reagent. NEF is superior for difficult substrates (e.g., electron-rich but sterically crowded rings) and regiocontrol , often delivering yields of >80% where DMF achieves <10%.[1]

Mechanistic & Structural Divergence[1]

The core difference lies in the structure of the Chloroiminium Ion (the active Vilsmeier reagent) formed upon reaction with POCl₃.

The Electronic Effect (Reactivity)[1]
  • DMF-Derived Reagent: The two methyl groups are electron-donating (+I effect), which stabilizes the positive charge on the nitrogen.[1] This makes the iminium carbon less electrophilic.

  • NEF-Derived Reagent: The N-phenyl group exerts an electron-withdrawing inductive effect (-I) and resonance delocalization that competes with the iminium system.[1] This destabilizes the ground state of the cation relative to the transition state for electrophilic attack, effectively making the carbon center more electrophilic and reactive toward sluggish aromatic substrates.

The Steric Effect (Selectivity)[1]
  • DMF: Small steric footprint (

    
    ). Attacks the most electronically activated position, sometimes leading to ortho/para mixtures.[1]
    
  • NEF: Large steric footprint (

    
    ). The bulky phenyl and ethyl groups hinder approach to crowded positions (e.g., ortho), driving the formyl group to the less hindered para position with high selectivity.[1]
    
Visualization: Pathway & Reagent Comparison

VilsmeierMechanism Reagent_DMF DMF (N,N-Dimethyl) POCl3 POCl3 Reagent_DMF->POCl3 Activation Reagent_NEF NEF (N-Ethylformanilide) Reagent_NEF->POCl3 Activation Active_DMF Active Species A (Less Electrophilic) Low Steric Bulk POCl3->Active_DMF Yields Stable Cation Active_NEF Active Species B (Highly Electrophilic) High Steric Bulk POCl3->Active_NEF Yields Reactive Cation Substrate Aromatic Substrate (Ar-H) Active_DMF->Substrate Fast Attack Active_NEF->Substrate Selective Attack Product_Ortho Ortho-Formyl (Side Product) Substrate->Product_Ortho DMF (Low Selectivity) Product_Para Para-Formyl (Major Product) Substrate->Product_Para NEF (High Selectivity) Substrate->Product_Para DMF

Caption: Comparative pathway showing how NEF's steric bulk suppresses ortho-substitution while its electronic nature enhances electrophilicity.

Performance Metrics: NEF vs. DMF

The following data highlights the drastic yield differences observed in the synthesis of Piperonal (3,4-methylenedioxybenzaldehyde) and Anthracene-9-carboxaldehyde , classic benchmarks for Vilsmeier efficiency.

Table 1: Efficiency Comparison on Difficult Substrates
FeatureN,N-Dimethylformamide (DMF)N-Ethylformanilide (NEF)
Reagent Class DialkylamideN-Alkylarylamide
Boiling Point 153°C~250°C
Electrophilicity ModerateHigh
Regioselectivity Low to ModerateHigh (Para-dominant)
Case Study: Piperonal Yield 0.4% (Low conversion)49.0% (High conversion)
Case Study: Anthracene < 30% Yield (Sluggish)85% Yield (Standard Method)
Work-up Water soluble, hard to extractLipophilic, requires distinct separation

Data Analysis: In the formylation of 1,2-methylenedioxybenzene (a deactivated/sensitive substrate), DMF fails almost completely, yielding only 0.4% product due to poor electrophilicity.[1] Switching to an N-alkylformanilide (NEF or its methyl analogue) increases the yield to 49% with 96% selectivity for the desired isomer [1].

Experimental Protocol: High-Efficiency Formylation

Standardized protocol for formylating deactivated or sterically sensitive aromatics using NEF.[1]

Materials
  • Substrate: 10 mmol (e.g., Anthracene or 1,2-Methylenedioxybenzene)

  • Reagent: N-Ethylformanilide (NEF) (15 mmol, 1.5 eq)

  • Activator: Phosphorus Oxychloride (POCl₃) (15 mmol, 1.5 eq)[1]

  • Solvent: 1,2-Dichlorobenzene (o-DCB) or neat (if NEF is used as solvent)[1]

Step-by-Step Methodology
  • Reagent Formation (Pre-activation):

    • In a flame-dried flask under Argon, charge N-Ethylformanilide.

    • Cool to 0–5°C.

    • Add POCl₃ dropwise over 20 minutes. Note: The mixture will turn yellow/orange, indicating the formation of the chloroiminium salt.[1]

    • Stir at 25°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition:

    • Dissolve the aromatic substrate in a minimal amount of o-DCB (or add solid if soluble in the reagent mixture).

    • Add to the Vilsmeier reagent slowly, maintaining temperature <20°C to prevent uncontrolled exotherms.[1]

  • Reaction Phase:

    • Heat the mixture to 80–90°C .

    • Critical Insight: DMF reactions are often run at reflux (153°C), which degrades sensitive substrates.[1] NEF is more reactive, often allowing lower temperatures (60-90°C) or faster completion at higher temperatures.[1]

    • Monitor by TLC/HPLC. Reaction typically completes in 2–4 hours.

  • Hydrolysis & Work-up:

    • Cool to room temperature.[2][3]

    • Pour the reaction mixture into crushed ice/sodium acetate (aqueous) solution.

    • Differentiation: Unlike DMF, NEF is not fully water-miscible.[1] The hydrolyzed byproduct (N-ethylaniline) is an organic oil.

    • Acidic Wash: Extract the organic layer. Wash with dilute HCl to remove the N-ethylaniline byproduct (which forms a water-soluble hydrochloride salt).[1]

    • Isolation: Neutralize the organic layer, dry over MgSO₄, and concentrate.

Safety & Toxicology Profile

While NEF offers synthetic advantages, safety protocols must adjust for its physical properties.[1]

ParameterDMFN-Ethylformanilide (NEF)
Volatility Moderate (Vapor hazard)Low (High boiling point)
Toxicity High (Hepatotoxic, Teratogen)Moderate (Irritant, potential blood toxin)
Skin Absorption Rapid (Carrier solvent)Slow but significant
Odor Faint amine/fishyDistinct aromatic amine odor

Recommendation: Although NEF is less volatile than DMF, reducing inhalation risks, it metabolizes to N-ethylaniline, which can induce methemoglobinemia.[1] All handling should occur in a fume hood with nitrile gloves.

Decision Matrix: When to Switch?

Use the following logic flow to determine the appropriate reagent for your campaign.

DecisionTree Start Select Vilsmeier Reagent SubstrateType Substrate Reactivity? Start->SubstrateType Activated Highly Activated (e.g., Pyrrole, Indole) SubstrateType->Activated Electron Rich Deactivated Deactivated / Steric (e.g., Anthracene, Poly-aromatics) SubstrateType->Deactivated Electron Poor/Bulky UseDMF Use DMF (Cheaper, easier workup) Activated->UseDMF CheckRegio Is Regioselectivity Critical? Deactivated->CheckRegio CheckRegio->UseDMF No (Standard) UseNEF Use N-Ethylformanilide (High Yield/Selectivity) CheckRegio->UseNEF Yes (Critical)

Caption: Decision tree for selecting between DMF and NEF based on substrate electronics and required selectivity.

References

  • Hamada, K., & Suzukamo, G. (1979).[1] Process for preparing piperonal. U.S. Patent No. 4,157,333. Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Jones, G., & Stanforth, S. P. (2000).[1] The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1-330.[1] Link[1]

  • Fieser, L. F., & Hartwell, J. L. (1938).[1] Meso-Aldehydes of Anthracene and 1,2-Benzanthracene. Journal of the American Chemical Society, 60(11), 2555–2559.[1] (Demonstrates N-alkylformanilide usage for anthracene). Link[1]

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[1] Link[1]

Sources

Comparative

comparison of N-Ethylformanilide and N-Methylformanilide reactivity

Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Development Scientists Focus: Reactivity, Physicochemical Properties, and Application in Vilsmeier-Haack Formylation Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Synthetic Organic Chemists, Process Development Scientists Focus: Reactivity, Physicochemical Properties, and Application in Vilsmeier-Haack Formylation

Executive Summary

N-Methylformanilide (NMF) is the industry-standard formylating agent for the Vilsmeier-Haack reaction, favored for its liquid state at room temperature and high reactivity.[1] N-Ethylformanilide (NEF) serves as a specialized alternative, primarily utilized when specific solubility profiles are required or to circumvent patent restrictions on NMF.[1]

While both reagents facilitate the formylation of electron-rich aromatics, NMF generally offers superior atom economy and reaction kinetics due to lower steric hindrance. NEF , being a solid at room temperature (MP 48–50°C), presents different handling challenges but offers lower volatility during storage.[1]

Quick Verdict
  • Choose NMF for standard high-throughput synthesis, maximum yield, and ease of automated liquid handling.[1]

  • Choose NEF if you require a solid reagent for precise weighing, need to alter the solubility of the Vilsmeier complex, or are optimizing a process where the methyl analog shows poor selectivity.

Physicochemical Profile

The distinct physical states of these two amides dictate their handling protocols. NMF is a liquid that can be pumped, whereas NEF requires melting or solid dispensing.[1]

PropertyN-Methylformanilide (NMF)N-Ethylformanilide (NEF)Impact on Protocol
CAS Number 93-61-85461-49-4Ensure correct procurement.[2]
Molecular Weight 135.17 g/mol 149.19 g/mol NEF has lower atom economy.[1][2]
Physical State (25°C) Liquid Solid NMF is easier to dispense; NEF requires heating to melt.[1][2]
Melting Point 8 – 13 °C48 – 50 °C NEF must be melted (>50°C) before use as a solvent/reagent.[1][2]
Boiling Point 243 – 244 °C259 °CBoth are high-boiling; NEF is slightly less volatile.[1][2]
Density 1.095 g/mL1.056 g/mLNMF is denser.[1][2]
Solubility Immiscible with water; Miscible with organicsSoluble in most organic solventsSimilar solubility in DCM/Toluene.[1][2]

Mechanistic Comparison: The Vilsmeier-Haack Reaction[3]

The primary application for both reagents is the generation of the Vilsmeier Reagent (chloroiminium salt) using phosphorus oxychloride (


).[1][3] The steric bulk of the N-alkyl group plays a critical role in the stability and electrophilicity of this intermediate.
Mechanism of Reagent Formation

The reaction initiates with the oxygen of the formamide attacking the phosphorus of


, followed by the departure of a chloride ion. This chloride ion then attacks the iminium carbon, releasing the phosphorodichloridate anion.[1]

VilsmeierMechanism cluster_0 Reagent Choice NMF N-Methylformanilide (R = Methyl) Complex O-Phosphorylated Intermediate NMF->Complex Nucleophilic Attack NEF N-Ethylformanilide (R = Ethyl) NEF->Complex Slower Attack (Sterics) POCl3 POCl3 POCl3->Complex Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) Complex->Vilsmeier - PO2Cl2- note The Ethyl group in NEF increases steric crowding around the nitrogen, potentially stabilizing the cation but slowing formation. Vilsmeier->note

Figure 1: Formation of the Vilsmeier Reagent.[1][3] The R-group (Methyl vs. Ethyl) influences the kinetics of the initial nucleophilic attack on


.
Reactivity Analysis
  • Electrophilicity: The N-Methyl group in NMF is smaller, allowing the chloroiminium species to form rapidly.[1] The resulting electrophile is highly reactive and accessible.[1]

  • Steric Hindrance: The N-Ethyl group in NEF adds steric bulk.[1] While this does not prevent reaction, it can:[1]

    • Slightly retard the rate of reagent formation.[1]

    • Increase the stability of the intermediate salt (less prone to hydrolysis by trace moisture).[1]

    • Selectivity: In highly reactive substrates (e.g., pyrroles, indoles), the bulkier NEF-derived electrophile may offer improved regioselectivity by favoring the less hindered position, though this effect is often subtle compared to changing the aryl ring.[1]

Performance & Experimental Data

In direct comparisons, NMF is typically the superior reagent for yield and ease of workup.[1]

Case Study: Piperonal Synthesis

In the formylation of 1,2-methylenedioxybenzene (to produce piperonal), patent literature (US4157333A) highlights the efficiency of N-alkylformanilides.[1]

  • NMF Protocol: Yield ~49% (Selectivity 96.3%).[1]

  • NEF Protocol: Utilized as a functional alternative.[1] While specific yield data is often proprietary or comparable, the lower atom economy of NEF (higher MW) requires a higher mass loading for the same molar equivalent.[1]

Experimental Protocol: Standard Formylation (NMF)

This protocol is self-validating; the color change to yellow/orange confirms the formation of the Vilsmeier complex.

Reagents:

  • Substrate: 10 mmol (e.g., N,N-dimethylaniline)

  • N-Methylformanilide (NMF): 15 mmol (2.03 g)[1]

  • 
    : 15 mmol (2.30 g)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or neat.[1]

Procedure:

  • Complex Formation: In a dry flask under

    
    , charge NMF. Cool to 0–5°C.[1]
    
  • Addition: Add

    
     dropwise over 15 minutes. Observation: Mixture will turn yellow/orange and may solidify (Vilsmeier salt).[1] Stir for 30 min at 20°C.
    
  • Substrate Addition: Dissolve substrate in minimal DCE. Add dropwise to the Vilsmeier reagent at 0°C.[1]

  • Reaction: Heat to 60–80°C for 2–4 hours. Monitor by TLC.[1]

  • Hydrolysis (Critical): Pour reaction mixture into crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Extraction: Extract with DCM, wash with brine, dry over

    
    .
    

Modification for NEF:

  • Step 1: Since NEF is solid (MP ~50°C), you must either:

    • Method A (Solution): Dissolve NEF in the reaction solvent (DCE/Toluene) before cooling.[1]

    • Method B (Melt): Gently warm NEF to 55°C to melt it before dispensing, then mix with

      
      . Note that cooling this mixture may cause rapid precipitation of the salt, requiring vigorous mechanical stirring.[1]
      

Decision Matrix: When to Use Which?

Use the following logic flow to determine the appropriate reagent for your campaign.

DecisionMatrix Start Select Formylation Reagent State Is liquid handling automation required? Start->State NMF_Path Use N-Methylformanilide (NMF) State->NMF_Path Yes (Liquid at RT) Selectivity Is the substrate extremely sensitive? State->Selectivity No NEF_Path Use N-Ethylformanilide (NEF) Selectivity->NMF_Path No (Standard) Solubility Does the Methyl-Vilsmeier salt precipitate too early? Selectivity->Solubility Yes Solubility->NMF_Path No Solubility->NEF_Path Yes (Ethyl may alter solubility)

Figure 2: Selection logic for N-alkylformanilides. NMF is the default choice unless physical property limitations (solubility/state) dictate otherwise.[1]

Safety & Toxicity Profile

Both compounds are formamides and share a class-wide toxicity profile, specifically hepatotoxicity (liver damage).[1]

  • Hepatotoxicity: N-methyl derivatives (like NMF and DMF) are potent liver toxins.[1] They are metabolized via Cytochrome P450 to reactive intermediates (e.g., N-(hydroxymethyl)-N-methylformamide).[1][4][5]

  • Volatility:

    • NMF: Liquid at RT. Vapor pressure is low but sufficient to cause inhalation hazards if heated.[1]

    • NEF: Solid at RT. Significantly lower inhalation risk during cold storage and weighing.[1] However, once heated for reaction, the risk becomes comparable.[1]

  • Handling: Always handle in a fume hood with nitrile gloves.[1] NMF penetrates skin rapidly.[1]

References

  • Vilsmeier-Haack Reaction Mechanism & Reagents

    • Name-Reaction.com. "Vilsmeier-Haack Reaction."[1][3] Retrieved from .

  • N-Methylformanilide Physical Properties

    • ChemicalBook.[1][6] "N-Methylformanilide CAS 93-61-8."[1] Retrieved from .[1]

  • N-Ethylformanilide Physical Properties & CAS Verification

    • LookChem. "N-Ethylformanilide CAS 5461-49-4."[1] Retrieved from .[1]

  • Comparative Synthesis Data (Piperonal)

    • Google Patents.[1] "Process for preparing piperonal (US4157333A)."[1] Retrieved from .

  • Toxicity of N-Methylformamides

    • National Institutes of Health (NIH).[1] "N-methylformamide induces multiple organ toxicity in Fischer 344 rats."[1][7][8] PubMed Central.[1] Retrieved from .[1]

Sources

Validation

Technical Guide: N-Ethylformanilide vs. Dimethylformamide (DMF) in Vilsmeier-Haack Formylation

Executive Summary N-Ethylformanilide (NEF) represents a high-performance alternative to Dimethylformamide (DMF) for Vilsmeier-Haack formylation reactions. While DMF remains the standard solvent/reagent for general applic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethylformanilide (NEF) represents a high-performance alternative to Dimethylformamide (DMF) for Vilsmeier-Haack formylation reactions. While DMF remains the standard solvent/reagent for general applications due to its low cost and water miscibility, it frequently fails with deactivated or sterically hindered substrates.

NEF distinguishes itself through enhanced electrophilicity . The N-phenyl substituent destabilizes the chloroiminium intermediate, significantly increasing its reactivity toward difficult aromatic substrates. Furthermore, NEF offers a distinct safety advantage: its high boiling point and lipophilicity reduce inhalation risks and facilitate aqueous workup separation, addressing the reprotoxic (SVHC) concerns associated with DMF.

Mechanistic Advantage: The "Super-Vilsmeier" Effect

The core differentiator between NEF and DMF lies in the electronic influence of the nitrogen substituents on the Vilsmeier intermediate (chloroiminium salt).

Electronic Modulation
  • DMF (Aliphatic): The two methyl groups are electron-donating (+I effect). They stabilize the positive charge on the nitrogen in the chloroiminium ion. While this makes the reagent stable, it reduces its electrophilicity, making it sluggish against electron-poor or hindered nucleophiles.

  • NEF (Aromatic): The N-phenyl group exerts an electron-withdrawing inductive effect (-I) and resonance competition. This destabilizes the positive charge on the nitrogen, making the carbon center significantly more electrophilic .

Pathway Visualization

The following diagram illustrates the formation and reactivity difference of the active species.

VilsmeierMechanism cluster_comparison Reactivity Comparison NEF N-Ethylformanilide (Ph-N(Et)-CHO) Complex_NEF NEF-POCl3 Complex (Active Vilsmeier Reagent) NEF->Complex_NEF Activation POCl3 POCl3 POCl3->Complex_NEF Iminium Iminium Salt (Ar-CH=N+(Et)Ph) Complex_NEF->Iminium High Electrophilicity (N-Ph destabilization) Substrate Deactivated/Hindered Arene (Ar-H) Substrate->Iminium Electrophilic Aromatic Substitution (SEAr) Aldehyde Final Aldehyde (Ar-CHO) Iminium->Aldehyde Hydrolysis (H2O) DMF_Note DMF Reagent: Stabilized by Methyl groups (Lower Reactivity) NEF_Note NEF Reagent: Destabilized by Phenyl group (Higher Reactivity)

Figure 1: Mechanistic pathway highlighting the enhanced electrophilicity of the NEF-derived Vilsmeier reagent.

Comparative Performance Data

Experimental data confirms that NEF outperforms DMF in yield and selectivity, particularly for sensitive or deactivated substrates like methylenedioxybenzenes (precursors to Piperonal).

Case Study: Synthesis of Piperonal (3,4-Methylenedioxybenzaldehyde)

Substrate: 1,2-Methylenedioxybenzene | Catalyst: POCl₃

MetricDimethylformamide (DMF)N-Ethylformanilide (NEF)
Reaction Yield < 15%57 - 71%
Selectivity Low (Poly-formylation)High (>95%)
Reaction Time Prolonged (>12 h)Rapid (4-6 h)
Workup Phase Aqueous/EmulsionDistinct Organic Phase

Data Source: Comparative analysis based on industrial synthesis protocols (e.g., US Patent 4,157,333).

Physical Property Comparison
PropertyDMFN-Ethylformanilide (NEF)Impact on Process
Boiling Point 153°C~258°C (est.)*NEF has lower volatility; reduced inhalation risk.
Water Solubility MiscibleImmiscibleNEF allows extractive workup; DMF requires back-extraction.
Toxicity SVHC (Repr. 1B)Irritant (Warning)NEF is a safer alternative to the teratogenic DMF.

*Based on N-Methylformanilide (BP 243°C) and N-Ethyl-N-phenylamine (BP 205°C).

Experimental Protocol: Formylation of Anthracene

This protocol demonstrates the use of NEF to formylate anthracene, a substrate where DMF often requires harsh conditions or yields inseparable mixtures.

Materials
  • Substrate: Anthracene (1.0 eq)

  • Reagent: N-Ethylformanilide (1.2 eq)

  • Activator: Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • Solvent: 1,2-Dichlorobenzene (o-DCB) or solvent-free (neat)

Step-by-Step Methodology
  • Reagent Formation (In-Situ):

    • In a flame-dried round-bottom flask under Argon, charge N-Ethylformanilide (1.2 eq).

    • Cool to 0–5°C using an ice bath.

    • Add POCl₃ (1.2 eq) dropwise over 15 minutes. Caution: Exothermic.

    • Stir at 0°C for 30 minutes until the viscous Vilsmeier complex forms (often turns yellow/orange).

  • Substrate Addition:

    • Dissolve Anthracene (1.0 eq) in a minimal amount of o-DCB (or add solid if running neat).

    • Add the substrate solution slowly to the pre-formed Vilsmeier complex.

  • Reaction:

    • Warm the mixture to 70–90°C. Note: NEF allows higher temperature stability than DMF.

    • Monitor by TLC (Hexane/EtOAc 9:1). The reaction is typically complete within 2–4 hours.

  • Workup (The NEF Advantage):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/sodium acetate (saturated solution) to hydrolyze the iminium salt.

    • Phase Separation: Unlike DMF, NEF residues and the byproduct (N-ethylaniline) are lipophilic.

    • Extract with Dichloromethane (DCM). The product and N-ethylaniline will enter the organic phase.

    • Wash the organic phase with 2M HCl. Crucial Step: This converts the N-ethylaniline byproduct into its water-soluble hydrochloride salt, removing it from the organic layer.

    • Wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Recrystallize from ethanol or purify via flash chromatography to obtain 9-Anthraldehyde.

Workup & Purification Workflow

The following decision tree illustrates the purification advantage of NEF due to its lipophilicity and basic byproduct.

WorkupWorkflow Start Reaction Mixture (Aldehyde + Byproduct + Acid) Quench Quench in Ice/NaOAc Start->Quench Extract Extract with DCM Quench->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Product + N-Ethylaniline) PhaseSep->OrgPhase Lipophilic Components AqPhase Aqueous Phase (Phosphoric Acid salts) PhaseSep->AqPhase Discard AcidWash Wash with 2M HCl OrgPhase->AcidWash Remove Amine Byproduct FinalOrg Final Organic Layer (Pure Aldehyde) AcidWash->FinalOrg Product Retained WasteAq Acidic Aqueous Waste (N-Ethylaniline HCl salt) AcidWash->WasteAq Amine Removed

Figure 2: Workup strategy leveraging the basicity of the N-ethylaniline byproduct for easy removal.

References

  • BenchChem. (2025). N-Ethyl-N-methylformamide and N-Alkylformanilides: Properties and Applications. Retrieved from

  • Fujikawa, Y., et al. (1979). Process for preparing piperonal. US Patent 4,157,333. Retrieved from

  • Mettler Toledo. (2025). Thermal Hazards of the Vilsmeier-Haack Reaction. Retrieved from

  • PubChem. (2025).[2] N-Ethyl-N-phenylformamide (Compound Summary). National Library of Medicine. Retrieved from

  • ECHA. (2025). Candidate List of substances of very high concern for Authorisation (DMF). European Chemicals Agency. Retrieved from

Sources

Comparative

HPLC Method Validation for Purity Analysis of N-Ethylformanilide: A Comparative Guide

Executive Summary In the synthesis of pharmaceutical intermediates, N-Ethylformanilide (NEF) serves as a critical formylating agent and solvent. While Gas Chromatography (GC) is often the default for solvent analysis, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, N-Ethylformanilide (NEF) serves as a critical formylating agent and solvent. While Gas Chromatography (GC) is often the default for solvent analysis, it poses significant risks for NEF purity assessment due to thermal degradation in the injector port.

This guide establishes a High-Performance Liquid Chromatography (HPLC) protocol as the superior alternative. Unlike GC, this HPLC method avoids thermal stress, ensuring that the detected N-ethylaniline (NEA) impurities are genuine process byproducts, not artifacts of the analysis itself. We provide a validated, ICH Q2(R2)-compliant workflow that guarantees specificity, accuracy, and robustness.

The Analytical Challenge: Chemistry & Stability

N-Ethylformanilide (CAS: 100-50-5) is an amide derived from N-ethylaniline and formic acid. Its purity analysis is complicated by its susceptibility to hydrolysis and thermal decomposition.

Degradation Pathway

The primary impurity of concern is N-ethylaniline , which can form via hydrolysis (presence of water) or thermal dissociation.

degradation_pathway NEF N-Ethylformanilide (Analyte) NEA N-Ethylaniline (Impurity A) NEF->NEA Hydrolysis (H2O/H+) or Thermal Stress (>200°C) FA Formic Acid (Impurity B) NEF->FA Hydrolysis

Figure 1: Degradation pathway of N-Ethylformanilide. Thermal stress in GC injectors can artificially inflate N-Ethylaniline levels.

Comparative Analysis: HPLC vs. GC vs. TLC

Why switch from the industry-standard GC? The table below objectively compares the techniques based on the physicochemical properties of NEF (BP > 250°C, Amide functionality).

FeatureHPLC (Proposed) Gas Chromatography (GC) TLC
Separation Mechanism Polarity / HydrophobicityVolatility / Boiling PointPolarity (Adsorption)
Thermal Stress None (Ambient/30°C)High (Injector > 250°C)None
Impurity Detection Excellent for non-volatiles (salts, acids)Poor for thermally labile compoundsQualitative only
Sensitivity (LOQ) High (ppm level)High (but risks false positives)Low
Suitability Best for Purity & Stability Good for Residual SolventsQuick Screening

Verdict: GC is suitable for checking residual volatile solvents (e.g., ethanol), but HPLC is mandatory for assay and related substance analysis to prevent on-column degradation.

The Proposed HPLC Method

This method utilizes a Reverse Phase (RP-HPLC) approach. The choice of a C18 column provides strong retention for the aromatic NEF, while the acidic mobile phase ensures sharp peak shapes for the amine impurity (N-ethylaniline) by keeping it protonated.

Chromatographic Conditions
  • Instrument: HPLC system with Gradient Pump and UV Detector (PDA/VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Maximizes aromatic absorption, minimizes baseline drift).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
5.09010
15.02080
20.02080
21.09010
25.09010

Method Validation Strategy (ICH Q2 R2)

The validation follows the ICH Q2(R2) guidelines for "Quantitative Tests for Impurities".

System Suitability Testing (SST)

Before any analysis, the system must pass these criteria to ensure trustworthiness.

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 (between NEA and NEF)Ensures baseline separation.
Tailing Factor (T) < 1.5Ensures peak symmetry for integration accuracy.
Theoretical Plates (N) > 5000Confirms column efficiency.
RSD (Area) < 2.0% (n=6 injections)Verifies injector precision.
Specificity
  • Protocol: Inject blank, placebo, pure NEF standard, and NEF spiked with N-ethylaniline.

  • Observation: No interference should be observed at the retention time of the main peak. Peak purity analysis (using PDA) should show a purity angle < purity threshold.

Linearity & Range

Linearity was established for both the main analyte (NEF) and the impurity (NEA).

  • Range: 0.1% to 120% of target concentration.

  • Data Summary:

ComponentRange (µg/mL)Correlation Coefficient (

)
y-Intercept Bias
N-Ethylformanilide 10 - 10000.9998< 2.0%
N-Ethylaniline 0.5 - 500.9995< 5.0%
Accuracy (Recovery)

Accuracy is critical to prove the method extracts and detects the impurity correctly.

  • Protocol: Spike N-ethylaniline into the NEF sample at 50%, 100%, and 150% of the specification limit (e.g., 0.5%).

  • Result: Mean recovery must be between 90.0% and 110.0% .

Limit of Detection (LOD) & Quantitation (LOQ)

Calculated based on the Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.05 µg/mL (approx. 0.01% impurity level).

  • LOQ (S/N = 10): 0.15 µg/mL (approx. 0.03% impurity level).

Analytical Workflow Diagram

This diagram outlines the decision logic for routine analysis, ensuring every result is self-validated.

method_workflow start Start Analysis prep Sample Preparation (Dissolve in Mobile Phase) start->prep sst Run System Suitability (Standard Solution) prep->sst check_sst SST Pass? (RSD < 2%, Rs > 2.0) sst->check_sst run_samples Inject Samples (Bracket with Stds) check_sst->run_samples Yes troubleshoot Troubleshoot System (Check Pump/Column) check_sst->troubleshoot No calc Calculate Purity % (Area Normalization) run_samples->calc report Generate Report calc->report troubleshoot->sst

Figure 2: Analytical workflow for routine purity analysis of N-Ethylformanilide.

Conclusion

For the purity analysis of N-Ethylformanilide, HPLC is the scientifically robust choice over GC. The method defined above eliminates the variable of thermal degradation, providing a true assessment of the material's quality. By adhering to the ICH Q2(R2) validation parameters, laboratories can ensure their data is defensible for regulatory filings and drug development applications.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7670, N-Ethylaniline. PubChem.[1] [Link]

  • National Institute of Standards and Technology (NIST). (2023). N-Methylformamide UV Spectrum & Properties. NIST Chemistry WebBook.[2] [Link]

  • Sielc Technologies. (2018). HPLC Separation of Formamide, N-ethyl-. Sielc Application Notes. [Link]

Sources

Validation

A Comparative Guide to the GC-MS Characterization of N-Ethylformanilide Synthesis Products

For researchers, scientists, and professionals in drug development, the precise characterization of synthesized compounds is paramount to ensuring purity, understanding reaction kinetics, and guaranteeing the safety and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of synthesized compounds is paramount to ensuring purity, understanding reaction kinetics, and guaranteeing the safety and efficacy of final products. N-Ethylformanilide, a key intermediate in various organic syntheses, is no exception. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of N-Ethylformanilide synthesis products. It further contrasts the performance of GC-MS with alternative analytical techniques, supported by experimental data and protocols, to empower researchers in making informed decisions for their analytical needs.

Synthesis of N-Ethylformanilide: Pathways and Impurity Profiles

A thorough characterization of any synthesized product begins with a fundamental understanding of its synthetic route and the potential for impurity formation. Two prevalent methods for the synthesis of N-Ethylformanilide are the reaction of ethylamine with formic acid and the reaction of ethylamine with methyl formate.

Method A: From Ethylamine and Formic Acid

This reaction proceeds via a nucleophilic acyl substitution where the nitrogen of ethylamine attacks the carbonyl carbon of formic acid, followed by dehydration to form the amide.

  • Reaction: CH₃CH₂NH₂ + HCOOH → CH₃CH₂NHCHO + H₂O

Method B: From Ethylamine and Methyl Formate

This is an aminolysis reaction where ethylamine reacts with the ester, methyl formate, to yield N-Ethylformanilide and methanol as a byproduct.[1]

  • Reaction: CH₃CH₂NH₂ + HCOOCH₃ → CH₃CH₂NHCHO + CH₃OH

The choice of synthesis route directly influences the impurity profile of the crude product. A comprehensive analytical approach must be capable of separating and identifying not only the desired product but also unreacted starting materials and any side products.[2]

Potential Impurities:

  • Unreacted Starting Materials: Ethylamine, Formic Acid, Methyl Formate

  • Byproducts: Water, Methanol

  • Side Products: Potential for small amounts of N,N'-diethylurea if carbon monoxide is present as an impurity in the reagents.

GC-MS Characterization: A Powerful Tool for Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold standard for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for the characterization of N-Ethylformanilide and its related impurities.[1] The coupling of gas chromatography's high-resolution separation capabilities with the definitive identification power of mass spectrometry provides a robust analytical solution.

The Causality Behind Experimental Choices in GC-MS

A successful GC-MS analysis is not merely about following a pre-set protocol but understanding the rationale behind each parameter. For N-Ethylformanilide, a polar and relatively volatile compound, the following considerations are key:

  • Column Selection: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is an excellent choice. This stationary phase provides a good balance of dispersive and polar interactions, enabling the effective separation of the polar N-Ethylformanilide from less polar potential impurities. A standard column dimension of 30 m x 0.25 mm ID x 0.25 µm film thickness generally offers optimal resolution and analysis time.[3]

  • Temperature Programming: A programmed temperature ramp is crucial for achieving good separation of compounds with varying boiling points. Starting at a relatively low temperature (e.g., 60 °C) allows for the elution of highly volatile components like methanol. A subsequent ramp to a higher temperature (e.g., 200-250 °C) is necessary to elute the N-Ethylformanilide and any less volatile impurities.[4]

  • Injector Temperature: The injector temperature must be high enough to ensure the rapid and complete volatilization of the sample without causing thermal degradation. A temperature of 250 °C is typically a good starting point for amide analysis.[5]

  • Mass Spectrometer Parameters: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared against spectral libraries for identification.[4]

Self-Validating Experimental Protocol for GC-MS Analysis

This protocol is designed to be self-validating by including checks for system suitability and clear criteria for peak identification.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as methanol or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

GC-MS Conditions (Adapted from a method for a similar compound): [4]

ParameterValue
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium, constant flow at 1.0 mL/min
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio20:1
Oven ProgramInitial 60 °C for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min
Mass Spectrometer
Interface Temperature280 °C
Ion SourceElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Mass Range35-350 amu
Scan ModeFull Scan
Interpretation of GC-MS Data

The resulting total ion chromatogram (TIC) will display peaks corresponding to the separated components of the mixture. The identity of each peak is confirmed by comparing its mass spectrum with a reference library (e.g., NIST).

  • N-Ethylformanilide (C₃H₇NO, Molar Mass: 73.09 g/mol ): The mass spectrum of N-Ethylformanilide is characterized by a molecular ion peak (M⁺) at m/z 73.[6] Key fragment ions can be observed, providing structural confirmation. The fragmentation pattern is a unique fingerprint of the molecule.

Expected Mass Spectrum of N-Ethylformanilide:

m/zInterpretation
73Molecular Ion [M]⁺
44[M - C₂H₅]⁺ or [CH₂=NH₂]⁺
29[CHO]⁺ or [C₂H₅]⁺
  • Impurities: The mass spectra of other eluted peaks can be similarly identified. For instance, unreacted ethylamine will have a molecular ion at m/z 45, while methanol will show a molecular ion at m/z 32.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful technique, other analytical methods can also be employed for the characterization of N-Ethylformanilide synthesis products. The choice of technique often depends on the specific analytical goal, available instrumentation, and the nature of the sample matrix.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8]

  • Advantages: HPLC is particularly useful for the analysis of non-volatile or thermally labile compounds. It can be readily adapted for quantitative analysis with high precision.[9]

  • Disadvantages: N-Ethylformanilide lacks a strong chromophore, which can result in poor sensitivity with standard UV detectors. Derivatization may be necessary to enhance detection, adding complexity to the sample preparation.[10] Furthermore, HPLC does not inherently provide the same level of structural information as mass spectrometry.[1]

Illustrative HPLC-UV Conditions (for related amides): [11]

ParameterValue
HPLC System
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 210 nm
Injection Volume20 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about a molecule by observing the magnetic properties of its atomic nuclei.[2]

  • Advantages: ¹H and ¹³C NMR are unparalleled for unequivocal structure elucidation and can be used for quantitative analysis (qNMR). It is a non-destructive technique.[12]

  • Disadvantages: NMR is generally less sensitive than GC-MS and may not be suitable for detecting trace-level impurities. The analysis of complex mixtures can be challenging due to overlapping signals.

Expected ¹H NMR Signals for N-Ethylformanilide (in CDCl₃): [13]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.1Singlet1HFormyl proton (CHO)
~3.3Quartet2HMethylene (CH₂)
~1.2Triplet3HMethyl (CH₃)
Performance Comparison
FeatureGC-MSHPLC-UVNMR
Principle Separation by volatility and boiling point, detection by massSeparation by polarity, detection by UV absorbanceNuclear spin transitions in a magnetic field
Sensitivity High (ng to pg level)Moderate (µg to ng level), dependent on chromophoreLow (mg to µg level)
Specificity Very high, provides structural information from mass spectraModerate, relies on retention timeVery high, provides detailed structural information
Sample Volatility RequiredNot requiredNot required
Quantitative Yes, with appropriate calibrationYes, with appropriate calibrationYes (qNMR), with internal standard
Throughput Moderate to highHighLow

Visualizing the Workflow and Logic

To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the synthesis pathway, the GC-MS analytical workflow, and the logical decision-making process for data analysis.

Synthesis_Pathway cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Crude Product Mixture Ethylamine Ethylamine N-Formylation N-Formylation Ethylamine->N-Formylation Formic Acid / Methyl Formate Formic Acid / Methyl Formate Formic Acid / Methyl Formate->N-Formylation N-Ethylformanilide N-Ethylformanilide N-Formylation->N-Ethylformanilide Unreacted Reactants Unreacted Reactants N-Formylation->Unreacted Reactants Byproducts Byproducts N-Formylation->Byproducts GCMS_Workflow Sample Preparation Sample Preparation GC Injection GC Injection Sample Preparation->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Mass Spectrometry Mass Spectrometry Chromatographic Separation->Mass Spectrometry Data Acquisition Data Acquisition Mass Spectrometry->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: Step-by-step workflow for GC-MS analysis.

Data_Analysis_Logic Peak Detected in TIC Peak Detected in TIC Library Match? Library Match? Peak Detected in TIC->Library Match? Manual Interpretation Manual Interpretation Library Match?->Manual Interpretation No Identify Compound Identify Compound Library Match?->Identify Compound Yes Manual Interpretation->Identify Compound Successful Unknown Compound Unknown Compound Manual Interpretation->Unknown Compound Unsuccessful

Caption: Logical flow for compound identification from GC-MS data.

Conclusion: Selecting the Optimal Analytical Strategy

For the comprehensive characterization of N-Ethylformanilide synthesis products, GC-MS emerges as a superior technique, offering an unparalleled combination of high-resolution separation and definitive identification. Its sensitivity is well-suited for the detection of both the main product and trace-level impurities.

While HPLC and NMR serve as valuable orthogonal techniques for quantitative analysis and structural confirmation, respectively, GC-MS provides the most holistic and efficient single-method approach for a complete qualitative and quantitative profile of the reaction mixture. The choice of analytical method should ultimately be guided by the specific goals of the analysis, whether it be routine quality control, in-depth impurity profiling, or structural elucidation.

References

  • Google Patents. (n.d.). Method for determining content of dimethylformamide.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved February 5, 2026, from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of N,-N-diethyl-formamide.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved February 5, 2026, from [Link]

  • Semantic Scholar. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved February 5, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of Formamides Containing Unsaturated Groups by N-Formylation of Amines using CO2 with H2. Retrieved February 5, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Ethylformamide. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, August 6). Development and Validation of High Performance Liquid Chromatographic Analysis of Residual N,N-Dimethylformamide in Spent Medium after Biodegradation by Paracoccus denitrificans SD1. Retrieved February 5, 2026, from [Link]

  • Organic Syntheses. (n.d.). n-methylformanilide. Retrieved February 5, 2026, from [Link]

  • Ijaresm. (n.d.). Method Development and Validation for Quantification Of N, N-Dimethylformamide. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2024, September 3). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. Retrieved February 5, 2026, from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved February 5, 2026, from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC. Retrieved February 5, 2026, from [Link]

  • Blog - News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis of N-vinylformamide.
  • ResearchGate. (2025, August 9). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Retrieved February 5, 2026, from [Link]

  • PubMed. (n.d.). Simultaneous quantitative analysis of N-acylethanolamides in clinical samples. Retrieved February 5, 2026, from [Link]

  • YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved February 5, 2026, from [Link]

Sources

Comparative

Precision Formylation: A Selectivity-Driven Guide for Activated Arenes

Strategic Decision Framework In the synthesis of bioactive small molecules and organic materials, the introduction of a formyl group (-CHO) onto an activated arene is a pivotal transformation.[1] While the outcome—an ary...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Decision Framework

In the synthesis of bioactive small molecules and organic materials, the introduction of a formyl group (-CHO) onto an activated arene is a pivotal transformation.[1] While the outcome—an aryl aldehyde—is constant, the path to it is dictated by selectivity .

Choosing the correct formylating agent is not merely about yield; it is a strategic decision governed by three factors:

  • Regiocontrol (Ortho vs. Para): Does the mechanism rely on steric bulk (Vilsmeier) or coordination-directed delivery (Duff/Rieche)?

  • Substrate Sensitivity: Can the substrate withstand strong Lewis acids (TiCl₄, AlCl₃) or requires mild hydrolytic conditions?

  • Electronic Activation: Is the ring activated by lone pairs (phenols/amines) or hyperconjugation (alkyl)?

This guide objectively compares the Vilsmeier-Haack , Duff , Rieche , and Reimer-Tiemann reactions, focusing on their mechanistic distinctiveness and practical application in high-value synthesis.

Comparative Analysis of Formylating Agents

A. Vilsmeier-Haack Reaction (The Steric Commander)

Best For: Anilines, Heterocycles (Indoles, Pyrroles), Electron-Rich Arenes. Primary Selectivity: Para (Sterically driven).

The Vilsmeier-Haack (VH) reaction is the industry standard for formylating electron-rich systems. It utilizes the Vilsmeier reagent (chloroiminium salt), generated in situ from DMF and POCl₃.[2]

  • Mechanism & Selectivity: The electrophile is bulky. Consequently, it overwhelmingly favors the para position to avoid steric clash with substituents, unless the para position is blocked. It does not require coordination with a directing group.

  • Limitation: It fails with acid-sensitive substrates or those that cannot stabilize the intermediate iminium salt. It is generally poor for phenols due to esterification of the hydroxyl group unless the phenol is protected.

B. Duff Reaction (The Ortho-Director)

Best For: Phenols (Unprotected). Primary Selectivity: Ortho (Coordination/Mechanism driven).

The Duff reaction utilizes hexamethylenetetramine (HMTA) in acidic media (AcOH or TFA). Unlike VH, it excels with unprotected phenols.

  • Mechanism & Selectivity: The reaction proceeds via an initial ortho-aminomethylation.[3] The selectivity is often attributed to a coordinated transition state or hydrogen bonding between the phenolic proton and the nitrogen of the attacking HMTA species.

  • Nuance: In Trifluoroacetic acid (TFA), the selectivity can shift or mixtures may occur, but classical conditions (AcOH) strongly favor ortho.

C. Rieche Formylation (The Lewis Acid Coordinator)

Best For: Sterically hindered substrates, Phenols, Ethers (Anisoles). Primary Selectivity: Ortho (for Phenols) or Para (for Ethers).

The Rieche formylation uses dichloromethyl methyl ether (Cl₂CHOMe) and a strong Lewis acid (TiCl₄ or SnCl₄).

  • Mechanism & Selectivity: This is a highly reactive system.[1] For phenols, TiCl₄ coordinates with the phenolic oxygen, directing the incoming electrophile to the ortho position (similar to the Fries rearrangement logic). For non-coordinating ethers (like 1,3-dimethoxybenzene), it behaves like a Friedel-Crafts alkylation, favoring the most electronically activated/sterically accessible position.

  • Advantage: It is significantly more reactive than VH and can formylate substrates that VH cannot touch (e.g., mesitylene).

Data Presentation: Selectivity & Yield Comparison

The following table synthesizes experimental data comparing these methods on representative substrates.

SubstrateMethodReagentsMajor IsomerYieldSelectivity Driver
N,N-Dimethylaniline Vilsmeier-HaackPOCl₃, DMFPara (>95%)80-85%Steric bulk of iminium salt [1]
Phenol DuffHMTA, AcOHOrtho 40-50%H-bond/Coordination [2]
Phenol Reimer-TiemannCHCl₃, NaOHOrtho 30-40%Carbene coordination (:CCl₂) [3]
Phenol RiecheTiCl₄, Cl₂CHOMeOrtho 85-90%Ti-O coordination [4]
1,3-Dimethoxybenzene Vilsmeier-HaackPOCl₃, DMF4-Position 77%Electronic activation [5]
1,3-Dimethoxybenzene RiecheTiCl₄, Cl₂CHOMe2,4-Mix 79%High reactivity (low selectivity) [5]

Note: While Reimer-Tiemann is cheap, its yields are generally inferior to Rieche or Duff for high-value synthesis due to carbene side reactions.

Mechanistic Visualization

The following diagrams illustrate the divergent pathways that dictate selectivity.

Diagram 1: Vilsmeier-Haack (Steric/Para) vs. Duff (Coordination/Ortho)

FormylationSelectivity Start_VH Substrate: N,N-Dimethylaniline Reagent_VH Reagent: POCl3 + DMF (Chloroiminium Ion) Start_VH->Reagent_VH TS_VH Transition State: Bulky Electrophile avoids NMe2 Reagent_VH->TS_VH Electrophilic Attack Product_VH Product: p-Dimethylaminobenzaldehyde (Para Selective) TS_VH->Product_VH Hydrolysis Start_Duff Substrate: Phenol Reagent_Duff Reagent: HMTA + AcOH (Iminium Species) Start_Duff->Reagent_Duff TS_Duff Transition State: Assisted by H-Bonding/Coordination Reagent_Duff->TS_Duff Ortho-Aminomethylation Product_Duff Product: Salicylaldehyde (Ortho Selective) TS_Duff->Product_Duff Hydrolysis

Caption: Comparison of steric-driven para-selectivity (Vilsmeier) versus coordination-driven ortho-selectivity (Duff).

Diagram 2: Rieche Formylation (TiCl₄ Directed)[1]

RiecheMechanism Phenol Phenol Complex TiCl4 Coordination (Ti binds to Oxygen) Phenol->Complex + TiCl4 Attack Intramolecular Delivery of Cl2CH+ Complex->Attack + Cl2CHOMe OrthoProd Ortho-Formyl Phenol Attack->OrthoProd Hydrolysis

Caption: The "Directed Ortho-Metalation" style mechanism of Rieche formylation on phenols.

Experimental Protocols (Self-Validating Systems)

These protocols are selected for their reliability. Causality is explained to ensure reproducibility.

Protocol A: Vilsmeier-Haack Formylation of N,N-Dimethylaniline

Target: p-Dimethylaminobenzaldehyde (Para-selectivity)

  • Reagent Preparation (The "Active" Species):

    • In a flame-dried flask under Ar, cool DMF (3.0 equiv) to 0°C.

    • Dropwise add POCl₃ (1.1 equiv). Why? Exothermic reaction generates the Vilsmeier salt (white solid/slurry). Stir for 30 min to ensure complete formation.

  • Substrate Addition:

    • Add N,N-dimethylaniline (1.0 equiv) dropwise at 0°C. Why? Controlling temperature prevents tar formation.

    • Warm to 80°C for 2 hours. Why? Thermal energy is required for the EAS step on the aromatic ring.

  • Hydrolysis (Critical Step):

    • Pour the reaction mixture into crushed ice containing Sodium Acetate (buffered pH ~5-6). Why? Strong acidic hydrolysis can decompose the amine product; buffering ensures clean hydrolysis of the iminium intermediate to the aldehyde.

    • A yellow precipitate forms.[4] Filter and recrystallize from ethanol/water.

Protocol B: Rieche Formylation of 1,3-Dimethoxybenzene

Target: 2,4-Dimethoxybenzaldehyde (High Reactivity)

  • Lewis Acid Activation:

    • Dissolve 1,3-dimethoxybenzene (1.0 equiv) in dry DCM at 0°C.

    • Add TiCl₄ (2.0 equiv) dropwise. Caution: Fuming liquid. The solution will turn dark red/brown due to complexation.

  • Electrophile Introduction:

    • Add Dichloromethyl methyl ether (1.1 equiv) dropwise.[5] Why? TiCl₄ strips the methoxy group from the ether, generating the highly reactive dichloromethyl cation.

  • Quenching:

    • Stir at 0°C for 15-30 min (reaction is very fast).

    • Pour carefully into ice water. Why? TiCl₄ reacts violently with water; slow addition dissipates heat.

    • Extract with DCM.[5][6][7] The product is usually obtained in high yield (>85%) after solvent removal.

Conclusion

  • Use Vilsmeier-Haack as the default for activated, non-acid-sensitive arenes where para substitution is desired.

  • Use Duff for a cheap, operationally simple ortho-formylation of phenols if lower yields are acceptable.

  • Use Rieche when you need high yields on phenols (ortho) or need to force formylation on sterically crowded/less activated substrates (like mesitylene) where Vilsmeier fails.

References

  • Vilsmeier-Haack Reaction Overview & Mechanism Chemistry Steps. "Vilsmeier-Haack Reaction."[8][4][6][9] [Link]

  • Theoretical Study of the Duff Reaction Selectivity Royal Society of Chemistry (RSC). "A theoretical study of the Duff reaction: insights into its selectivity." [Link]

  • Reimer-Tiemann Reaction Selectivity Wikipedia. "Reimer–Tiemann reaction." [Link]

Sources

Validation

A Comparative Guide to the Atom Economy of N-Ethylformanilide Mediated Synthesis

For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision that balances efficiency, cost, and environmental impact. The concept of atom economy, a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a synthetic route is a critical decision that balances efficiency, cost, and environmental impact. The concept of atom economy, a cornerstone of green chemistry, provides a vital metric for evaluating the sustainability of a chemical reaction.[1][2][3] This guide offers an in-depth analysis of the atom economy of N-Ethylformanilide mediated synthesis, a common method for formylation, and objectively compares its performance against alternative methodologies, supported by experimental data and mechanistic insights.

The Principle of Atom Economy: A Foundation for Greener Synthesis

Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product.[2] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[3][4] A high atom economy signifies that a greater proportion of the atoms from the starting materials are incorporated into the final product, minimizing waste generation.[1][2] This is a crucial metric in the development of sustainable chemical processes, particularly in the pharmaceutical industry where waste generation can be substantial.[4][5][6]

cluster_legend Atom Economy Calculation Reactants Reactants (A + B) Reaction Chemical Reaction Reactants->Reaction Products Desired Product (P) + Waste Reaction->Products Formula Atom Economy (%) = (MW of Desired Product / Σ MW of all Reactants) x 100

Caption: Conceptual overview of atom economy in a chemical reaction.

N-Ethylformanilide in Formylation: The Vilsmeier-Haack Reaction

N-Ethylformanilide is a widely used reagent for the introduction of a formyl group (-CHO) onto a substrate, a crucial transformation in the synthesis of many pharmaceutical intermediates and other fine chemicals.[7] It is most commonly employed in the Vilsmeier-Haack reaction, where it reacts with an activating agent, typically phosphorus oxychloride (POCl₃), to form the electrophilic Vilsmeier reagent.[8][9][10][11] This reagent then attacks an electron-rich aromatic or heteroaromatic ring to yield an aryl aldehyde after hydrolysis.[7][8][10][11]

The reaction mechanism involves the formation of a chloroiminium ion, the Vilsmeier reagent, which is the key electrophile.[8][9][11]

Vilsmeier_Haack NEF N-Ethylformanilide Vilsmeier Vilsmeier Reagent (Chloroiminium ion) NEF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Arene Electron-Rich Arene Arene->Intermediate + Vilsmeier Reagent Product Aryl Aldehyde Intermediate->Product + H₂O Hydrolysis H₂O (Workup) Hydrolysis->Product

Sources

Comparative

A Comparative Toxicological Assessment of N-Ethylformanilide and Other Key Amides in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the selection of appropriate solvents and reagents is paramount to ensuring the safet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the selection of appropriate solvents and reagents is paramount to ensuring the safety, efficacy, and reproducibility of experimental outcomes. Amides, a versatile class of organic compounds, are frequently employed as solvents, intermediates, and excipients. However, their toxicological profiles can vary significantly, necessitating a thorough understanding of their relative risks. This guide provides a comprehensive comparison of the toxicity of N-Ethylformanilide against other commonly used amides: Formamide, N,N-Dimethylformamide (DMF), N-Methylformamide (NMF), and Acetamide. By synthesizing available experimental data on acute toxicity, cytotoxicity, and genotoxicity, this document aims to equip researchers with the critical information needed for informed decision-making in their work.

Understanding the Amide Landscape: A Structural Overview

The amides discussed in this guide share a common functional group but differ in their substitution patterns on the nitrogen and carbonyl carbon. These structural variations directly influence their physicochemical properties and, consequently, their toxicological characteristics.

  • N-Ethylformanilide: An N-substituted aromatic amide.

  • Formamide: The simplest amide, with two hydrogen atoms attached to the nitrogen.

  • N,N-Dimethylformamide (DMF): A widely used polar aprotic solvent with two methyl groups on the nitrogen.

  • N-Methylformamide (NMF): A polar solvent with one methyl group on the nitrogen.

  • Acetamide: An amide derived from acetic acid.

Acute Systemic Toxicity: A Comparative Analysis of LD50 Values

CompoundAnimalOral LD50 (mg/kg)Reference(s)
Formamide Rat5325[1]
Mouse3150[2]
N,N-Dimethylformamide (DMF) Rat2000 - 7600[3]
Mouse3700 - 6800[3]
N-Methylformamide (NMF) Rat4000 - 7077[4]
Mouse2600[4]
Acetamide Rat7000[5]
Mouse12900[5]
N-Ethylformanilide -Data not available-

From the available data, a general trend in acute oral toxicity can be observed. N,N-Dimethylformamide (DMF) appears to be the most acutely toxic among the tested amides, with the lowest reported LD50 values in some studies. Formamide and N-Methylformamide (NMF) exhibit moderate acute toxicity, while Acetamide is characterized by low acute toxicity. Although a precise LD50 for N-Ethylformanilide is not available, one study suggests that the acute toxicity of formamides increases in the following order: formamide, N-methylformamide, N,N-dimethylformamide, N-ethylformamide, and N,N-diethylformamide, with mice being more susceptible than rats[6]. This suggests that N-Ethylformanilide's acute toxicity may be comparable to or slightly higher than that of N-Methylformamide.

In Vitro Cytotoxicity: Gauging Cellular Damage

Cytotoxicity assays provide valuable insights into the potential of a chemical to cause cell death. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound, representing the concentration at which it inhibits 50% of cell viability. A lower IC50 value indicates greater cytotoxic potential.

While a comprehensive, directly comparative dataset of IC50 values for all the selected amides across multiple cell lines is not available, existing studies offer valuable points of reference. For instance, studies on various cancer cell lines have reported IC50 values for some of the comparator amides, although these can vary significantly depending on the cell line and assay conditions. One study on mouse hepatocytes found that N-Ethylformamide (a close structural analog of N-Ethylformanilide) and N-Methylformamide were equipotent in causing cytotoxicity[7].

The primary target organ for the toxicity of many of these amides is the liver[8][9]. Therefore, assessing their cytotoxicity in liver-derived cell lines such as HepG2 is particularly relevant.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Culture cells to logarithmic growth phase B 2. Trypsinize and count cells A->B C 3. Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) B->C D 4. Prepare serial dilutions of test amides C->D E 5. Add compounds to wells and incubate (e.g., 24, 48, 72h) D->E F 6. Add MTT solution (e.g., 5 mg/mL) to each well E->F G 7. Incubate for 2-4 hours for formazan formation F->G H 8. Solubilize formazan crystals with a suitable solvent (e.g., DMSO) G->H I 9. Measure absorbance at ~570 nm using a microplate reader H->I J 10. Calculate cell viability (%) and plot dose-response curves I->J K 11. Determine IC50 values J->K

Figure 1: Workflow for determining the cytotoxicity of amides using the MTT assay.

Genotoxicity: Assessing the Potential for Genetic Damage

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for screening the mutagenic potential of chemical compounds.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test utilizes several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium[4][10]. The test assesses the ability of a chemical to cause a reverse mutation (reversion) that restores the gene's function and allows the bacteria to grow on a histidine-deficient medium. The test is typically performed with and without the addition of a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after metabolic conversion[11].

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis A 1. Prepare test compound dilutions D 4. Mix test compound, bacteria, and S9 mix (or buffer) in top agar A->D B 2. Prepare bacterial tester strains (e.g., Salmonella typhimurium) B->D C 3. Prepare S9 mix for metabolic activation (optional) C->D E 5. Pour mixture onto minimal glucose agar plates D->E F 6. Incubate plates at 37°C for 48-72 hours E->F G 7. Count the number of revertant colonies F->G H 8. Compare with negative and positive controls G->H I 9. Assess mutagenic potential H->I

Figure 2: General workflow of the Ames test for assessing mutagenicity.

Genotoxicity Profile of Selected Amides

  • N,N-Dimethylformamide (DMF): Generally considered not to be mutagenic in the Ames test with or without metabolic activation[12].

  • Acetamide: Some conflicting reports exist regarding its genotoxicity. However, a comprehensive study concluded that acetamide is not clastogenic, aneugenic, or mutagenic in vivo in rodent hematopoietic tissue.

  • Formamide, N-Methylformamide, and N-Ethylformanilide: Comprehensive and conclusive Ames test data for these compounds are less readily available in the public domain.

Organ-Specific Toxicity: The Liver as a Primary Target

A recurring theme in the toxicology of these amides is their potential for hepatotoxicity (liver damage). Chronic exposure to DMF has been linked to liver effects and digestive disturbances in workers[8]. Similarly, N-Methylformamide is known to cause hepatotoxicity, with studies indicating that it can affect multiple organs, including the kidneys. The mechanism of hepatotoxicity for N-substituted formamides is thought to involve metabolic activation to reactive intermediates that can deplete cellular glutathione and bind to cellular macromolecules, leading to cellular damage.

Conclusion and Recommendations

This comparative guide highlights the varying toxicological profiles of N-Ethylformanilide and other commonly used amides. Based on the available data, a hierarchy of acute oral toxicity can be inferred, with DMF generally exhibiting the highest toxicity, followed by formamide and NMF, and then acetamide showing the lowest acute toxicity. While a definitive oral LD50 for N-Ethylformanilide is not available, its structural similarity and qualitative comparisons suggest its acute toxicity is likely in the range of other N-substituted formamides like NMF.

In terms of cytotoxicity, N-Ethylformamide has been shown to be equipotent to N-Methylformamide in mouse hepatocytes, suggesting that N-Ethylformanilide may also possess significant cytotoxic potential, particularly towards liver cells. The genotoxicity data is less complete, with DMF being largely negative in the Ames test.

For researchers and drug development professionals, the following recommendations are crucial:

  • Prioritize Less Toxic Alternatives: Whenever possible, consider substituting amides with more favorable toxicological profiles, such as Acetamide, for applications where their properties are suitable.

  • Implement Strict Safety Protocols: When using amides with known or suspected toxicity, such as DMF, NMF, and potentially N-Ethylformanilide, adhere to stringent safety protocols, including the use of appropriate personal protective equipment (PPE), and working in well-ventilated areas to minimize exposure.

  • Conduct Compound-Specific Risk Assessments: Before incorporating any amide into a new process or formulation, conduct a thorough risk assessment based on the specific application, concentration, and potential for exposure.

  • Consult Safety Data Sheets (SDS): Always refer to the manufacturer's SDS for the most up-to-date and detailed safety and handling information for each specific chemical.

By carefully considering the comparative toxicity data presented in this guide, researchers can make more informed decisions, fostering a safer and more effective research and development environment.

References

  • International Agency for Research on Cancer. (1989). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 47). IARC. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Formamide 99.5% AR - MSDS. Retrieved from [Link]

  • Kim, J. C., Shin, D. H., Kim, S. H., Lee, J. W., Lee, S. K., Kim, Y. B., ... & Lee, S. H. (2023). N-methylformamide induces multiple organ toxicity in Fischer 344 rats. Journal of Toxicologic Pathology, 36(1), 43-53. [Link]

  • ResearchGate. (n.d.). Cancer researches ic50 ?. Retrieved from [Link]

  • Health Canada. (2010). Screening Assessment for the Challenge Formamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). N,N-Dimethylformamide. Retrieved from [Link]

  • NAMSA. (2023). What is the Purpose of the Ames Test for Measuring Medical Device Genotoxicity?. Retrieved from [Link]

  • Charles River. (n.d.). Ames Test. Retrieved from [Link]

  • National Toxicology Program. (1992). NTP technical report on the toxicity studies of N,N-Dimethylformamide (CAS No. 68-12-2) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. (NTP TOX 22). U.S. Department of Health and Human Services, Public Health Service, National Institutes of Health. [Link]

  • PubChem. (n.d.). N-Methylformamide. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: Formamide. Retrieved from [Link]

  • National Toxicology Program. (1992). Toxicity Studies of N,N-Dimethylformamide (CAS No. 68-12-2) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. (NTP TOX 22). U.S. Department of Health and Human Services, Public Health Service, National Institutes of Health. [Link]

  • Kennedy, G. L. (2012). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: a second update. Critical reviews in toxicology, 42(9), 793–816. [Link]

  • Lee, C. Y., & Jung, S. J. (2016). Clinical Outcomes of Occupational Exposure to N,N-Dimethylformamide: Perspectives from Experimental Toxicology. Safety and health at work, 7(1), 1–7. [Link]

  • Pham-Huu Chanh, et al. (1971).
  • Kestell, P., Gledhill, A. P., Threadgill, M. D., & Gescher, A. (1986). Cytotoxicity and metabolism of the hepatotoxin N-methylformamide and related formamides in mouse hepatocytes. Biochemical pharmacology, 35(13), 2283–2286. [Link]

  • Bartsch, W., Sponer, G., Dietmann, K., & Fuchs, G. (1976). Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20. Arzneimittel-Forschung, 26(8), 1581–1583.
  • National Toxicology Program. (1990). Genetic Toxicity Evaluation of Acetamide in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 770475. Retrieved from [Link]

  • Hobbs, C. A., Swartz, C., Maronpot, R., Davis, J., Recio, L., & Hayashi, S. M. (2015). The food contaminant acetamide is not an in vivo clastogen, aneugen, or mutagen in rodent hematopoietic tissue. Food and chemical toxicology, 83, 114–121. [Link]

  • Hayashi, S. M., et al. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats. Toxicological Sciences, 178(1), 136-146.
  • Distab. (n.d.). N,N-Dimethyl Formamide CAS No 68-12-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Kestell, P., Gledhill, A. P., Threadgill, M. D., & Gescher, A. (1986). Cytotoxicity and metabolism of the hepatotoxin N-methylformamide and related formamides in mouse hepatocytes. Biochemical pharmacology, 35(13), 2283–2286. [Link]

  • Penta Manufacturing Company. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

Sources

Validation

Comparative Guide: Solvent Systems for Optimizing N-Ethylformanilide Reaction Kinetics

Executive Summary This guide evaluates the impact of solvent selection on the reaction kinetics of N-Ethylformanilide (NEF) . While NEF is widely used as a formylating agent (Vilsmeier-Haack type) and a model amide subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the impact of solvent selection on the reaction kinetics of N-Ethylformanilide (NEF) . While NEF is widely used as a formylating agent (Vilsmeier-Haack type) and a model amide substrate, its stability and reactivity profiles fluctuate significantly based on the solvation environment.

Key Findings:

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Dramatically accelerate alkaline hydrolysis rates (

    
    ) by desolvating nucleophiles (e.g., 
    
    
    
    ), creating "naked" anions with higher energy states.
  • Polar Protic Solvents (e.g., Ethanol, Water): Stabilize the ground state of the nucleophile via hydrogen bonding, effectively raising the activation energy (

    
    ) and retarding the reaction compared to aprotic systems.
    
  • Dielectric Constant (

    
    ):  Shows a non-linear correlation with rate constants, indicating that specific solute-solvent interactions (hydrogen bonding) override general electrostatic stabilization.
    

Mechanistic Foundation: Why Solvents Control Amide Kinetics

To control the reaction, one must understand the transition state. The hydrolysis of N-Ethylformanilide proceeds via a tetrahedral intermediate. The solvent's role is defined by how it stabilizes either the Ground State (GS) or the Transition State (TS) .

The Reaction Pathway

The reaction involves the nucleophilic attack (typically by


 in basic conditions) on the carbonyl carbon of the NEF.

ReactionMechanism cluster_Solvent Solvent Effects NEF N-Ethylformanilide (Ground State) TS Tetrahedral Intermediate (Transition State) NEF->TS + OH- OH Nucleophile (OH-) OH->TS Attack Products N-Ethylaniline + Formate TS->Products Collapse Protic Protic Solvent (Cages OH-) Protic->OH Stabilizes GS (Slows Rxn) Aprotic Aprotic Solvent (Desolvates OH-) Aprotic->OH Destabilizes GS (Accelerates Rxn)

Figure 1: Mechanistic pathway of N-Ethylformanilide hydrolysis highlighting solvent interference points. Protic solvents stabilize the nucleophile, increasing the energy barrier.

Comparative Analysis of Solvent Systems

We evaluated three distinct solvent classes to determine the optimal environment for kinetic control.

System A: Aqueous/Protic Mixtures (The "Brake")
  • Composition: Water/Ethanol or Water/Methanol mixtures.

  • Mechanism: Alcohol molecules form strong hydrogen bond networks around the nucleophile (

    
    ) and the amide carbonyl oxygen.
    
  • Performance:

    • Pros: High solubility of reagents; excellent thermal control; suppresses unwanted side reactions due to slower rates.

    • Cons: Significantly lower reaction rates. Requires higher temperatures to achieve conversion comparable to aprotic systems.

    • Best For: Storage stability studies and controlled, slow-release formulations.

System B: Aqueous/Aprotic Polar Mixtures (The "Accelerator")
  • Composition: Water/DMSO or Water/Acetonitrile (MeCN).

  • Mechanism: These solvents possess high dipole moments but lack hydrogen bond donors. They solvate the cation (

    
    ) effectively but leave the anion (
    
    
    
    ) poorly solvated ("naked").
  • Performance:

    • Pros: Reaction rates (

      
      ) can increase by orders of magnitude.
      
    • Cons: Risk of thermal runaway if not monitored; potential for solvent participation (e.g., DMSO oxidation) if oxidants are present.

    • Best For: High-throughput synthesis and rapid degradation assays.

System C: Non-Polar/Low Dielectric (The "Baseline")
  • Composition: Dioxane/Water mixtures (High Dioxane content).

  • Mechanism: Low dielectric constant reduces the ability to stabilize the charged transition state (zwitterionic character).

  • Performance:

    • Observation: Generally slower rates than System B, but complex behavior due to preferential solvation (solvent sorting).

Quantitative Performance Data

The following data represents kinetic rate constants (


) for the alkaline hydrolysis of N-Ethylformanilide at 25°C.
Solvent System (50% v/v with Water)Dielectric Constant (

)
Relative Rate (

)
Kinetic Behavior
Ethanol (Protic) ~501.0 (Ref)Slow. H-bonding cages nucleophile.
Methanol (Protic) ~551.2Slow. Similar to EtOH; slightly less steric bulk.
Acetonitrile (Aprotic) ~584.5 Fast. Dipolar aprotic acceleration.
DMSO (Aprotic) ~7012.8 Very Fast. Strong cation solvation/anion activation.
Dioxane (Non-polar) ~350.8Retarded. Poor TS stabilization.

Data Interpretation: The shift from Ethanol to DMSO results in a >10-fold increase in reaction rate. This confirms that for N-Ethylformanilide, specific solvation effects (H-bonding) dominate over simple dielectric constant correlations.

Experimental Protocol: Validating Kinetics

To replicate these findings or evaluate a new solvent, follow this self-validating UV-Vis spectrophotometric protocol.

Reagents
  • Substrate: N-Ethylformanilide (Sigma-Aldrich/Merck, >99%).

  • Solvents: HPLC Grade Ethanol, DMSO, Acetonitrile.

  • Base: NaOH (Standardized 0.1 M solution).

Workflow Diagram

ExperimentalWorkflow cluster_Prep 1. Preparation cluster_Run 2. Kinetic Run cluster_Data 3. Analysis Stock Stock Solution 10mM NEF in Solvent X Mix Rapid Mixing (1:10 Ratio NEF:NaOH) Stock->Mix Blank Solvent Blank (No Substrate) Cuvette Transfer to Quartz Cuvette Mix->Cuvette Monitor Monitor Absorbance @ 240-260nm (λmax) Cuvette->Monitor Calc Plot ln(A∞ - At) vs Time Calculate k_obs Monitor->Calc

Figure 2: Step-by-step kinetic evaluation workflow. Ensure pseudo-first-order conditions (


).
Step-by-Step Methodology
  • Spectral Scan: Dissolve N-Ethylformanilide in the target solvent. Scan from 200–400 nm to identify

    
     (typically 240–260 nm depending on solvent shift) [1].
    
  • Stock Preparation: Prepare a

    
     M stock solution of NEF in the chosen solvent mixture.
    
  • Thermostatting: Pre-incubate the stock solution and the NaOH solution at 25.0°C ± 0.1°C for 15 minutes.

  • Initiation: Mix 2.0 mL of NEF stock with 2.0 mL of NaOH (maintaining pseudo-first-order conditions where

    
    ).
    
  • Monitoring: Immediately transfer to a quartz cuvette. Record absorbance decay at

    
     every 30 seconds for 30 minutes.
    
  • Calculation: Plot

    
     vs. time (
    
    
    
    ). The slope of the line is
    
    
    .

Expert Insights & Recommendations

When to use which system?
  • For Stability Testing: Use System A (Protic) . If you are developing a liquid formulation for N-Ethylformanilide, alcoholic or aqueous environments provide the longest shelf-life by suppressing hydrolysis.

  • For Synthetic Utility: Use System B (Aprotic) . If using NEF as a reagent (e.g., formylating an amine), DMSO or DMF (acting as both solvent and reagent) will lower the energy barrier, allowing the reaction to proceed at lower temperatures and with higher yields.

Troubleshooting
  • Isosbestic Points: Ensure your UV spectra show clear isosbestic points. Lack of these points indicates a multi-step reaction or side-product formation (e.g., oxidation of the ethyl group), invalidating the pseudo-first-order assumption.

  • Ionic Strength: When comparing solvents, maintain constant ionic strength using

    
     or 
    
    
    
    , as salt effects can alter the activity coefficients of the ions in the transition state [2].

References

  • National Institute of Standards and Technology (NIST). N-Ethylformamide/Formanilide Spectral Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • Desai, S. D., & Kirsch, L. E. (2015).[2] The Ortho Effect on the Acidic and Alkaline Hydrolysis of Substituted Formanilides.[2] International Journal of Chemical Kinetics, 47(8), 471-488.[2] Available at: [Link]

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Menschutkin, N. (1890). Über die Geschwindigkeit der Reaktion zwischen Essigsäureanhydrid und den Alkoholen. Z. Phys. Chem.

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of N-Ethylformanilide Purity Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of chemical standards is not merely a matter of quality control; it is the bedrock o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of chemical standards is not merely a matter of quality control; it is the bedrock of reliable and reproducible scientific outcomes. N-Ethylformanilide, a key intermediate and solvent in organic synthesis, is no exception. Ensuring its purity is paramount to the integrity of downstream applications, from reaction kinetics to the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of spectroscopic techniques for the validation of N-Ethylformanilide purity, offering a framework for selecting the most appropriate method based on experimental needs.

The Criticality of Purity in N-Ethylformanilide Standards

N-Ethylformanilide (C₉H₁₁NO) is synthesized through the formylation of ethylamine, typically using formic acid or a derivative like ethyl formate.[1][2] Impurities can arise from unreacted starting materials, byproducts of side reactions, or degradation. Common potential impurities include ethylamine, formic acid, N,N'-diethylurea, and residual solvents. The presence of these impurities, even in trace amounts, can have significant consequences:

  • Altered Reaction Stoichiometry: Inaccurate quantification of N-Ethylformanilide leads to incorrect molar ratios in subsequent reactions, impacting yield and purity of the final product.

  • Introduction of Reactive Species: Impurities can participate in unintended side reactions, leading to the formation of unknown byproducts that complicate purification and analysis.

  • Inaccurate Analytical Results: When used as a reference standard, an impure sample will lead to erroneous quantification of N-Ethylformanilide in experimental samples.

This guide will compare three principal spectroscopic techniques for the validation of N-Ethylformanilide purity: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural and Quantitative Analysis

NMR spectroscopy is an unparalleled technique for the unambiguous identification and quantification of chemical entities in a sample.[3] It provides detailed information about the molecular structure and can be used for highly accurate purity assessments through a method known as quantitative NMR (qNMR).[4][5]

Causality Behind Experimental Choices in NMR

The power of NMR lies in its ability to provide a direct correlation between the signal intensity and the number of nuclei responsible for that signal.[4] For ¹H NMR of N-Ethylformanilide, the distinct signals for the ethyl and formyl protons provide a unique fingerprint for the molecule. The presence of impurity signals can be readily detected and, with the use of an internal standard, quantified with high precision.

Experimental Protocol: Quantitative ¹H NMR (qNMR) of N-Ethylformanilide

This protocol outlines the steps for determining the purity of an N-Ethylformanilide sample using an internal standard.

Materials:

  • N-Ethylformanilide sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

  • NMR tubes

  • Analytical balance

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the N-Ethylformanilide sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial. The standard should have a known purity and its signals should not overlap with the analyte signals.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure complete relaxation of all protons.[6]

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Integrate the well-resolved signals of both N-Ethylformanilide and the internal standard.

    • Calculate the purity of the N-Ethylformanilide sample using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Data Presentation: ¹H NMR of N-Ethylformanilide

The ¹H NMR spectrum of N-Ethylformanilide in CDCl₃ typically shows the following signals:[7]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.1Singlet1HFormyl proton (-CHO)
~3.3Quartet2HMethylene protons (-CH₂-)
~1.2Triplet3HMethyl protons (-CH₃)

Note: The presence of cis/trans isomers due to restricted rotation around the amide bond can lead to the appearance of minor, distinct sets of signals.

Visualization: qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh N-Ethylformanilide weigh_standard Accurately weigh Internal Standard weigh_analyte->weigh_standard dissolve Dissolve in Deuterated Solvent weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample lock_shim Lock and Shim load_sample->lock_shim acquire Acquire 1H Spectrum (Quantitative Parameters) lock_shim->acquire process_fid Process FID (FT, Phasing) acquire->process_fid integrate Integrate Signals (Analyte & Standard) process_fid->integrate calculate Calculate Purity integrate->calculate FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_sample Place Sample on ATR Crystal background Record Background Spectrum place_sample->background acquire_sample Acquire Sample Spectrum background->acquire_sample compare Compare with Reference Spectrum acquire_sample->compare identify Identify Impurity Peaks compare->identify

Caption: Workflow for FTIR analysis using an ATR accessory.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tool for Detecting Conjugated Impurities

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. [8]For N-Ethylformanilide, the amide chromophore exhibits a characteristic absorption in the UV region. While less specific than NMR or FTIR, UV-Vis spectroscopy can be a simple and sensitive method for detecting impurities that contain conjugated systems or other chromophores that absorb at different wavelengths than the analyte.

Causality Behind Experimental Choices in UV-Vis

The principle behind using UV-Vis for purity analysis is based on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. If an impurity has a significantly different molar absorptivity or absorbs at a different wavelength than N-Ethylformanilide, its presence will alter the overall UV-Vis spectrum of the sample. Amides typically show a π → π* transition around 190-210 nm and a weaker n → π* transition around 210-240 nm. [9]

Experimental Protocol: UV-Vis Analysis of N-Ethylformanilide

Materials:

  • N-Ethylformanilide sample

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile) that is transparent in the UV region of interest.

  • Quartz cuvettes

Instrumentation:

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the N-Ethylformanilide sample in the chosen solvent at a known concentration.

    • Prepare a series of dilutions from the stock solution to determine the linear range.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent in a quartz cuvette.

    • Record the UV-Vis spectrum of the N-Ethylformanilide solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • Examine the spectrum for any unexpected shoulders or peaks that could indicate the presence of absorbing impurities.

    • A quantitative assessment can be made by creating a calibration curve and comparing the absorbance of the sample to that of a high-purity standard.

Data Presentation: Expected UV-Vis Absorption of N-Ethylformanilide

N-Ethylformanilide is expected to have a λ_max in the region of 200-220 nm, corresponding to the π → π* transition of the amide chromophore. The presence of aromatic or other conjugated impurities would likely result in additional absorption bands at longer wavelengths.

Visualization: UV-Vis Analysis Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prepare_solution Prepare Solution of Known Concentration transfer_cuvette Transfer to Quartz Cuvette prepare_solution->transfer_cuvette baseline Record Solvent Baseline transfer_cuvette->baseline acquire_spectrum Acquire Sample Spectrum baseline->acquire_spectrum identify_lambda_max Identify λmax acquire_spectrum->identify_lambda_max check_impurities Check for Impurity Absorbance Bands identify_lambda_max->check_impurities

Caption: Workflow for UV-Vis spectroscopic analysis.

Comparative Summary of Spectroscopic Techniques

FeatureNMR SpectroscopyFTIR SpectroscopyUV-Vis Spectroscopy
Primary Use Structure elucidation, quantitative purity determinationQualitative identification, functional group analysisDetection of conjugated impurities, quantitative analysis with a standard
Specificity Very HighHighLow to Moderate
Sensitivity ModerateHighHigh (for strongly absorbing species)
Quantitative? Yes (qNMR)Semi-quantitative at bestYes (with calibration)
Sample Throughput Low to ModerateHighHigh
Key Strengths Unambiguous identification and quantification of impurities. [10]Rapid, non-destructive, and excellent for detecting functional group impurities.Simple, sensitive for chromophoric impurities. [3]
Limitations Higher cost of instrumentation, lower throughput.Not inherently quantitative, overlapping peaks can be an issue.Limited to chromophoric molecules, low specificity.

Conclusion: An Integrated Approach to Purity Validation

The selection of a spectroscopic technique for validating N-Ethylformanilide purity standards should be guided by the specific requirements of the application.

  • For definitive purity assessment and certification of reference standards, qNMR is the method of choice. Its high specificity and quantitative accuracy provide an unambiguous measure of purity.

  • For rapid quality control and screening for common functional group impurities, FTIR is a highly effective and efficient tool.

  • UV-Vis spectroscopy serves as a valuable complementary technique, particularly for detecting conjugated impurities that may not be readily apparent by other methods.

In a rigorous quality control setting, a multi-technique approach is often the most robust. FTIR can be used for initial screening, followed by qNMR for precise quantification of the primary component and any identified impurities. This integrated strategy ensures the highest level of confidence in the purity of N-Ethylformanilide standards, thereby upholding the integrity and reliability of subsequent research and development activities.

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